Vanadyl sulfate pentahydrate
Descripción
Propiedades
IUPAC Name |
oxovanadium(2+);sulfate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.5H2O.O.V/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);5*1H2;;/q;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYBXHQARYQUAY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-]S(=O)(=O)[O-].O=[V+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10O10SV | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14708-82-8, 12439-96-2 | |
| Record name | Vanadyl sulfate pentahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium, oxosulfato-, pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012439962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadyl sulfate pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, oxosulfato-, pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Vanadyl Sulfate Pentahydrate from Vanadium Pentoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O) from vanadium pentoxide (V₂O₅). Vanadyl sulfate is a significant compound in various fields, including its use as a catalyst, a component in food supplements, and as a potential therapeutic agent in diabetes research due to its insulin-like effects.[1] This document details various established synthesis methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.
Core Synthesis Principles
The synthesis of vanadyl sulfate pentahydrate from vanadium pentoxide is fundamentally a redox reaction. Vanadium in vanadium pentoxide is in the +5 oxidation state, which is reduced to the +4 oxidation state present in the vanadyl ion (VO²⁺). This reduction is typically achieved in the presence of sulfuric acid, which provides the sulfate counter-ion and the acidic medium necessary for the reaction.
Several reducing agents can be employed, each with its own advantages and specific reaction conditions. The most common methods involve the use of sulfur dioxide, alcohols (such as ethanol (B145695) or methanol), and organic acids (like oxalic acid or tartaric acid). The choice of reducing agent can influence reaction time, temperature, yield, and the purity of the final product.
Comparative Data on Synthesis Methodologies
The following tables summarize quantitative data from various reported synthesis protocols, offering a clear comparison of different approaches.
Table 1: Synthesis Parameters using Various Reducing Agents
| Reducing Agent | Vanadium Pentoxide (V₂O₅) | Sulfuric Acid (H₂SO₄) | Reducing Agent Quantity | Solvent | Reaction Temperature | Reaction Time | Reported Purity/Yield |
| Sulfur Dioxide (SO₂) | 19 g | 15 mL (98%) in 10 mL H₂O | Gas bubbled through solution | Water | Not specified | 8-10 hours | Not specified |
| Ethanol/Methanol (B129727) | 4 g | 35 mL (~1.6 M) | 40 mL | Water/Ethanol | Reflux | Several hours | ~3 g yield (actual) |
| Formaldehyde | 1.364 g | 3.493 mL (50%) | 614.3 mL (37% formalin soln) | Water | Not specified | 45 minutes (addition) | Not specified |
| Tartaric Acid | 200 g | 225 g (concentrated) | 40 g | ~500 mL Absolute Ethanol | ~60°C | ~10 hours | ~98.12% |
| Oxalic Acid | 200 g | 225 g (concentrated) | 120 g | ~500 mL Anhydrous Butanol | ~70°C | ~12 hours | ~98.07% |
| Oxalic & Tartaric Acid | 200 g | 225 g (concentrated) | 60 g Oxalic, 20 g Tartaric | ~500 mL Absolute Ethanol | ~80°C | ~6.5 hours | ~98.17% |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound using different reducing agents.
Method 1: Reduction with Ethanol
This method is a relatively simple and common laboratory procedure that avoids the use of sulfur dioxide gas.[2]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Sulfuric acid (H₂SO₄), ~1.6 M
-
Ethanol (or a mix of methanol and ethanol)
-
Distilled water
-
Acetone (B3395972) (for washing)
Procedure:
-
In a round-bottom flask, suspend 4 g of vanadium pentoxide in approximately 35 mL of ~1.6 M sulfuric acid.
-
Add 40 mL of ethanol to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Continue refluxing for several hours. The color of the solution will gradually change from the initial orange/yellow of the V₂O₅ suspension to a green intermediate, and finally to a clear, vibrant blue, indicating the formation of the vanadyl ion.
-
After the reaction is complete (typically after about 10 hours of reflux, when the solution is a stable blue), allow the mixture to cool.
-
Filter the cooled solution to remove any unreacted vanadium pentoxide.
-
The filtrate can be concentrated by gentle heating in a water bath to encourage crystallization.
-
The resulting product may be a thick, gooey paste. This can be washed with acetone and then dried.
-
Dry the final product in a desiccator overnight. The resulting blue solid is vanadyl sulfate hydrate. A yield of just over 3 g has been reported for this scale.[2]
Method 2: Reduction with Sulfur Dioxide
This is a traditional and widely cited method for the synthesis of vanadyl sulfate.[1][3]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Concentrated sulfuric acid (98%)
-
Sodium sulfite (B76179) (or a similar sulfite) for SO₂ generation
-
Dilute acid for SO₂ generation
-
Distilled water
Procedure:
-
In a round-bottom flask, carefully prepare a solution of 15 mL of 98% sulfuric acid in 10 mL of distilled water.
-
Add 19 g of vanadium pentoxide to this acid solution.
-
Stir the mixture to create a suspension.
-
Generate sulfur dioxide gas using a Kipp's apparatus or a similar setup by reacting sodium sulfite with a dilute acid.
-
Bubble the sulfur dioxide gas through the vanadium pentoxide suspension with constant stirring.
-
Continue passing the gas through the mixture for 8-10 hours. The solid vanadium pentoxide will gradually dissolve as it is reduced to the soluble blue vanadyl sulfate.
-
After the reaction is complete, filter the solution to remove any unreacted starting material.
-
The blue solution of vanadyl sulfate can then be concentrated and crystallized to obtain the pentahydrate salt.
Method 3: Reduction with Oxalic Acid
Organic acids are effective reducing agents for this synthesis and can produce high-purity vanadyl sulfate.[4]
Materials:
-
High-purity vanadium pentoxide (V₂O₅)
-
Concentrated sulfuric acid
-
Oxalic acid
-
Anhydrous butanol (or another suitable organic solvent)
Procedure:
-
Dissolve approximately 120 g of oxalic acid in 500 mL of anhydrous butanol to create the reducing solution.
-
Add 200 g of high-purity vanadium pentoxide to this solution to form a slurry.
-
With stirring, slowly add approximately 225 g of concentrated sulfuric acid to the slurry.
-
Heat the mixture to around 70°C and maintain this temperature with stirring for about 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to collect the precipitated vanadyl sulfate.
-
Wash the filter cake with anhydrous butanol.
-
Dry the filter cake at approximately 40°C for about 6 hours to obtain the final product. A purity of around 98.07% has been reported with this method.[4]
Visualizing the Process
To better understand the synthesis, the following diagrams illustrate the chemical pathway and a general experimental workflow.
Caption: Chemical pathway from Vanadium Pentoxide to this compound.
Caption: A generalized workflow for the synthesis of this compound.
Product Characterization
The final product, this compound, is a blue crystalline solid.[5] It is important to characterize the synthesized compound to confirm its identity and purity. Standard analytical techniques include:
-
Infrared (IR) Spectroscopy: To identify the characteristic V=O and sulfate group vibrations.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the pentahydrate form.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
A technical report on toxicity studies of vanadyl sulfate confirmed the identity of their test article using IR and XRD. The IR spectrum was consistent with a reference for vanadyl sulfate trihydrate, and the XRD analysis indicated the presence of both pentahydrate and trihydrate crystalline phases.[6]
Safety Considerations
-
Vanadium pentoxide is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator to avoid inhalation of the fine powder.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Always add acid to water, not the other way around.
-
The organic solvents used in some of these procedures are flammable and should be handled away from ignition sources.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers should adapt these methods based on their specific laboratory conditions and desired product specifications.
References
- 1. Vanadyl sulfate - Wikipedia [en.wikipedia.org]
- 2. CN103043721A - Method for preparing vanadyl sulfate - Google Patents [patents.google.com]
- 3. Phase determination by polarized dispersion in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Crystal Maze: A Technical Guide to the Structural Analysis of Vanadyl Sulfate Pentahydrate
For Immediate Release
This technical guide provides a comprehensive examination of the crystal structure of vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O), a compound of significant interest in chemical synthesis, catalysis, and as a dietary supplement. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth crystallographic data, detailed experimental protocols, and structural visualizations to facilitate a deeper understanding of this multifaceted compound.
Vanadyl sulfate pentahydrate is notable for its existence as three distinct polymorphs, each with a unique crystal system. These polymorphs, known mineralogically as Minasragrite, Orthominasragrite, and Anorthominasragrite, exhibit different spatial arrangements of their constituent atoms, leading to variations in their physical properties. This guide presents a comparative analysis of these three structures, based on single-crystal X-ray diffraction studies.
Crystallographic Data Overview
The structural analysis reveals that this compound crystallizes in monoclinic, orthorhombic, and triclinic systems. The fundamental building block in all three polymorphs is the [VO(H₂O)₄]²⁺ cation, where the vanadium(IV) ion is in a distorted octahedral coordination environment. It is bonded to one vanadyl oxygen atom (V=O), four equatorial water molecules, and one oxygen atom from a monodentate sulfate anion. A fifth water molecule is present in the crystal lattice but is not directly coordinated to the vanadium center, participating instead in a network of hydrogen bonds.
The quantitative crystallographic data for each polymorph are summarized in the tables below.
Table 1: Unit Cell Parameters for VOSO₄·5H₂O Polymorphs
| Polymorph | Mineral Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Monoclinic | Minasragrite | Monoclinic | P2₁/c | 6.976(2) | 9.716(5) | 12.902(4) | 90 | 110.90(3) | 90 | 816.9 | 4 |
| Orthorhombic | Orthominasragrite | Orthorhombic | Pmn2₁ | 7.246(4) | 9.333(6) | 6.210(4) | 90 | 90 | 90 | 420.0 | 2 |
| Triclinic | Anorthominasragrite | Triclinic | P-1 | 7.533 | 7.792 | 7.818 | 78.96 | 71.86 | 65.41 | 395.5 | 2 |
Data for Minasragrite from Tachez et al. (1979)[1]; Orthominasragrite from Hawthorne et al. (2001)[2][3][4][5]; Anorthominasragrite from Cooper et al. (2003)[6][7][8][9].
Table 2: Selected Interatomic Distances (Å) for VOSO₄·5H₂O Polymorphs
| Polymorph | V=O (vanadyl) | V-O (equatorial H₂O) (avg.) | V-O (trans, SO₄) | S-O (avg.) |
| Monoclinic (Minasragrite) | ~1.59 | ~2.03 | ~2.28 | ~1.47 |
| Orthorhombic (Orthominasragrite) | 1.580 | 2.026 | 2.231 | 1.473 |
| Triclinic (Anorthominasragrite) | ~1.60 | ~2.03 | ~2.25 | ~1.47 |
Note: Data are compiled from the respective crystallographic studies.[1][2][9]
Table 3: Fractional Atomic Coordinates for Anorthominasragrite (Triclinic Polymorph)
| Atom | x | y | z |
| V(1) | 0.12488 | 0.70127 | 0.81162 |
| S(1) | -0.07590 | 0.43230 | 0.77000 |
| O(1) | -0.00800 | 0.24460 | 0.71110 |
| O(2) | -0.19800 | 0.44100 | 0.96290 |
| O(3) | -0.20480 | 0.57890 | 0.66530 |
| O(4) | 0.10680 | 0.47000 | 0.75510 |
| O(5) | -0.10870 | 0.81670 | 0.89440 |
| OW(1) | 0.23510 | 0.89090 | 0.83500 |
| OW(2) | 0.14740 | 0.80430 | 0.55100 |
| OW(3) | 0.45350 | 0.61280 | 0.72880 |
| OW(4) | 0.19660 | 0.52220 | 1.05040 |
| OW(5) | 0.38000 | 0.06300 | 0.52800 |
Data from the American Mineralogist Crystal Structure Database, referencing Cooper et al. (2003).[7]
Experimental Protocols
The crystallographic data presented here are primarily derived from single-crystal X-ray diffraction experiments performed on both natural mineral samples and synthetic crystals.
Crystal Synthesis and Sample Preparation
Synthetic Crystal Growth: Laboratory synthesis of this compound for crystallographic analysis typically involves the slow evaporation of an aqueous solution. A common method is the reduction of vanadium pentoxide (V₂O₅) in a sulfuric acid solution using a reducing agent like sulfur dioxide (SO₂).[10]
-
Suspend vanadium pentoxide in water.
-
Bubble sulfur dioxide gas through the solution, or add a solution of sulfurous acid, while adding sulfuric acid.
-
The solution turns from a slurry to a clear blue solution, indicating the formation of the vanadyl (V⁴⁺) ion.
-
The resulting blue solution is filtered to remove any unreacted solids.
-
The filtrate is allowed to evaporate slowly at room temperature over several days to weeks.
-
Well-formed blue crystals of VOSO₄·5H₂O (typically the monoclinic Minasragrite polymorph) will precipitate.
Sample Mounting: For single-crystal X-ray diffraction, an optically clear, unfractured crystal of suitable size (typically 100-250 microns) is selected under a microscope.[11] The crystal is mounted on the tip of a glass fiber or a specialized loop (e.g., a MiTeGen mount) using an adhesive or cryo-oil and placed on a goniometer head in the X-ray diffractometer.
Single-Crystal X-ray Diffraction Data Collection
The determination of the crystal structures was accomplished using automated four-circle X-ray diffractometers.[2][5]
-
X-ray Generation: Monochromatic X-ray radiation (commonly MoKα, λ = 0.71073 Å) is generated.
-
Data Collection: The mounted crystal is cooled (e.g., to 293 K) and rotated in the X-ray beam.[12] A detector (such as a CCD or CMOS detector) records the diffraction pattern, which consists of a series of spots of varying intensity.
-
Data Integration: The instrument's software collects hundreds of images at different crystal orientations. These images are processed to determine the unit cell dimensions and to integrate the intensities of thousands of unique reflections.
-
Absorption Correction: Corrections for X-ray absorption by the crystal are applied, often based on the crystal's shape and dimensions or through multi-scan methods.
Structure Solution and Refinement
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For novel structures, direct methods are commonly employed.[2][5] This involves using statistical relationships between the phases of the reflections to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the observed structure factors (|Fₒ|) from the experiment and the calculated structure factors (|F꜀|) from the model. The quality of the fit is monitored by the R-factor (R1), with a lower value indicating a better fit. The final R-factor for the orthominasragrite structure was 4.4%.[2][5]
-
Hydrogen Atom Location: Hydrogen atoms are often located from the difference Fourier map after the heavier atoms have been refined anisotropically.
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental coordination geometry of the vanadium center.
References
- 1. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 2. minsocam.org [minsocam.org]
- 3. ORTHOMINASRAGRITE, V4+O (SO4) (H2O)5, A NEW MINERAL SPECIES FROM TEMPLE MOUNTAIN, EMERY COUNTY, UTAH, U.S.A. [chooser.crossref.org]
- 4. researchgate.net [researchgate.net]
- 5. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 6. frankhawthorne.com [frankhawthorne.com]
- 7. mindat.org [mindat.org]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
- 10. web.gps.caltech.edu [web.gps.caltech.edu]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. mindat.org [mindat.org]
A Technical Guide to the Thermal Decomposition of Vanadyl Sulfate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathway of vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O). Understanding the thermal stability and decomposition mechanism of this compound is crucial for its application in various fields, including catalysis, materials science, and as a component in some dietary supplements. This document outlines the key decomposition stages, intermediate products, and relevant experimental protocols, presenting quantitative data in a structured format and visualizing complex pathways and workflows.
Thermal Decomposition Pathway
The thermal decomposition of vanadyl sulfate pentahydrate is a multi-step process that begins with the loss of its water of hydration, followed by the decomposition of the resulting anhydrous vanadyl sulfate at higher temperatures. The final solid-state product of this decomposition is vanadium pentoxide (V₂O₅)[1].
The dehydration process occurs in sequential steps, with the weakly bound water molecules being removed at lower temperatures. While the literature presents some variability, particularly between the pentahydrate and trihydrate forms, a general pathway can be established. The initial dehydration is followed by the formation of lower hydrates, then the anhydrous salt, which remains stable over a significant temperature range before its final decomposition[1].
Quantitative Data Summary
The following table summarizes the key thermal events, including temperature ranges and corresponding mass losses, associated with the decomposition of vanadyl sulfate hydrates. It is important to note that the starting material in some studies is the trihydrate, which influences the initial dehydration steps[1][2]. A thermogravimetric analysis (TGA) of a hydrated vanadyl sulfate sample, containing both pentahydrate and trihydrate phases, indicated a total water content of 32.9%[3].
| Stage | Temperature Range (°C) | Initial Compound | Intermediate/Final Product | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Description |
| 1 | ~60 - 120 | VOSO₄·5H₂O | VOSO₄·3H₂O | 14.23% | - | Loss of two water molecules. |
| 2 | ~120 - 200 | VOSO₄·3H₂O | VOSO₄·H₂O | 14.23% (cumulative: 28.46%) | - | Loss of two additional water molecules. A study on the trihydrate shows this step occurring between 160-190°C[1]. |
| 3 | ~200 - 300 | VOSO₄·H₂O | α-VOSO₄ | 7.11% (cumulative: 35.57%) | ~32.9% (total water loss)[3] | Formation of anhydrous vanadyl sulfate. This step is reported to occur around 260°C for the trihydrate[1]. |
| 4 | > 500 | α-VOSO₄ | (VO)₂SO₄ (intermediate) | - | - | Onset of anhydrous salt decomposition. |
| 5 | > 600 | (VO)₂SO₄ | V₂O₅ | - | - | Final decomposition to vanadium pentoxide. |
Note: The theoretical mass loss is calculated based on the molecular weight of VOSO₄·5H₂O (253.08 g/mol ). Experimental data for the stepwise dehydration of the pure pentahydrate is not consistently available in the provided search results.
Intermediate Compounds
The thermal decomposition of this compound involves the formation of several intermediate compounds:
-
Vanadyl Sulfate Trihydrate (VOSO₄·3H₂O): This is an initial dehydration product from the pentahydrate.
-
Vanadyl Sulfate Monohydrate (VOSO₄·H₂O): Formed upon further heating of the trihydrate[1].
-
Anhydrous Vanadyl Sulfate (α-VOSO₄): This stable intermediate is formed after the complete removal of water of hydration[1].
-
Vanadyl Oxysulfate ((VO)₂SO₄): Some studies suggest the formation of an intermediate oxysulfate compound before the final conversion to vanadium pentoxide[2]. The decomposition of anhydrous VOSO₄ is proposed to proceed via the reaction: 2VOSO₄ → (VO)₂SO₄ + SO₂[2].
Experimental Protocols
Standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the decomposition of this compound.
Typical Experimental Setup for TGA/DTA:
-
Instrument: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) analyzer.
-
Sample Preparation: 5-10 mg of the this compound sample is accurately weighed into an alumina (B75360) or platinum crucible.
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent side reactions. A constant flow rate of 20-50 mL/min is maintained[1].
-
Heating Rate: A linear heating rate of 10°C/min is commonly used to ensure uniform heating of the sample[1].
-
Temperature Range: The sample is heated from ambient temperature up to approximately 1000°C to ensure complete decomposition[1].
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the temperature ranges and percentage of mass loss for each decomposition step. The DTA or DSC curve (heat flow vs. temperature) is used to identify whether the transitions are endothermic (e.g., dehydration, decomposition) or exothermic (e.g., oxidation, crystallization)[1].
Mandatory Visualizations
The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow.
Caption: Thermal Decomposition Pathway of VOSO₄·5H₂O.
Caption: Experimental Workflow for TGA/DTA Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Magnetic Susceptibility of Vanadyl Sulfate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O), a compound of interest in various research and development fields. This document details the theoretical underpinnings of its paramagnetism, presents available quantitative data, and outlines detailed experimental protocols for its characterization.
Introduction to the Magnetic Properties of Vanadyl Sulfate Pentahydrate
This compound is an inorganic compound containing the vanadyl ion (VO²⁺). The vanadium atom in the +4 oxidation state possesses a single unpaired electron in its 3d orbital, rendering the complex paramagnetic. This inherent paramagnetism makes it a subject of interest for fundamental studies in magnetism and a useful probe in various applications. The magnetic properties of VOSO₄·5H₂O are primarily governed by the behavior of this unpaired electron in the presence of an external magnetic field and its interaction with the surrounding ligand field.
The magnetic susceptibility of a material quantifies the degree to which it can be magnetized in an external magnetic field. For paramagnetic substances like this compound, the magnetic susceptibility is positive and its magnitude is dependent on temperature. This relationship is described by the Curie-Weiss law.
Quantitative Magnetic Susceptibility Data
A study on single crystals of β-VOSO₄ revealed that the compound follows the Curie-Weiss law at temperatures above 150 K. The Curie-Weiss law describes the molar magnetic susceptibility (χₘ) as a function of temperature (T):
χₘ = C / (T - θ)
where C is the Curie constant and θ is the Weiss temperature. The Curie constant is related to the effective magnetic moment (μ_eff) of the paramagnetic ion. For β-VOSO₄, the Weiss temperatures were found to be between -34.5 K and -39.4 K, indicating dominant antiferromagnetic interactions between the vanadium centers. A broad maximum in the susceptibility is observed around 29 K, which is characteristic of low-dimensional magnetic systems.
The following table summarizes the reported Curie-Weiss parameters for β-VOSO₄. It is important to note that these values are for the anhydrous form and may differ slightly for the pentahydrate due to variations in the crystal structure and intermolecular interactions.
| Parameter | Value |
| Weiss Temperature (θ) | -34.5 K to -39.4 K |
| Curie Constant (C) | Not explicitly stated in the provided search results |
| Effective Magnetic Moment (μ_eff) | Consistent with a one-dimensional spin-1/2 Heisenberg chain model |
Note: The data presented is for the anhydrous form, β-VOSO₄, as detailed in a 2022 study. Further experimental work is required to establish a comprehensive temperature-dependent data set for the pentahydrate form.
Theoretical Framework: Paramagnetism and the Curie-Weiss Law
The paramagnetism of this compound arises from the spin of its single unpaired electron. In the absence of an external magnetic field, the magnetic moments of the individual vanadyl ions are randomly oriented, resulting in no net magnetization. When an external magnetic field is applied, these magnetic moments tend to align with the field, leading to a net positive magnetization.
The relationship between magnetic susceptibility and temperature for a paramagnetic material is described by the Curie-Weiss law. This model is an extension of the simpler Curie's Law and accounts for interactions between the magnetic centers.
Theoretical model of the Curie-Weiss Law.
Experimental Protocols for Measuring Magnetic Susceptibility
Several experimental techniques can be employed to determine the magnetic susceptibility of this compound. The choice of method often depends on the required sensitivity, temperature range, and available equipment. Two common and well-established methods are the Gouy method and SQUID magnetometry.
Gouy Method
The Gouy method is a classical technique that measures the change in mass of a sample when it is placed in a magnetic field. It is a relatively simple and accessible method for determining the magnetic susceptibility of powdered solids.
Methodology:
-
Sample Preparation: A powdered sample of this compound is packed uniformly into a long, cylindrical Gouy tube. The mass of the empty tube and the mass of the tube with the sample are accurately measured.
-
Apparatus Setup: The Gouy tube is suspended from a sensitive balance, with the bottom of the tube positioned in the center of the poles of a powerful electromagnet, while the top of the tube is outside the magnetic field.
-
Measurement without Magnetic Field: The initial weight of the sample and tube is recorded with the electromagnet turned off.
-
Measurement with Magnetic Field: The electromagnet is turned on to a known and stable field strength. The apparent change in the weight of the sample is recorded. Paramagnetic samples will be pulled into the magnetic field, resulting in an apparent increase in weight.
-
Calculation: The change in mass, along with the magnetic field strength, the length of the sample, and its cross-sectional area, are used to calculate the volume susceptibility, from which the molar magnetic susceptibility can be derived.
Experimental workflow for the Gouy method.
SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure very small magnetic moments. It is the preferred method for obtaining accurate temperature-dependent magnetic susceptibility data.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of powdered this compound is placed in a sample holder, such as a gelatin capsule or a sealed quartz tube.
-
Mounting the Sample: The sample holder is mounted on the sample rod of the SQUID magnetometer.
-
Temperature and Field Control: The sample chamber is cooled to the desired starting temperature, typically in the low Kelvin range. A specific magnetic field is applied.
-
Data Acquisition: The magnetic moment of the sample is measured as the temperature is slowly swept over the desired range. Measurements can be taken upon warming after cooling in zero field (Zero-Field-Cooled, ZFC) or while cooling in the applied field (Field-Cooled, FC).
-
Data Analysis: The measured magnetic moment is converted to molar magnetic susceptibility by normalizing for the sample mass and the applied magnetic field strength. The data can then be plotted and fitted to theoretical models like the Curie-Weiss law.
Conclusion
This compound serves as a model compound for understanding paramagnetism in d¹ transition metal complexes. Its magnetic susceptibility is a key parameter that provides insight into its electronic structure and the interactions between the vanadium centers. While comprehensive temperature-dependent data for the pentahydrate is an area for further investigation, the behavior of the closely related anhydrous form offers a strong indication of its magnetic properties, which are well-described by the Curie-Weiss law. The experimental protocols outlined in this guide, particularly SQUID magnetometry, provide a robust framework for researchers to accurately characterize the magnetic susceptibility of this and other paramagnetic materials. Such characterization is fundamental for its application in catalysis, materials science, and as a spectroscopic probe in biological systems.
Spectroscopic Characterization of Vanadyl Sulfate Pentahydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O), a compound of significant interest in chemical research and drug development. This document details the experimental protocols and presents key quantitative data for various spectroscopic methods, including Infrared (IR), Raman, Electron Paramagnetic Resonance (EPR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction
Vanadyl sulfate pentahydrate is a blue crystalline solid that serves as a common and stable laboratory source of the vanadyl ion (VO²⁺). The spectroscopic characterization of this compound is crucial for confirming its identity, purity, and understanding its electronic and molecular structure. These analytical techniques provide valuable insights into the coordination environment of the vanadium center, the nature of its bonding, and its interactions with surrounding ligands.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
Table 1: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching vibrations of coordinated and lattice water |
| ~1630 | H-O-H bending vibration of water molecules |
| ~1100 (strong, broad) | ν₃ (asymmetric stretching) of the sulfate ion (SO₄²⁻) |
| ~985 | V=O stretching vibration |
| ~600 | ν₄ (bending) of the sulfate ion (SO₄²⁻) |
Raman Spectroscopy
Table 2: Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1000 | Symmetric stretching of V=O |
| ~985 | ν₁ (symmetric stretching) of the sulfate ion (SO₄²⁻) |
| ~620 | ν₄ (bending) of the sulfate ion (SO₄²⁻) |
| ~450 | ν₂ (bending) of the sulfate ion (SO₄²⁻) |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Table 3: EPR Spectral Parameters for Aqueous this compound Solution
| Parameter | Value |
| g-parallel (g∥) | ~1.93-1.94 |
| g-perpendicular (g⊥) | ~1.98 |
| A-parallel (A∥) | ~180-190 x 10⁻⁴ cm⁻¹ |
| A-perpendicular (A⊥) | ~70-80 x 10⁻⁴ cm⁻¹ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Data for Aqueous this compound Solution
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| ~760 nm | ~17 L mol⁻¹ cm⁻¹ | Water or dilute sulfuric acid |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: A small amount of finely ground this compound powder is mixed with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. Subsequently, the spectrum of the sample pellet is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum. Peak positions and their corresponding functional groups are then identified.
Raman Spectroscopy
Objective: To obtain information about the vibrational modes of the vanadyl and sulfate ions.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 200-1200 cm⁻¹.
-
Data Analysis: The positions and relative intensities of the Raman bands are analyzed to identify the characteristic vibrational modes.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To study the paramagnetic vanadyl (VO²⁺) center and determine its g-factors and hyperfine coupling constants.
Methodology:
-
Sample Preparation: A dilute aqueous solution of this compound (e.g., 1-10 mM) is prepared. For measurements at cryogenic temperatures, a cryoprotectant such as glycerol (B35011) may be added. The solution is then transferred to a quartz EPR tube.
-
Instrumentation: An X-band EPR spectrometer operating at a microwave frequency of approximately 9.5 GHz is typically used.
-
Data Acquisition: The sample is placed in the EPR cavity, and the magnetic field is swept while monitoring the microwave absorption. Spectra are often recorded at room temperature and at a cryogenic temperature (e.g., 77 K) to observe the effects of molecular tumbling.
-
Data Analysis: The g-factors and hyperfine coupling constants (A) are extracted from the experimental spectrum by simulation or direct measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the vanadyl ion in solution.
Methodology:
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically deionized water or a dilute acid solution to prevent hydrolysis.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrophotometer is first blanked with the solvent. The absorbance of the sample solution is then measured over a wavelength range of approximately 400-900 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Experimental Workflow and Logical Relationships
The following diagrams illustrate key experimental workflows and logical relationships in the characterization and use of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis of vanadyl acetylacetonate.
electrochemical properties of aqueous vanadyl sulfate solutions
An In-depth Technical Guide to the Electrochemical Properties of Aqueous Vanadyl Sulfate (B86663) Solutions
Introduction
Vanadyl sulfate (VOSO₄) is an inorganic compound that typically appears as a blue crystalline solid and is highly soluble in water.[1][2][3] Its aqueous solutions are of significant scientific and industrial interest, primarily due to their central role as the electrolyte in Vanadium Redox Flow Batteries (VRFBs).[4][5] These energy storage systems utilize the multiple stable oxidation states of vanadium to store and release energy. Understanding the fundamental electrochemical and physicochemical properties of vanadyl sulfate solutions is therefore critical for optimizing battery performance, improving efficiency, and developing next-generation energy storage technologies.
This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and professionals in materials science and energy storage, offering a consolidated resource on the subject. The guide summarizes key quantitative data, details common experimental protocols, and visualizes essential workflows and relationships.
Physicochemical Properties
The electrochemical behavior of an electrolyte is intrinsically linked to its fundamental physicochemical properties. Properties such as density, viscosity, and conductivity dictate ion mobility, mass transport, and overall system efficiency. These properties are highly dependent on the concentration of both vanadyl sulfate and the supporting electrolyte, typically sulfuric acid (H₂SO₄), as well as temperature.
Data Presentation: Physical and Chemical Properties
The following tables summarize key quantitative data for aqueous vanadyl sulfate solutions, compiled from various studies.
Table 1: General Properties of Vanadyl Sulfate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | O₅SV | [1] |
| Molecular Weight | 163.01 g/mol | [1] |
| Appearance | Blue crystalline solid | [1][2] |
| Solubility in Water | 467 g/L at 20 °C (pentahydrate) | [1][2] |
| Density (Solid) | 2.06 g/cm³ at 20 °C (pentahydrate) |[1][2] |
Table 2: Density of Aqueous VOSO₄ Solutions Density is a crucial parameter for volumetric calculations and understanding solution structure. It generally increases with concentration and decreases with temperature.
| VOSO₄ Molality (mol/kg) | Temperature (K) | Density (g/cm³) |
| 0.0500 | 283.15 | 1.00445 |
| 0.0500 | 323.15 | 0.99434 |
| 1.0000 | 283.15 | 1.15781 |
| 1.0000 | 323.15 | 1.14493 |
| 3.0000 | 283.15 | 1.45544 |
| 3.0000 | 323.15 | 1.44026 |
| Data synthesized from a study measuring densities from 0.05 to 3.0 mol/kg between 283.15 K and 323.15 K.[6][7] |
Table 3: Viscosity of Aqueous VOSO₄ Solutions Viscosity affects the pumping energy required in flow batteries and influences the diffusion coefficient of vanadium ions.
| VOSO₄ Molality (mol/kg) | Temperature (K) | Dynamic Viscosity (mPa·s) |
| 0.05 | 283.15 | 1.874 |
| 0.05 | 323.15 | 0.608 |
| 0.30 | 283.15 | 2.162 |
| 0.30 | 323.15 | 0.704 |
| Data from a study measuring viscosities from 0.05 to 0.3 mol/kg.[6] Other studies show viscosity decreases with increasing temperature and increases with acid concentration.[4][8][9] |
Table 4: Electrical Conductivity of Aqueous VOSO₄ Solutions Conductivity is a measure of a solution's ability to conduct electric current and is critical for minimizing ohmic losses in an electrochemical cell.
| Property | Value | Conditions |
| Limiting Molar Conductance (Λ₀) | 203.25 S·dm²·mol⁻¹ | 298.15 K |
| Ion-Pair Dissociation Constant (K_d) | 0.00196 | 298.15 K |
| Data from conductivity measurements at 298.15 K.[10][11] Specific electric conductivity generally decreases as VOSO₄ concentration increases in a sulfuric acid solution but increases with temperature.[8][9] |
Electrochemical Behavior
The performance of vanadyl sulfate solutions in applications like VRFBs is governed by the kinetics and thermodynamics of the vanadium redox reactions. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are essential for characterizing this behavior.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to study the redox behavior of the VO²⁺/VO₂⁺ (V⁴⁺/V⁵⁺) couple. Analysis of CV data provides insights into the reversibility of the reaction, diffusion coefficients, and reaction kinetics.
-
Redox Process : The key reaction involves the oxidation of the vanadyl ion (VO²⁺) to the pervanadyl ion (VO₂⁺).
-
Reversibility : Studies show that the VO²⁺/VO₂⁺ redox process is typically quasi-reversible.[4][12] The degree of reversibility is influenced by the concentration of the supporting electrolyte, with higher concentrations of H₂SO₄ (e.g., >5 M) leading to more reversible behavior.[4]
-
Influence of Scan Rate : As is typical for quasi-reversible systems, the separation between the anodic and cathodic peak potentials (ΔE_p) increases with the scan rate.[13]
Table 5: Key Parameters from Cyclic Voltammetry Studies
| Parameter | Observation | Influencing Factors |
|---|---|---|
| Peak Separation (ΔE_p) | 75 mV at 1 mV/s in 7 M H₂SO₄, indicating near-reversible behavior.[4] | H₂SO₄ concentration, scan rate.[4][13] |
| Diffusion Coefficient (D_T) | Measured via multiple methods (EPR, Koutecky-Levich) and found to be in good agreement.[4] | H₂SO₄ concentration (D_T increases as acid concentration disrupts the second hydration layer).[4] |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the various resistive and capacitive elements within an electrochemical system.[14][15] By applying a small sinusoidal AC potential and measuring the current response over a range of frequencies, one can deconstruct the system's impedance into components like:
-
Solution Resistance (R_s) : The resistance of the electrolyte itself.
-
Charge Transfer Resistance (R_ct) : Resistance to the electron transfer reaction at the electrode surface.
-
Double-Layer Capacitance (C_dl) : Capacitance of the ionic layer that forms at the electrode-electrolyte interface.
-
Warburg Impedance : Related to the diffusion of electroactive species to the electrode surface.[14]
In the context of vanadyl sulfate solutions, EIS helps quantify the impact of electrolyte composition (vanadium and acid concentration) and temperature on the kinetics of the vanadium redox reactions.[16]
Experimental Protocols
Detailed and reproducible experimental methods are fundamental to obtaining reliable data. The following sections describe standard protocols for the preparation and characterization of aqueous vanadyl sulfate solutions.
Solution Preparation
A common method for preparing vanadyl sulfate electrolyte involves the reductive dissolution of vanadium pentoxide (V₂O₅) in sulfuric acid.[17][18]
-
Acid Dilution : Concentrated sulfuric acid is carefully diluted to the desired molarity (e.g., 3-5 M).
-
V₂O₅ Addition : Vanadium pentoxide powder or flakes are added to the dilute sulfuric acid solution with stirring.[19]
-
Reduction : A reducing agent (e.g., oxalic acid, SO₂) is added to reduce V(V) to V(IV), resulting in the characteristic blue color of the vanadyl ion.[17][18] The reaction is typically stirred until the V₂O₅ is completely dissolved.
-
Final Processing : The resulting solution may be filtered to remove any unreacted solids and can be further processed through evaporative crystallization to obtain solid VOSO₄ powder if needed.
Caption: Workflow for preparing aqueous vanadyl sulfate solution from V₂O₅.
Electrochemical Characterization
A systematic approach is required to characterize the prepared electrolyte.
-
Physicochemical Measurements :
-
Density : Measured using a digital density meter (e.g., Anton Paar DMA 4500 M) at controlled temperatures.[6]
-
Viscosity : Determined using a calibrated viscometer, such as a Cannon-Fenske type, in a thermostatic water bath.[4]
-
Conductivity : Measured using a conductivity meter with a calibrated probe at a set temperature (e.g., 298.15 K).[10][11]
-
-
Electrochemical Cell Setup : A standard three-electrode cell is used for CV and EIS measurements.[20]
-
Cyclic Voltammetry :
-
Electrochemical Impedance Spectroscopy :
-
The cell is held at a constant DC potential (e.g., the open-circuit potential).
-
A small amplitude AC voltage (e.g., 5-10 mV) is superimposed over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
The resulting current and phase shift are measured to calculate the complex impedance.[14]
-
Caption: A standard workflow for the characterization of vanadyl sulfate electrolytes.
Interrelation of Properties
The properties of vanadyl sulfate solutions are deeply interconnected. Understanding these relationships is key to designing electrolytes with optimal performance characteristics.
Caption: Interrelation of parameters affecting electrolyte performance.
Conclusion
The are multifaceted and critical to their application in energy storage systems. Properties such as density, viscosity, and conductivity are heavily influenced by ion concentration and temperature, which in turn dictate the mass transport and charge transfer kinetics of the V⁴⁺/V⁵⁺ redox couple. A thorough characterization using standardized protocols for solution preparation and analysis via cyclic voltammetry and electrochemical impedance spectroscopy is essential for research and development. The data and methodologies presented in this guide offer a foundational resource for professionals working to advance vanadium-based electrochemical technologies.
References
- 1. Buy Vanadyl sulfate | 27774-13-6 [smolecule.com]
- 2. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. VANADYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. The Effect of Sulfuric Acid Concentration on the Physical and Electrochemical Properties of Vanadyl Solutions [mdpi.com]
- 5. sandia.gov [sandia.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Density, viscosity and electric conductivity of sulfuric acid solutions of vanadyl sulfate [inis.iaea.org]
- 9. Density, viscosity and electric conductivity of sulfuric acid solutions of vanadyl sulfate (Journal Article) | ETDEWEB [osti.gov]
- 10. Determination of the vanadyl sulfate ion-pair dissociation constant at 298.15 K using electric conductivity [xuebao.neu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cds.comsol.com [cds.comsol.com]
- 15. Electrochemical Impedance Spectroscopy: Experiment, Model, and App | COMSOL Blog [comsol.com]
- 16. researchgate.net [researchgate.net]
- 17. Vanadyl sulfate - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. redalyc.org [redalyc.org]
An In-depth Technical Guide to the Coordination Chemistry of Vanadyl Sulfate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl sulfate (B86663) pentahydrate, VOSO₄·5H₂O, is a blue, crystalline solid that serves as a common and stable source of the vanadyl cation (VO²⁺) in both laboratory and industrial settings. The coordination chemistry of the vanadyl ion is of significant interest due to its diverse applications, ranging from catalysis in organic synthesis to its potential therapeutic effects, most notably its insulin-mimetic properties. This guide provides a comprehensive overview of the core principles of vanadyl sulfate pentahydrate's coordination chemistry, including its structure, spectroscopic properties, and reactivity. It further details experimental protocols for its synthesis and characterization and explores the molecular mechanisms underlying its biological and catalytic functions.
Molecular Structure and Bonding
The crystal structure of this compound reveals a distorted octahedral coordination geometry around the vanadium(IV) center. The complex cation is more accurately represented as [VO(H₂O)₄]²⁺, with the sulfate anion and the fifth water molecule not directly coordinated to the metal ion in the solid state. The coordination sphere consists of a short, strong vanadium-oxo (V=O) double bond and four equatorially coordinated water molecules. The V=O bond is a dominant feature of vanadyl chemistry, often referred to as the "most stable diatomic ion". This strong bond significantly influences the electronic structure and reactivity of the complex.
Structural Parameters
The structural parameters of this compound have been determined by X-ray crystallography. The V=O bond is characteristically short, a consequence of the strong π-bonding interaction between the vanadium d-orbitals and the oxygen p-orbitals. This strong bond results in a trans effect, weakening the bond to the ligand in the position opposite to the oxo group. In the case of the aquated vanadyl ion, the trans position is occupied by a water molecule that is more labile than the equatorial water molecules.
| Parameter | Value | Reference |
| Bond Lengths (Å) | ||
| V=O | 1.60 | |
| V–OH₂ (equatorial) | ~2.10 | |
| Coordination Geometry | Distorted Octahedral |
Spectroscopic Characterization
The coordination environment of the vanadyl ion can be effectively probed using various spectroscopic techniques, with Electron Paramagnetic Resonance (EPR) and UV-Visible (UV-Vis) spectroscopy being particularly informative.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Vanadium(IV) has a d¹ electron configuration, making it paramagnetic and thus EPR active. The EPR spectrum of the vanadyl cation is highly characteristic, typically exhibiting an eight-line hyperfine pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2, 99.75% natural abundance). The analysis of the g-tensor and the hyperfine coupling constant (A) provides valuable insights into the symmetry and nature of the ligand environment.
| Parameter | Typical Value Range for VO²⁺ Complexes |
| g∥ | 1.930 - 1.960 |
| g⊥ | 1.970 - 1.990 |
| A∥ (x 10⁻⁴ cm⁻¹) | 150 - 190 |
| A⊥ (x 10⁻⁴ cm⁻¹) | 50 - 75 |
UV-Visible (UV-Vis) Spectroscopy
The blue color of aqueous solutions of vanadyl sulfate is due to d-d electronic transitions. The UV-Vis spectrum of the [VO(H₂O)₅]²⁺ ion typically displays two broad absorption bands in the visible region. These bands are assigned to transitions from the dxy ground state to the dxz, dyz and dx²-y² excited states. The position and intensity of these bands are sensitive to the ligand field and can be used to study ligand substitution reactions.
| Transition | Typical λmax (nm) for [VO(H₂O)₅]²⁺ | Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) |
| dxy → dxz, dyz | ~760 | ~17 |
| dxy → dx²-y² | ~625 | ~8 |
Ligand Exchange Reactions
In aqueous solution, the coordinated water molecules in the [VO(H₂O)₄]²⁺ complex can be readily replaced by other ligands. These ligand exchange reactions are fundamental to the biological activity and catalytic applications of vanadyl compounds. The substitution process is often stepwise, and the kinetics and thermodynamics of these reactions are influenced by the nature of the incoming ligand and the reaction conditions. For example, the reaction with chelating ligands like acetylacetonate (B107027) (acac) leads to the formation of the stable, neutral complex, vanadyl acetylacetonate, [VO(acac)₂].
Experimental Protocols
Synthesis of Vanadyl Sulfate from Vanadium Pentoxide
This protocol describes the reduction of vanadium pentoxide to vanadyl sulfate using ethanol (B145695) as the reducing agent.
Materials:
-
Vanadium(V) oxide (V₂O₅)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol (C₂H₅OH)
-
Distilled water
Procedure:
-
In a round-bottom flask, carefully add 5 mL of concentrated H₂SO₄ to 10 mL of distilled water with stirring.
-
To this acidic solution, add 12 mL of ethanol.
-
Slowly add 2.5 g of V₂O₅ to the mixture with continuous stirring.
-
Heat the reaction mixture on a heating mantle under reflux for 1.5 hours. The solution will gradually turn dark blue-green, indicating the formation of the vanadyl ion.
-
Cool the reaction mixture to room temperature and filter through glass wool to remove any unreacted solids. The resulting filtrate is a solution of vanadyl sulfate.
Synthesis of Vanadyl Acetylacetonate [VO(acac)₂]
This procedure details the synthesis of the common vanadyl complex, vanadyl acetylacetonate, from a vanadyl sulfate solution.
Materials:
-
Vanadyl sulfate solution (prepared as in 4.1)
-
Acetylacetone (B45752) (Hacac)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Ice-cold distilled water
Procedure:
-
To the vanadyl sulfate filtrate, add 6 mL of acetylacetone dropwise with shaking.
-
Prepare a solution of 20 g of anhydrous sodium carbonate in 150 mL of distilled water.
-
Carefully and slowly add the vanadyl-acetylacetone solution to the stirred sodium carbonate solution to neutralize the acid. A dark green solid will precipitate.
-
Cool the mixture in an ice bath for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the dark green solid twice with 15 mL portions of ice-cold distilled water.
-
Dry the product on the filter paper.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
This protocol provides a general workflow for the collection of single-crystal X-ray diffraction data for a coordination complex.
Procedure:
-
Crystal Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice.
-
Data Collection Strategy: Based on the determined unit cell and Bravais lattice, a data collection strategy is devised to collect a complete and redundant set of diffraction data.
-
Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions are refined against the experimental data to obtain the final structural model.
EPR Spectroscopy of a Frozen Vanadyl Solution
This protocol outlines the general steps for obtaining an EPR spectrum of a vanadyl complex in a frozen solution.
Procedure:
-
Sample Preparation: Prepare a dilute solution (typically 1-5 mM) of the vanadyl complex in a suitable solvent or solvent mixture that forms a good glass upon freezing (e.g., water/glycerol, toluene).
-
Sample Loading: Transfer the solution into a quartz EPR tube.
-
Instrument Setup: Place the EPR tube in the spectrometer's resonant cavity.
-
Freezing: Freeze the sample by immersing the cavity in a dewar filled with liquid nitrogen (77 K).
-
Data Acquisition: Set the appropriate EPR parameters (microwave frequency, microwave power, modulation amplitude, and magnetic field sweep range) and record the spectrum.
Quantitative UV-Vis Analysis of Aqueous Vanadyl Sulfate
This protocol describes how to determine the concentration of a vanadyl sulfate solution using UV-Vis spectroscopy and a calibration curve.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in distilled water.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan one of the standard solutions across the visible range (e.g., 400-900 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 760 nm.
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
Sample Measurement: Measure the absorbance of the unknown vanadyl sulfate solution at the same λmax.
-
Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of the unknown solution.
Biological and Catalytic Relevance
The coordination chemistry of the vanadyl ion is central to its biological and catalytic activities.
Insulin-Mimetic Effects
Vanadyl compounds have been shown to exhibit insulin-like effects, making them of interest in the development of therapeutics for diabetes. The mechanism of action is believed to involve the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that dephosphorylate the insulin (B600854) receptor and its downstream signaling proteins. By inhibiting PTPs, vanadyl complexes can potentiate the insulin signaling cascade, leading to increased glucose uptake and metabolism. This involves the activation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Quantum Chemical Insights into Vanadyl Sulfate Pentahydrate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the quantum chemical studies on vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O), a compound of significant interest in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on the electronic structure, vibrational properties, and bonding characteristics of this vanadyl complex. While a complete, dedicated quantum chemical study on the pentahydrate form is not extensively available in the public literature, this guide draws upon theoretical studies of closely related vanadyl-sulfato systems and experimental data to provide a robust understanding of its molecular properties.
Molecular Structure and Bonding: A Quantum Perspective
Vanadyl sulfate pentahydrate is an inorganic compound featuring a vanadyl ion (VO²⁺) coordinated by water and sulfate ligands. The central vanadium atom is in the +4 oxidation state, presenting a d¹ electronic configuration that influences its magnetic and spectroscopic properties. The typical coordination geometry around the vanadium ion in hydrated vanadyl sulfate is a distorted octahedron.[1]
Quantum chemical calculations on related hydrated vanadyl species, often employing Density Functional Theory (DFT), provide valuable insights into the bonding within the complex.[2][3] The V=O bond is a dominant feature, characterized by a short bond length and high vibrational frequency, indicating a strong covalent double bond. The water molecules are coordinated to the vanadium ion, and the sulfate group can act as a ligand.
Table 1: Representative Calculated and Experimental Bond Lengths for Vanadyl-Sulfato Complexes
| Bond | Calculated (Å) - Model System* | Experimental (Å) - VOSO₄·5H₂O |
| V=O | ~1.60 - 1.63 | ~1.60 |
| V-O (water) | ~2.02 - 2.20 | ~2.00 - 2.30 |
| S-O (terminal) | ~1.45 | Not explicitly detailed |
| S-O (bridging) | ~1.50 - 1.55 | Not explicitly detailed |
Computational and Experimental Protocols
The theoretical investigation of this compound's electronic structure and properties typically involves the following computational workflow:
Caption: A typical workflow for the quantum chemical analysis of this compound.
Density Functional Theory (DFT) Calculations
DFT is a widely used method for studying the electronic structure of transition metal complexes. For vanadyl sulfate systems, hybrid functionals such as B3LYP are often employed, which combine the accuracy of Hartree-Fock theory with the efficiency of DFT.[3]
Key Experimental Protocols Cited:
-
Geometry Optimization: The initial atomic coordinates are typically taken from experimental X-ray diffraction data. The geometry is then optimized to find the minimum energy structure using a chosen DFT functional and basis set (e.g., LANL2DZ for vanadium and a Pople-style basis set for other atoms).[3]
-
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated to predict the infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to validate the computational model.
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy provides a powerful tool for characterizing the bonding in this compound. The experimental IR and Raman spectra exhibit characteristic bands corresponding to the vibrations of the V=O bond, the coordinated water molecules, and the sulfate anion.
Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental IR Range | Theoretical (Calculated for related systems) |
| V=O Stretch | 980 - 1000 | ~990 - 1020 |
| SO₄²⁻ Asymmetric Stretch (ν₃) | 1050 - 1150 | ~1100 - 1200 |
| SO₄²⁻ Symmetric Stretch (ν₁) | 970 - 990 | ~980 |
| H₂O Bending | 1600 - 1650 | Not explicitly reported |
| H₂O Stretching | 3000 - 3600 | Not explicitly reported |
The strong absorption in the 980-1000 cm⁻¹ region is a hallmark of the vanadyl ion and is attributed to the V=O stretching vibration. The sulfate group gives rise to several bands, with their exact positions and splitting patterns being sensitive to its coordination mode (monodentate, bidentate, or uncoordinated).
Electronic Structure and Reactivity
The electronic properties of this compound are of interest for its potential applications in catalysis and medicine. Quantum chemical calculations can provide insights into the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the reactivity of the complex.
Caption: Relationship between frontier molecular orbitals and chemical reactivity.
The HOMO-LUMO energy gap is a key indicator of the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. In the case of the hydrated vanadyl ion, the LUMO is typically centered on the vanadium atom, indicating its Lewis acidic character and its propensity to interact with electron-rich species.
Relevance to Drug Development
Vanadyl sulfate has been investigated for its insulin-mimetic properties. Understanding the electronic structure and coordination chemistry of this compound at a quantum level is crucial for designing more effective and less toxic vanadium-based drugs. For instance, theoretical studies can help in predicting the stability of the compound in biological environments and its interaction with potential protein targets.
Conclusion
Quantum chemical studies, primarily based on DFT, offer a powerful lens through which to investigate the intricate details of the molecular structure, bonding, and reactivity of this compound. While a comprehensive computational dataset for the pentahydrate is still forthcoming in the literature, the analysis of related systems provides a solid foundation for understanding its properties. The synergy between theoretical calculations and experimental spectroscopy is key to advancing our knowledge of this important vanadium compound and unlocking its full potential in various scientific and therapeutic applications.
References
An In-depth Technical Guide to the Natural Occurrence and Mineral Forms of Vanadyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadyl sulfate (B86663) (VOSO₄) is a compound of significant interest in various scientific fields, including geochemistry and pharmacology. While extensively studied in synthetic contexts, its natural occurrence is limited to a few rare mineral forms. This technical guide provides a comprehensive overview of the natural mineral forms of vanadyl sulfate, detailing their geological settings, crystallographic and physical properties, and associated mineralogy. Furthermore, this guide outlines generalized experimental protocols for the identification and characterization of these minerals, employing standard analytical techniques such as X-ray Diffraction (XRD) and Electron Probe Microanalysis (EPPA). All quantitative data are summarized in comparative tables, and key conceptual relationships are visualized using logical diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Natural Occurrence of Vanadyl Sulfate Minerals
The natural occurrence of vanadyl sulfate is scarce due to its high solubility in water.[1] Consequently, its mineral forms are typically found in arid environments or as ephemeral products of specific geological processes. The primary geological settings for vanadyl sulfate minerals are:
-
Fumarolic Environments: As a product of volcanic activity, hot gases (fumaroles) rich in sulfur and vanadium can deposit vanadyl sulfate minerals as they cool and react with the surrounding atmosphere and rock.[2] Pauflerite, the anhydrous form of vanadyl sulfate, is a key example of a mineral formed in this high-temperature environment.[3][4][5]
-
Secondary Mineral Deposits: In certain sedimentary environments, particularly in uranium-vanadium deposits, the weathering and oxidation of primary vanadium and sulfide (B99878) minerals can lead to the formation of hydrated vanadyl sulfate minerals.[1][6] These often occur in fossilized organic matter, such as petrified wood, within sandstone formations. The reaction of acidic, sulfate-rich groundwater with vanadium-bearing materials is a crucial step in their formation.[7][8][9] The majority of the hydrated vanadyl sulfate minerals, including bobjonesite, minasragrite, and its polymorphs, are found in such settings.[7][9][10]
Mineral Forms of Vanadyl Sulfate
Six distinct mineral forms of vanadyl sulfate have been identified to date. These include one anhydrous mineral and several hydrated polymorphs.
Pauflerite (Anhydrous Vanadyl Sulfate)
Pauflerite is the anhydrous form of vanadyl sulfate, with the chemical formula VOSO₄.[4] It is a rare mineral found as a sublimate in high-temperature volcanic fumaroles.[3][5]
Bobjonesite (Trihydrate Vanadyl Sulfate)
Bobjonesite, VOSO₄·3H₂O, is a hydrated vanadyl sulfate that occurs as a secondary mineral.[10][11][12] It is found as blue-green crusts and efflorescences, often in fractures within fossilized trees in sedimentary uranium-vanadium deposits.[7][8][10][11] This mineral is noted to be unstable in all but the driest atmospheres, readily hydrating.[8][10][11]
The Minasragrite Group (Pentahydrate Vanadyl Sulfate)
The pentahydrate form of vanadyl sulfate, VOSO₄·5H₂O, exists as three polymorphs: minasragrite, orthominasragrite, and anorthominasragrite. These minerals are typically found as secondary alteration products in vanadium-rich deposits.[1][9][13]
-
Minasragrite: The monoclinic polymorph, minasragrite, is often found as an alteration product of patronite (a vanadium sulfide) and in association with other sulfate minerals.[9][14]
-
Orthominasragrite: The orthorhombic polymorph, orthominasragrite, is found in sediment-hosted uranium-vanadium ore deposits, often in association with other vanadyl sulfate minerals.[1][6]
-
Anorthominasragrite: The triclinic polymorph, anorthominasragrite, is also found in the same geological setting as orthominasragrite, often within fossilized trees.[7][13][15]
Stanleyite (Hexahydrate Vanadyl Sulfate)
Stanleyite, with the formula VOSO₄·6H₂O, is another rare hydrated vanadyl sulfate mineral.[2] It was initially discovered on a museum specimen as an alteration product of patronite from a rich vanadium deposit in Peru.[16][17]
Quantitative Mineralogical Data
The following tables summarize the key crystallographic and physical properties of the known vanadyl sulfate minerals for comparative analysis.
Table 1: Chemical and Crystallographic Properties of Vanadyl Sulfate Minerals
| Mineral Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |
| Pauflerite | VOSO₄ | Orthorhombic | Pnma | a = 7.3890(13) Å, b = 6.2740(11) Å, c = 7.0788(11) Å |
| Bobjonesite | VOSO₄·3H₂O | Monoclinic | P2₁/n | a = 7.3940(5) Å, b = 7.4111(3) Å, c = 12.0597(9) Å, β = 106.55(1)° |
| Minasragrite | VOSO₄·5H₂O | Monoclinic | P2₁/a | a = 12.902(4) Å, b = 9.716(5) Å, c = 6.976(2) Å, β = 110.93(3)° |
| Orthominasragrite | VOSO₄·5H₂O | Orthorhombic | Pmn2₁ | a = 7.246 Å, b = 9.333 Å, c = 6.21 Å |
| Anorthominasragrite | VOSO₄·5H₂O | Triclinic | P1 | a = 7.548(3) Å, b = 7.805(2) Å, c = 7.821(3) Å, α = 79.03(4)°, β = 71.94(3)°, γ = 65.31(3)° |
| Stanleyite | VOSO₄·6H₂O | Orthorhombic (possibly monoclinic or triclinic) | Not Determined | a = 12.12 Å, b = 9.71 Å, c = 14.92 Å |
Data sourced from Mindat.org and the Handbook of Mineralogy. [1][2][3][4][5][10][12][13][15][16][18]
Table 2: Physical and Optical Properties of Vanadyl Sulfate Minerals
| Mineral Name | Color | Luster | Hardness (Mohs) | Density (g/cm³) | Optical Properties |
| Pauflerite | Light green | Vitreous | 3 - 4 | 3.36 (measured), 3.294 (calculated) | Biaxial (+), α=1.731, β=1.778, γ=1.845 |
| Bobjonesite | Pale blue, blue-green | Vitreous | ~1 | 2.28 (calculated) | Biaxial (+), α=1.555, β=1.561, γ=1.574 |
| Minasragrite | Vivid cobalt-blue to pale aquamarine-blue | Vitreous | 1 - 2 | 2.03 (measured), 2.06 (calculated) | Biaxial (-), α=1.525, β=1.545, γ=1.550 |
| Orthominasragrite | Blue | Vitreous | ~1 | 2.00 (calculated) | Biaxial (+), α=1.535, β=1.540, γ=1.560 |
| Anorthominasragrite | Bluish green | Vitreous | ~1 | 2.12 (calculated) | Biaxial (+), α=1.548, β=1.555, γ=1.574 |
| Stanleyite | Light blue to greenish blue | Vitreous | 1 - 1.5 | 1.95 (measured), 2.01 (calculated) | Biaxial (+), α=1.505, β=1.519, γ=1.533 |
Data sourced from Mindat.org and the Handbook of Mineralogy. [1][2][3][4][5][10][12][13][15][16][18]
Experimental Protocols for Mineral Characterization
The definitive identification and characterization of vanadyl sulfate minerals rely on a combination of analytical techniques. The following sections outline generalized experimental protocols for Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction (SCXRD), and Electron Probe Microanalysis (EPMA).
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying crystalline phases.
Objective: To identify the mineral(s) present in a sample by comparing its diffraction pattern to a database of known minerals.
Methodology:
-
Sample Preparation:
-
Carefully extract a small, representative sample of the mineral using a needle or scalpel under a stereomicroscope.
-
Gently grind the sample to a fine powder (<10 µm) in an agate mortar and pestle. This ensures a random orientation of the crystallites.
-
Mount the powdered sample onto a low-background sample holder (e.g., a zero-diffraction silicon plate or a glass slide with a shallow well). Ensure the sample surface is flat and level with the holder's surface.
-
-
Instrumental Setup (Generalized):
-
Diffractometer: A modern powder diffractometer equipped with a Bragg-Brentano geometry.
-
X-ray Source: Copper (Cu) Kα radiation (λ = 1.5418 Å) is commonly used.
-
Operating Conditions: Set the X-ray generator to 40 kV and 40 mA.
-
Optics: Use a divergent slit, an anti-scatter slit, and a receiving slit appropriate for the desired resolution. A monochromator or Kβ filter should be used to isolate the Kα radiation.
-
Detector: A solid-state strip detector or a scintillation counter.
-
-
Data Collection:
-
Scan the sample over a 2θ range of 5° to 70°.
-
Use a step size of 0.02° 2θ and a counting time of 1-2 seconds per step.
-
If the sample is small, a slower scan rate or longer counting time may be necessary to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) is processed using appropriate software.
-
The background is subtracted, and the peak positions (in 2θ) and intensities are determined.
-
The 2θ values are converted to d-spacings using the Bragg equation (nλ = 2dsinθ).
-
The set of d-spacings and their relative intensities are compared to a mineral database (e.g., the ICDD Powder Diffraction File) to identify the mineral phases present.
-
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is employed to determine the precise unit cell dimensions and crystal structure of a mineral.
Objective: To determine the crystal system, space group, and atomic arrangement of a vanadyl sulfate mineral.
Methodology:
-
Crystal Selection and Mounting:
-
Under a high-power optical microscope, select a small, single crystal (<0.1 mm in all dimensions) that is free of cracks and inclusions.
-
Mount the crystal on the tip of a thin glass fiber or a cryoloop using a minimal amount of adhesive (e.g., epoxy or oil).
-
Mount the fiber onto a goniometer head.
-
-
Instrumental Setup (Generalized):
-
Diffractometer: A four-circle single-crystal diffractometer.
-
X-ray Source: Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is often used for its shorter wavelength, which provides access to more diffraction data.
-
Detector: A CCD or CMOS area detector.
-
-
Data Collection:
-
Center the crystal in the X-ray beam using the goniometer head adjustments and a microscope.
-
Perform an initial set of short-exposure frames to determine the unit cell and crystal orientation.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles (omega and phi scans). The collection strategy should aim for high completeness and redundancy of the data.
-
-
Data Processing and Structure Solution:
-
The collected diffraction images are integrated to obtain the intensities of the Bragg reflections.
-
The data are corrected for Lorentz-polarization effects and absorption.
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods to find the positions of the atoms in the unit cell.
-
The structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Electron Probe Microanalysis (EPMA)
EPMA is used to determine the quantitative elemental composition of a mineral at the micrometer scale.
Objective: To obtain an accurate chemical formula for the vanadyl sulfate mineral.
Methodology:
-
Sample Preparation:
-
Mount the mineral grain(s) in an epoxy resin puck.
-
Grind and polish the surface of the puck to a mirror finish (typically using a final polish of 0.25 µm diamond paste) to ensure a flat and smooth surface for analysis.
-
Coat the polished surface with a thin layer of carbon to make it electrically conductive.
-
-
Instrumental Setup (Generalized):
-
Electron Microprobe: An electron probe microanalyzer equipped with multiple wavelength-dispersive X-ray spectrometers (WDS).
-
Operating Conditions: Use an accelerating voltage of 15 kV and a beam current of 10-20 nA. A focused electron beam (1-5 µm diameter) is typically used for spot analyses.
-
Spectrometers and Standards: Calibrate the WDS for the elements of interest (V, S, and any other detected elements) using appropriate standards (e.g., V metal for vanadium, pyrite (B73398) (FeS₂) or barite (BaSO₄) for sulfur).
-
-
Data Collection:
-
Use backscattered electron (BSE) imaging to identify areas of interest and to check for compositional homogeneity.
-
Perform multiple spot analyses on the mineral grain to ensure the composition is consistent.
-
For each analysis point, measure the characteristic X-ray intensities for all elements of interest. Also, measure the background X-ray intensities on either side of each peak.
-
-
Data Analysis:
-
The raw X-ray intensities are corrected for instrumental drift, dead time, and background.
-
A matrix correction procedure (e.g., ZAF or φ(ρz)) is applied to the corrected intensities to account for the effects of atomic number (Z), absorption (A), and fluorescence (F) that influence the generation and detection of X-rays.
-
The corrected data yield the weight percentages of the elements, which can then be used to calculate the empirical chemical formula of the mineral.
-
Visualized Relationships and Workflows
The following diagrams, created using the DOT language, illustrate key relationships and experimental workflows relevant to the study of vanadyl sulfate minerals.
Caption: Polymorphic relationships of vanadyl sulfate pentahydrates.
Caption: Generalized workflow for mineral characterization.
Conclusion
The natural mineral forms of vanadyl sulfate, though rare, provide valuable insights into the geochemical behavior of vanadium in specific geological environments. This guide has synthesized the current knowledge on the occurrence, properties, and analytical characterization of pauflerite, bobjonesite, minasragrite, orthominasragrite, anorthominasragrite, and stanleyite. The provided quantitative data, experimental protocols, and visual diagrams serve as a foundational resource for researchers in mineralogy, geochemistry, and pharmacology. A thorough understanding of these natural analogues is essential for contextualizing the behavior of vanadyl sulfate in both natural and laboratory settings, which may have implications for its application in drug development and other industrial uses.
References
- 1. geologyscience.com [geologyscience.com]
- 2. Fumarole mineral - Wikipedia [en.wikipedia.org]
- 3. microanalysis.com.au [microanalysis.com.au]
- 4. Knowledge of causes and the geological sources of vanadium - Vanadium Price [vanadiumprice.com]
- 5. Vanadium [geology.arkansas.gov]
- 6. eolss.net [eolss.net]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. msaweb.org [msaweb.org]
- 10. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 11. Vanadium | U.S. Geological Survey [usgs.gov]
- 12. The ephemeral fumarolic mineralization of the 2021 Tajogaite volcanic eruption (La Palma, Canary Islands, Spain) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fkf.mpg.de [fkf.mpg.de]
- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 15. esc.cam.ac.uk [esc.cam.ac.uk]
- 16. icdd.com [icdd.com]
- 17. [PDF] Fumarolic Minerals: An Overview of Active European Volcanoes | Semantic Scholar [semanticscholar.org]
- 18. X-ray diffraction | Clays and Minerals [claysandminerals.com]
Methodological & Application
Application Notes and Protocols: Vanadyl Sulfate Pentahydrate as a Catalyst for Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, fine chemicals, and other valuable materials.[1][2] While traditional methods often rely on stoichiometric and sometimes toxic heavy metal oxidants like chromium and manganese reagents, the development of catalytic systems using greener and more economical alternatives is a significant area of research.[1][3] Vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O), an inexpensive and stable vanadium(IV) source, has emerged as a versatile and effective catalyst for the aerobic oxidation of alcohols.[1][4][5] This document provides detailed application notes and experimental protocols for utilizing vanadyl sulfate pentahydrate in this key chemical transformation.
Vanadyl sulfate-based catalytic systems, often in conjunction with co-catalysts, offer an efficient pathway for the oxidation of a wide range of primary and secondary alcohols to their corresponding aldehydes and ketones under mild reaction conditions.[1] These methods often utilize molecular oxygen as the terminal oxidant, presenting a green and sustainable approach.[1]
Catalytic Systems and Scope
This compound is typically employed in one of two primary catalytic systems for alcohol oxidation:
-
VOSO₄/TEMPO System: This system pairs vanadyl sulfate with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a co-catalyst. It is effective for the oxidation of a broad spectrum of alcohols with molecular oxygen, generally without the need for additional ligands or bases.[1] Acetonitrile (B52724) is a commonly used solvent that maintains the high activity of this catalytic system.[1] The active species is believed to be a Vanadium(V) complex formed by the oxidation of Vanadium(IV) in the presence of TEMPO and acetonitrile.[1]
-
VOSO₄/NaNO₂ System: This combination utilizes sodium nitrite (B80452) as a co-catalyst for the aerobic oxidation of benzylic alcohols.[6] The reaction is typically carried out under mild conditions (e.g., 80°C and 0.5 MPa of O₂), and the addition of a trace amount of water can be crucial for high efficiency.[6] This system avoids the use of halogens, noble metals, or complex ligands.[6]
Data Presentation: Substrate Scope and Yields
The following table summarizes the performance of the vanadyl sulfate-based catalytic systems for the oxidation of various alcohol substrates.
| Entry | Substrate | Catalyst System | Product | Conversion (%) | Yield (%) | Reference |
| 1 | Benzyl alcohol | VOSO₄/TEMPO | Benzaldehyde | >99 | 98 | [1] |
| 2 | 4-Methylbenzyl alcohol | VOSO₄/TEMPO | 4-Methylbenzaldehyde | >99 | 98 | [1] |
| 3 | 4-Methoxybenzyl alcohol | VOSO₄/TEMPO | 4-Methoxybenzaldehyde | >99 | 97 | [1] |
| 4 | 4-Chlorobenzyl alcohol | VOSO₄/TEMPO | 4-Chlorobenzylaldehyde | >99 | 97 | [1] |
| 5 | 4-Nitrobenzyl alcohol | VOSO₄/TEMPO | 4-Nitrobenzaldehyde | 99 | 95 | [1] |
| 6 | Cinnamyl alcohol | VOSO₄/TEMPO | Cinnamaldehyde | >99 | 96 | [1] |
| 7 | 1-Phenylethanol | VOSO₄/TEMPO | Acetophenone | >99 | 98 | [1] |
| 8 | Cyclohexanol | VOSO₄/TEMPO | Cyclohexanone | 95 | 92 | [1] |
| 9 | 2-Octanol | VOSO₄/TEMPO | 2-Octanone | 96 | 94 | [1] |
| 10 | 4-Nitrobenzyl alcohol | VOSO₄/NaNO₂ | 4-Nitrobenzaldehyde | - | 94 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Alcohol Oxidation using VOSO₄/TEMPO System
This protocol is adapted from the methodology described for the catalytic oxidation of alcohols with molecular oxygen.[1]
Materials:
-
This compound (VOSO₄·5H₂O)
-
(2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Alcohol substrate
-
Acetonitrile (CH₃CN), anhydrous
-
Molecular oxygen (O₂)
-
Reaction vessel (e.g., a glass-lined autoclave or a two-necked flask with a balloon)
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vessel, add the alcohol substrate (1.0 mmol), this compound (0.05 mmol, 5 mol%), and TEMPO (0.1 mmol, 10 mol%).
-
Add anhydrous acetonitrile (5 mL) to the vessel.
-
Seal the reaction vessel and purge with molecular oxygen (a balloon filled with O₂ can be used for reactions at atmospheric pressure).
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) for the required time (typically 4-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Oxidation of Benzylic Alcohols using VOSO₄/NaNO₂ System
This protocol is based on the procedure for the oxidation of benzylic alcohols with molecular oxygen catalyzed by vanadyl sulfate and sodium nitrite.[6]
Materials:
-
This compound (VOSO₄·5H₂O)
-
Sodium nitrite (NaNO₂)
-
Benzylic alcohol substrate
-
Solvent (e.g., acetonitrile)
-
Deionized water
-
Molecular oxygen (O₂)
-
High-pressure reaction vessel (autoclave)
-
Magnetic stirrer and heating system
Procedure:
-
In a high-pressure reaction vessel, combine the benzylic alcohol (1.0 mmol), this compound (0.02 mmol, 2 mol%), and sodium nitrite (0.2 mmol, 20 mol%).
-
Add the solvent (e.g., 5 mL of acetonitrile) and a trace amount of water (e.g., 10 µL).
-
Seal the autoclave and purge it with molecular oxygen several times.
-
Pressurize the autoclave with molecular oxygen to the desired pressure (e.g., 0.5 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for the necessary duration (e.g., 6-24 hours).
-
After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.
-
Analyze the reaction mixture by GC or HPLC to determine the conversion and yield of the product.
-
For product isolation, concentrate the reaction mixture and purify by column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: General experimental workflow for alcohol oxidation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for vanadium-catalyzed alcohol oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Vanadyl sulfate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Vanadyl Sulfate Pentahydrate in Insulin-Mimetic Studies
Introduction Vanadyl sulfate (B86663) (VOSO₄), an oxidative form of the trace element vanadium, has garnered significant interest in biomedical research for its insulin-mimetic properties.[1][2] Both in vitro and in vivo studies have demonstrated its ability to mimic the metabolic actions of insulin (B600854), primarily by improving glucose homeostasis and insulin sensitivity.[3][4] Vanadyl sulfate and its derivatives have been shown to lower elevated blood glucose, stimulate glucose uptake and metabolism, and inhibit hepatic gluconeogenesis.[4][5] These effects make it a valuable compound for studying insulin signaling pathways and a potential therapeutic agent for diabetes mellitus.[3][5][6] The primary mechanism of action is believed to be the inhibition of protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling cascade.[4][7]
These application notes provide a summary of the mechanism of action, quantitative data from preclinical and clinical studies, and detailed protocols for researchers investigating the insulin-mimetic effects of vanadyl sulfate pentahydrate.
Mechanism of Action: PTP Inhibition and Insulin Signaling
The insulin-like effects of vanadyl sulfate are primarily attributed to its ability to inhibit protein tyrosine phosphatases (PTPs), such as PTP1B.[7][8][9][10] PTPs are enzymes that dephosphorylate tyrosine residues on proteins, acting as a negative feedback mechanism in the insulin signaling pathway. By inhibiting PTP1B, vanadyl sulfate maintains the phosphorylation status of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).[4][9][11]
This sustained phosphorylation leads to the activation of downstream signaling molecules, most notably Phosphatidylinositol 3-kinase (PI3K).[4][11] Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B), a critical node in the insulin pathway.[5][12] Activated Akt mediates many of insulin's metabolic effects, including the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane of muscle and adipose cells.[5][13][14] This increase in surface-expressed GLUT4 facilitates the uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels.[15][16]
Caption: Vanadyl Sulfate Insulin-Mimetic Signaling Pathway.
Data Presentation: Summary of Preclinical and Clinical Findings
The following tables summarize the quantitative effects of vanadyl sulfate administration from various in vivo studies.
Table 1: Effects of Vanadyl Sulfate in Animal Models of Diabetes
| Animal Model | Dose | Duration | Key Findings | Reference |
|---|---|---|---|---|
| STZ-Diabetic Rats | 5 mg/kg & 10 mg/kg | 30 days | Blood Glucose: Dose-dependently reduced. At 10 mg/kg, glucose normalized by day 30. Plasma Insulin: Increased significantly in diabetic rats treated with 10 mg/kg. Insulin Sensitivity: Improved in diabetic rats treated with 10 mg/kg. | [5][17] |
| STZ-Diabetic Rats | 0.25-1.0 mg/ml in drinking water | N/A | Corrected hyperglycemia, polydipsia, and high cholesterol/triglyceride levels. Less cellular degeneration of pancreatic B-cells observed. | [18] |
| STZ-Diabetic Rats | N/A | 10 weeks | Normalized plasma concentrations of glucose and lipids. Corrected abnormalities in isolated working heart function. | [1] |
| Fructose-Fed Rats (Insulin Resistance) | 0.2 mg/ml in drinking water | 7 days | Plasma Insulin: Significantly decreased (190 to 78.9 pM). Plasma Triglycerides: Significantly decreased (394 to 116.43 mg/dL). Fasting Insulin Resistance Index (FIRI): Significantly decreased. |[19] |
Table 2: Effects of Vanadyl Sulfate in Human Patients with Type 2 Diabetes (T2DM)
| Study Population | Dose | Duration | Key Findings | Reference |
|---|---|---|---|---|
| 11 T2DM Patients | 150 mg/day | 6 weeks | Fasting Plasma Glucose (FPG): Decreased from 194 to 155 mg/dL. HbA1c: Decreased from 8.1% to 7.6%. Endogenous Glucose Production (EGP): Reduced by ~20%. Insulin-Mediated Glucose Disposal: Increased from 4.3 to 5.1 mg/kg·min. | [20][21] |
| 8 T2DM Patients | 100 mg/day (50 mg twice daily) | 4 weeks | Fasting Glucose: Decreased by 20% (from 9.3 to 7.4 mmol/L). Hepatic Glucose Output (HGO): Decreased during hyperinsulinemia. | [22] |
| NIDDM Subjects | 100 mg/day | 3 weeks | Fasting Plasma Glucose: Decreased by ~1.7 mmol/l. HbA1c: Decreased. Insulin Sensitivity: Improved in both hepatic and skeletal muscle tissue. | [23] |
| 16 T2DM Patients | 150-300 mg/day | 6 weeks | Fasting Glucose & HbA1c: Decreased significantly at 150 and 300 mg/day. Muscle PI 3-Kinase Activity: Increased basal levels. |[24] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Standard laboratory safety procedures should be followed at all times.
Protocol 1: In Vitro 2-Deoxy-D-[³H]glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol measures the rate of glucose transport into adipocytes, a key indicator of insulin-mimetic activity.
1. Materials and Reagents:
-
3T3-L1 fibroblasts
-
DMEM with 25 mM glucose, 10% FBS, 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 1.7 µM insulin
-
This compound (VOSO₄·5H₂O) stock solution
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose and unlabeled 2-Deoxy-D-glucose
-
Cytochalasin B
-
Scintillation fluid and vials
-
Cell lysis buffer (e.g., 0.1% SDS)
2. Cell Culture and Differentiation:
-
Culture 3T3-L1 fibroblasts in DMEM with 10% FBS.
-
Seed cells in 24-well plates and grow to confluence.
-
Two days post-confluence, initiate differentiation by switching to Differentiation Medium.
-
After 3 days, switch to DMEM with 10% FBS and 1.7 µM insulin for another 2-3 days.
-
Maintain cells in DMEM with 10% FBS for 2-4 more days until lipid droplets are visible and cells are fully differentiated into adipocytes.
3. Glucose Uptake Assay:
-
Serum-starve differentiated adipocytes for 3-4 hours in DMEM.
-
Wash cells twice with KRH buffer.
-
Incubate cells for 30 minutes at 37°C with varying concentrations of vanadyl sulfate (e.g., 10 µM - 1 mM) or insulin (100 nM, as a positive control) in KRH buffer. Include a no-treatment control.
-
To measure non-specific uptake, pre-incubate a set of wells with Cytochalasin B (10 µM) for 15 minutes before adding the radiolabeled glucose.
-
Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 100 µM).
-
Incubate for exactly 5 minutes at 37°C.
-
Terminate the assay by aspirating the glucose solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells in 0.5 mL of 0.1% SDS.
-
Transfer the lysate to scintillation vials, add 5 mL of scintillation fluid, and measure radioactivity using a scintillation counter.
-
Determine protein concentration in parallel wells to normalize the data (cpm/mg protein).
Caption: Workflow for an in vitro glucose uptake assay.
Protocol 2: In Vivo Efficacy Study in STZ-Induced Diabetic Rats
This protocol outlines a typical study to assess the blood glucose-lowering effects of vanadyl sulfate in a type 1 diabetes animal model.[5][18][25]
1. Animals and Acclimatization:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatize animals for at least one week with free access to standard chow and water.
2. Induction of Diabetes:
-
Fast rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) dissolved in cold citrate (B86180) buffer (pH 4.5) at a dose of 50-65 mg/kg body weight.[18][25]
-
Return rats to their cages with free access to food and water. Provide a 5% sucrose (B13894) solution for the first 24 hours to prevent initial hypoglycemia.
-
After 72 hours, measure blood glucose from the tail vein. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
3. Experimental Groups and Treatment:
-
Divide the animals into at least four groups (n=8-10 per group):
-
Group 1: Non-diabetic Control (vehicle only)
-
Group 2: Diabetic Control (vehicle only)
-
Group 3: Diabetic + Vanadyl Sulfate (e.g., 5 mg/kg)
-
Group 4: Diabetic + Vanadyl Sulfate (e.g., 10 mg/kg)
-
-
Prepare this compound solution fresh daily in drinking water or for oral gavage.
-
Administer the treatment daily for the study duration (e.g., 30 days).[5]
4. Monitoring and Data Collection:
-
Body Weight, Food, and Water Intake: Record daily or weekly.
-
Blood Glucose: Measure fasting blood glucose at regular intervals (e.g., every 5 days) from the tail vein using a glucometer.[5]
-
Terminal Blood Collection: At the end of the study, collect blood via cardiac puncture under anesthesia. Separate plasma to measure insulin, triglycerides, cholesterol, and HbA1c using appropriate ELISA or biochemical assay kits.
-
Tissue Collection: Harvest tissues like the liver, skeletal muscle, and adipose tissue for further analysis (e.g., Western blotting, histology).
Caption: Workflow for an in vivo diabetic animal study.
Protocol 3: Western Blot Analysis for Akt Phosphorylation
This protocol is used to determine if vanadyl sulfate activates the PI3K/Akt signaling pathway by detecting the phosphorylated (active) form of Akt.
1. Sample Preparation:
-
For cell culture: Treat cells as described in Protocol 1, then lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
For animal tissue: Homogenize ~50 mg of frozen tissue (e.g., skeletal muscle) in ice-cold RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Immunoblotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated Akt (e.g., p-Akt Ser473).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total Akt or a loading control like β-actin.
References
- 1. Oral vanadyl sulfate in treatment of diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vanadium compounds as insulin mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new concept: the use of vanadium complexes in the treatment of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a new insulin-mimetic anti-diabetic drug containing vitamin A and vanadium(IV) salt: Chemico-biological characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vanadium Compounds as PTP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic characterization of the inhibition of protein tyrosine phosphatase-1B by Vanadyl (VO2+) chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vanadyl sulfate-stimulated glycogen synthesis is associated with activation of phosphatidylinositol 3-kinase and is independent of insulin receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vanadium increases GLUT4 in diabetic rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. [Insulin-mimetic property of vanadium compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vanadyl sulfate treatment stimulates proliferation and regeneration of beta cells in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toxicological aspects of vanadyl sulphate on diabetic rats: effects on vanadium levels and pancreatic B-cell morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 20. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 21. Vanadyl sulfate improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of vanadyl sulfate on carbohydrate and lipid metabolism in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oral vanadyl sulfate improves insulin sensitivity in NIDDM but not in obese nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolic effects of vanadyl sulfate in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. RETRACTED: Efficacy of Vanadyl Sulfate and Selenium Tetrachloride as Anti-Diabetic Agents against Hyperglycemia and Oxidative Stress Induced by Diabetes Mellitus in Male Rats [mdpi.com]
Application Notes and Protocols: The Use of Vanadyl Sulfate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanadyl sulfate (B86663) (VOSO₄), an inorganic vanadium compound, has garnered significant interest in biomedical research due to its diverse biological activities. It is widely recognized for its insulin-mimetic properties, which involve the stimulation of glucose uptake and metabolism, making it a subject of investigation for diabetes treatment.[1][2][3] Additionally, VOSO₄ has demonstrated cytotoxic and apoptotic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent.[4][5] These application notes provide a comprehensive guide for the experimental use of vanadyl sulfate in a cell culture setting, outlining its mechanism of action, summarizing key quantitative data, and offering detailed protocols for essential assays.
Mechanism of Action
Vanadyl sulfate exerts its biological effects by modulating several key cellular signaling pathways. Its insulin-like effects are largely attributed to its ability to activate components of the insulin (B600854) signaling cascade, even in the absence of insulin.[3][6] Furthermore, in cancer cells, VOSO₄ can induce cell cycle arrest and apoptosis, often mediated by the generation of reactive oxygen species (ROS) and activation of stress-related pathways.[4][5]
Key Signaling Pathways Affected by Vanadyl Sulfate:
-
PI3K/Akt Pathway: Vanadyl sulfate can stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This activation is crucial for mediating its insulin-mimetic effects, such as increased glucose transport and glycogen (B147801) synthesis.[3][4] The activation of Akt also plays a role in cell survival, though in some cancer contexts, VOSO₄ can lead to ROS-mediated apoptosis despite stimulating this pathway.[4]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another target of vanadyl sulfate.[4][7] Activation of this pathway is involved in both the insulin-mimetic effects and the regulation of cell proliferation and apoptosis.[4] Depending on the cell type and context, VOSO₄-induced ERK activation can lead to cell cycle arrest and tumor suppression.[4]
-
Caspase-Mediated Apoptosis: In cancer cells, vanadyl sulfate can trigger apoptosis through the upregulation of key apoptosis-related proteins.[4][5] This includes increasing the expression of p53, p21, and Caspase-8, while decreasing the expression of the anti-apoptotic protein Bcl-2.[5]
Figure 1: Vanadyl Sulfate and the PI3K/Akt Signaling Pathway.
Figure 2: Vanadyl Sulfate and the MAPK/ERK Signaling Pathway.
Quantitative Data Summary
The biological effects of vanadyl sulfate are dose- and time-dependent. The following tables summarize quantitative data from various cell culture studies.
Table 1: Cytotoxicity of Vanadyl Sulfate (VOSO₄) in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC₅₀ Value | Reference |
| MCF-7 | Breast Cancer | 24 hours | 25 µg/mL | [5] |
| MCF-7 | Breast Cancer | 48 hours | 20 µg/mL | [5] |
| A549 | Lung Carcinoma | 72 hours | ~20-40 µM | [8] |
| DU145 | Prostate Carcinoma | 72 hours | ~20-40 µM | [8] |
Table 2: Effects of Vanadyl Sulfate (VOSO₄) on Apoptosis and Cell Viability
| Cell Line | VOSO₄ Concentration | Incubation Time | Effect | Result | Reference |
| MCF-7 | 25 µg/mL (IC₅₀) | 24 hours | Apoptosis Induction | 52% of cells underwent apoptosis | [5] |
| Astrocytes | 50 µM | 24 hours | Cytotoxicity | Substantial decrease in cell viability | [9] |
| Astrocytes | 100 µM | 48 hours | Cytotoxicity | Substantial decrease in cell viability | [9] |
| Astrocytes | 20 µM | 6 hours | ROS Generation | Significant increase in intracellular ROS | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving vanadyl sulfate in cell culture.
Figure 3: General Experimental Workflow for VOSO₄ Cell Culture Studies.
Protocol for General Cell Culture Treatment
This protocol describes the basic steps for treating adherent cells with vanadyl sulfate.
-
Materials:
-
Vanadyl sulfate (VOSO₄) powder
-
Sterile phosphate-buffered saline (PBS) or cell culture grade water
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Cell line of interest
-
Sterile tissue culture plates/flasks
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of VOSO₄ (e.g., 10-100 mM) in sterile PBS or water. Ensure it dissolves completely. Sterilize the solution by passing it through a 0.22 µm filter. Store aliquots at -20°C. Note: Vanadyl sulfate (IV) can be unstable in solution and may oxidize to vanadate (B1173111) (V). For consistency, prepare fresh dilutions from the frozen stock for each experiment.[10]
-
Cell Seeding: Seed cells in the desired plate format (e.g., 96-well for cytotoxicity, 6-well for protein analysis) at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of treatment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Thaw a VOSO₄ stock aliquot and prepare serial dilutions in a serum-free or complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of VOSO₄. Include an untreated control group (vehicle only).
-
Incubation: Return the plates to the incubator for the desired time period (e.g., 6, 24, 48, or 72 hours).
-
Proceed with the specific downstream assay.
-
Protocol for Cytotoxicity Assessment (MTT Assay)
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Materials:
-
Cells treated with VOSO₄ in a 96-well plate
-
MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Microplate reader
-
-
Procedure:
-
Following the treatment period (Protocol 1), add 10-20 µL of MTT stock solution to each well of the 96-well plate.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[11] Mix gently by pipetting or placing on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 490-570 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100. Plot the viability against VOSO₄ concentration to determine the IC₅₀ value.
-
Protocol for Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with VOSO₄ in a 6-well plate
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[5][12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V⁻/PI⁻, early apoptotic cells are Annexin V⁺/PI⁻, and late apoptotic/necrotic cells are Annexin V⁺/PI⁺.
-
Protocol for Reactive Oxygen Species (ROS) Detection
This protocol uses a fluorescent probe to measure intracellular ROS levels.
-
Materials:
-
Cells treated with VOSO₄
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
After the desired treatment time, remove the culture medium and wash the cells twice with warm HBSS or PBS.
-
Load the cells with 5-10 µM DCFH-DA in HBSS or PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS or PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~530 nm) or by flow cytometry.
-
Data Analysis: Express ROS levels as a fold change relative to the untreated control. Caution: Vanadyl sulfate has been shown to directly oxidize DCFH-DA in a cell-free manner, which could lead to artifacts. It is crucial to include cell-free controls (medium + VOSO₄ + probe) to assess this potential interference.[13][14]
-
Protocol for Glucose Uptake Assay
This assay measures the rate of glucose transport into cells using a radiolabeled glucose analog.
-
Materials:
-
Cells cultured in 12- or 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled 2-deoxy-D-glucose (e.g., [³H]2-DOG)
-
Unlabeled 2-deoxy-D-glucose
-
Phloretin (glucose transport inhibitor)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail and counter
-
-
Procedure:
-
After VOSO₄ treatment, wash cells twice with warm PBS.
-
Starve cells in a glucose-free KRH buffer for 30-60 minutes at 37°C.
-
Initiate the uptake by adding KRH buffer containing [³H]2-DOG (e.g., 0.5 µCi/mL) and unlabeled 2-DOG (to a final concentration of e.g., 10 µM).
-
To determine non-specific uptake, treat a parallel set of wells with a glucose transport inhibitor like phloretin.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The uptake should be in the linear range.[15]
-
Stop the uptake by aspirating the glucose solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells in 0.1% SDS solution.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[15]
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the lysate. Calculate specific glucose uptake by subtracting the non-specific uptake (counts from phloretin-treated cells) from the total uptake.
-
References
- 1. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new concept: the use of vanadium complexes in the treatment of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and Apoptotic Effects of Vanadyl Sulfate on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vanadyl sulfate-stimulated glycogen synthesis is associated with activation of phosphatidylinositol 3-kinase and is independent of insulin receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro effect of vanadyl sulfate on cultured primary astrocytes: cell viability and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www1.udel.edu [www1.udel.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Identification of Potential Artefacts in In Vitro Measurement of Vanadium-Induced Reactive Oxygen Species (ROS) Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
Vanadyl Sulfate Pentahydrate as a Precursor for Vanadium Pentoxide (V₂O₅) Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium pentoxide (V₂O₅) is a versatile transition metal oxide with significant applications in catalysis, energy storage, and electronics. Its properties are highly dependent on its morphology and crystalline structure. Vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O) is a common and stable precursor for the synthesis of V₂O₅, offering several advantages including good solubility in water and relatively low decomposition temperatures. This document provides detailed application notes and protocols for the synthesis of V₂O₅ from vanadyl sulfate pentahydrate using three common methods: thermal decomposition, hydrothermal synthesis, and a sol-gel approach.
Data Presentation
The following tables summarize the key quantitative data for each synthesis method, allowing for easy comparison of experimental parameters.
Table 1: Thermal Decomposition of this compound
| Parameter | Value | Reference |
| Precursor | This compound (VOSO₄·5H₂O) | [1] |
| Dehydration Step 1 (loss of 2 H₂O) | ~160-190 °C | [1] |
| Dehydration Step 2 (loss of 2 H₂O) | Not specified for pentahydrate, expected after step 1 | |
| Dehydration Step 3 (loss of 1 H₂O) | ~260 °C (for trihydrate) | [1] |
| Decomposition to V₂O₅ | >500 °C | [1] |
| Atmosphere | Air | [1] |
Note: Data for dehydration steps are primarily based on the thermal decomposition of vanadyl sulfate trihydrate and are indicative for the pentahydrate.
Table 2: Hydrothermal Synthesis of V₂O₅ Nanowires
| Parameter | Value | Reference |
| Vanadyl Sulfate Hydrate (B1144303) (VOSO₄·nH₂O) Concentration | 8 mmol in 30 mL H₂O | [2][3] |
| Oxidizing Agent (KBrO₃) Concentration | 5 mmol in 30 mL H₂O | [2][3] |
| Reaction Temperature | 180 °C | [2] |
| Reaction Time | 24 hours | [2] |
| pH | 1-2 (adjusted with nitric acid) | [2] |
| Product Morphology | Nanowires | [2][3] |
Table 3: Sol-Gel Synthesis of V₂O₅
| Parameter | Value | Reference |
| Vanadyl Sulfate (VOSO₄) Concentration | 1 g in 25 mL H₂O | [4] |
| Gelling Agent | Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | [4] |
| Reaction Temperature (gelation) | 80 °C | [4] |
| Calcination Temperature | 400-600 °C | [4] |
| Calcination Time | 1 hour | [4] |
| Atmosphere | Air | [4] |
Experimental Protocols
Protocol 1: Synthesis of V₂O₅ by Thermal Decomposition of this compound
This method involves the direct heating of the precursor in air to yield V₂O₅.
Materials:
-
This compound (VOSO₄·5H₂O)
-
Ceramic crucible
-
Muffle furnace
Procedure:
-
Place a known amount of this compound into a ceramic crucible.
-
Place the crucible in a muffle furnace.
-
Heat the sample in air. The heating program should be designed to accommodate the multi-step decomposition process. A slow heating rate (e.g., 5-10 °C/min) is recommended to ensure complete conversion at each stage.
-
The dehydration of the pentahydrate to the anhydrous form is expected to occur in stages at temperatures up to approximately 260°C[1].
-
The final decomposition of anhydrous vanadyl sulfate to vanadium pentoxide occurs at temperatures above 500°C[1].
-
Hold the temperature at a calcination temperature (e.g., 550-600°C) for several hours to ensure complete conversion to V₂O₅.
-
Allow the furnace to cool down to room temperature before retrieving the sample. The final product should be a yellow-orange powder.
Protocol 2: Hydrothermal Synthesis of V₂O₅ Nanowires
This protocol describes the synthesis of V₂O₅ nanowires using a hydrothermal method.
Materials:
-
Vanadyl sulfate hydrate (VOSO₄·nH₂O)
-
Potassium bromate (B103136) (KBrO₃)
-
Nitric acid (HNO₃)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer and hotplate
-
Centrifuge
Procedure:
-
Dissolve 8 mmol of vanadyl sulfate hydrate and 5 mmol of potassium bromate in 30 mL of deionized water in a beaker.[2][3]
-
Stir the solution at room temperature for 30 minutes.
-
Slowly add nitric acid dropwise to the solution while stirring until the pH reaches 1-2.[2]
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180°C for 24 hours.[2]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the product by centrifugation and wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product, which should be in the form of a powder, in an oven at 80°C.
Protocol 3: Sol-Gel Synthesis of V₂O₅
This protocol outlines a sol-gel method to produce V₂O₅ nanoparticles.
Materials:
-
Vanadyl sulfate (VOSO₄)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Furnace
Procedure:
-
Dissolve 1 g of vanadyl sulfate in 25 mL of deionized water.[4]
-
Heat the solution to 80°C with constant stirring.[4]
-
Slowly add 9 mL of ammonium hydroxide to the solution. A gel will start to form.[4]
-
Continue stirring the mixture at 80°C for 15 minutes to ensure a homogeneous gel.[4]
-
Filter the gel and wash it several times with deionized water.
-
Dry the gel at 110-120°C to obtain a xerogel.
-
Calcination of the xerogel in a furnace at a temperature between 400-600°C for 1 hour in air will yield V₂O₅ nanoparticles.[4]
Visualizations
The following diagrams illustrate the experimental workflows and the chemical transformation involved in the synthesis of V₂O₅ from this compound.
References
Application Notes and Protocols: Vanadyl Sulfate in Electron Paramagnetic Resonance (EPR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl sulfate (B86663) (VOSO₄) is a versatile and widely utilized paramagnetic species in Electron Paramagnetic Resonance (EPR) spectroscopy. Its utility stems from the stable oxovanadium(IV) cation (VO²⁺), which possesses a single unpaired electron (S=1/2) and a high natural abundance of the ⁵¹V isotope (99.75%) with a nuclear spin of I=7/2.[1][2] This combination gives rise to a characteristic and well-resolved eight-line hyperfine structure in the EPR spectrum, making it an excellent probe for investigating molecular environments.[1][2]
These application notes provide a detailed overview of the key applications of vanadyl sulfate in EPR spectroscopy, complete with experimental protocols and data presentation, to guide researchers in leveraging this powerful technique.
Key Applications
The unique spectral properties of the vanadyl ion enable its use in a variety of EPR applications, including:
-
Spin Probing: The EPR spectrum of the vanadyl ion is highly sensitive to its local environment, including the nature of coordinating ligands, solvent polarity, and rotational motion. This sensitivity allows it to be used as a spin probe to study the structure and dynamics of molecules, including proteins and membranes.[1][3]
-
Calibrant and Standard: Due to its well-defined and stable EPR spectrum, vanadyl sulfate and its complexes are often used as calibrants for the magnetic field and as standards for determining g-values and spin concentrations.
-
Studying Metal Binding Sites: Vanadyl ions can substitute for other divalent cations, such as Ca²⁺, Mg²⁺, and Zn²⁺, in biological systems.[1] This substitution allows for the investigation of the coordination environment of metal binding sites in proteins and other biomolecules using EPR.[1][4]
-
Molecular Dynamics: The lineshape of the vanadyl EPR spectrum is influenced by the rotational correlation time. This property can be exploited to study the mobility of the vanadyl probe and, by extension, the dynamics of the system it is probing, such as in liquid crystals or glasses.[3][5]
Data Presentation: EPR Spectral Parameters of Vanadyl Complexes
The EPR spectra of vanadyl complexes are typically characterized by their g-values and hyperfine coupling constants (A). These parameters are sensitive to the ligand environment. The following tables summarize typical EPR parameters for vanadyl sulfate in different environments.
Table 1: EPR Parameters for Aqueous Vanadyl Ion
| Parameter | Value | Reference |
| gxx | 1.9792 | [6] |
| gyy | 1.9772 | [6] |
| gzz | 1.9335 | [6] |
| Axx (MHz) | -208.5 | [6] |
| Ayy (MHz) | -208.5 | [6] |
| Azz (MHz) | -547.0 | [6] |
Table 2: EPR Parameters for Vanadyl Acetylacetonate (VO(acac)₂) in Toluene
| Parameter | Value | Reference |
| giso | 1.968 | [7] |
| Aiso (Gauss) | 107.5 | [7] |
Experimental Protocols
Protocol 1: Preparation of a Vanadyl Sulfate Solution for EPR Analysis
This protocol describes the preparation of a simple aqueous solution of vanadyl sulfate for EPR analysis.
Materials:
-
Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)
-
Deionized water
-
Glycerol (B35011) (optional, as a cryoprotectant for frozen samples)
-
EPR sample tubes (e.g., quartz capillaries)
Procedure:
-
Weigh an appropriate amount of this compound to prepare a stock solution (e.g., 10 mM).
-
Dissolve the vanadyl sulfate in deionized water. For a 10 mM solution, dissolve approximately 2.53 mg of VOSO₄·5H₂O in 1 mL of deionized water.
-
For measurements at cryogenic temperatures, a cryoprotectant such as glycerol can be added to the solution to prevent the formation of crystalline ice, which can damage the sample tube and affect the spectrum. A common concentration is 20-40% (v/v) glycerol.[6]
-
The final concentration for EPR measurements is typically in the range of 0.1-1 mM. Dilute the stock solution accordingly.
-
Transfer the final solution into an EPR sample tube. Ensure the sample height is sufficient to be within the active volume of the EPR resonator.
Protocol 2: Using Vanadyl Sulfate as a Spin Probe for Protein Binding
This protocol outlines the general steps for using vanadyl sulfate to probe a metal-binding site in a protein.
Materials:
-
Purified protein of interest (apo-form, if applicable)
-
Vanadyl sulfate solution (prepared as in Protocol 1)
-
Buffer solution appropriate for the protein
-
EPR spectrometer and accessories
Procedure:
-
Prepare a solution of the apo-protein in a suitable buffer. The protein concentration will depend on the binding affinity and the sensitivity of the EPR spectrometer, but typically ranges from 10 µM to 1 mM.
-
Acquire a background EPR spectrum of the buffer solution to ensure it is free of paramagnetic contaminants.
-
Add a stoichiometric amount (or a slight excess) of the vanadyl sulfate solution to the protein solution.
-
Incubate the mixture to allow for binding to occur. The incubation time and temperature will be specific to the protein system.
-
Transfer the sample to an EPR tube and acquire the EPR spectrum.
-
Analyze the EPR spectrum to determine the g and A values of the protein-bound vanadyl ion. These values will provide information about the coordinating ligands at the binding site.[1][4]
Visualizations
Experimental Workflow for EPR Analysis of Vanadyl Sulfate
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Vanadyl(IV) binding to mammalian ferritins. An EPR study aided by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electronic Structure of the Aqueous Vanadyl Ion Probed by 9 and 94 GHz EPR and Pulsed ENDOR Spectroscopies and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.utexas.edu [chemistry.utexas.edu]
Application Notes and Protocols: Preparation of Vanadyl Sulfate Pentahydrate-Based Electrolytes for Vanadium Redox Flow Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of vanadium electrolytes for Vanadium Redox Flow Batteries (VRFBs) using vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O) as the primary precursor. The following sections outline the chemical principles, experimental procedures, and characterization methods.
Introduction
Vanadium redox flow batteries are a promising technology for large-scale energy storage. The performance of these batteries is critically dependent on the quality and composition of the vanadium electrolyte. Vanadyl sulfate is a common and stable precursor for the V(IV) state in the electrolyte.[1][2] The electrolyte consists of vanadium ions in four different oxidation states: V(II) and V(III) in the negative half-cell (anolyte) and V(IV) and V(V) in the positive half-cell (catholyte), typically dissolved in a sulfuric acid solution.[3][4][5]
This document details two primary methods for preparing VRFB electrolytes from vanadyl sulfate: the conventional charging method and a waste-free method employing a reducing agent.
Health and Safety
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated area or a fume hood. Sulfuric acid is highly corrosive; handle with extreme care.
Experimental Protocols
Protocol 1: Conventional Electrolyte Preparation by Electrochemical Charging
This protocol describes the standard method for preparing V(III) and V(V) electrolytes from a V(IV) starting solution through electrochemical charging. A key drawback of this method is the generation of excess positive electrolyte.[1]
Materials:
-
Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
VRFB single cell with membrane (e.g., Nafion) and carbon felt electrodes
-
Potentiostat/Galvanostat or DC power supply
-
Peristaltic pumps
-
Tubing and reservoirs for electrolytes
Procedure:
-
Preparation of V(IV) Stock Solution:
-
To prepare a 1.6 M VOSO₄ solution in 3 M H₂SO₄, carefully add the required amount of concentrated H₂SO₄ to deionized water and allow the solution to cool.
-
Slowly dissolve 268.86 g of VOSO₄·xH₂O powder per liter of the final solution into the sulfuric acid solution.[6]
-
Stir the mixture for 24 hours to ensure complete dissolution and homogeneity.[6]
-
-
Electrochemical Charging:
-
Assemble the VRFB cell according to the manufacturer's instructions.
-
Use a volume of the V(IV) solution for the positive electrolyte that is double the volume used for the negative electrolyte.[1]
-
Circulate the electrolytes through their respective half-cells using peristaltic pumps.
-
Apply a constant current to charge the cell. During charging, V(IV) is reduced to V(III) at the negative electrode and oxidized to V(V) at the positive electrode.
-
Continue charging until the negative electrolyte turns to the characteristic green of V(III) and the positive electrolyte becomes a distinct yellow, indicating the presence of V(V).
-
-
Final Electrolyte Preparation:
-
Once fully charged, decant half of the V(V) positive electrolyte, which is considered waste in this process.[1]
-
The remaining V(V) positive electrolyte and the V(III) negative electrolyte are now at equal volumes and ready for use.
-
Protocol 2: Waste-Free Electrolyte Preparation Using a Reducing Agent
This method avoids the generation of waste electrolyte by using a reducing agent, such as oxalic acid, to chemically reduce the V(V) back to V(IV) after an initial charging step.[1][3]
Materials:
-
Same as Protocol 1
-
Oxalic acid (H₂C₂O₄)
Procedure:
-
Preparation of V(IV) Stock Solution:
-
Prepare the 1.6 M VOSO₄ in 3 M H₂SO₄ solution as described in Protocol 1, step 1.
-
-
Initial Charging:
-
Chemical Reduction of V(V):
-
Transfer the V(V) electrolyte from its reservoir to a separate reaction vessel.
-
Add a stoichiometric amount of oxalic acid to the V(V) solution. For example, to reduce a 1.6 M V(V) solution, 201.71 g of oxalic acid per liter of V(V) solution can be used.[6]
-
Heat the mixture to 60°C for 2 hours or stir at room temperature overnight to reduce the V(V) back to V(IV).[1] The reaction is: (VO₂)₂SO₄ + H₂C₂O₄ + H₂SO₄ → 2VOSO₄ + 2CO₂ + 2H₂O.[7]
-
The successful conversion is indicated by a color change from yellow back to the blue of V(IV).
-
-
Final Electrolyte Preparation:
-
The resulting V(IV) solution can be used as the positive electrolyte, and the V(III) solution from the initial charging step can be used as the negative electrolyte. This method results in equal volumes of the desired electrolytes without discarding any material.
-
Data Presentation
Table 1: Quantitative Parameters for Electrolyte Preparation
| Parameter | Protocol 1 (Conventional) | Protocol 2 (Waste-Free) | Reference |
| Starting Material | This compound | This compound | [1][2] |
| Vanadium Concentration | 1.6 M | 1.6 M | [6][8] |
| Sulfuric Acid Concentration | 3 M | 3 M | [4][6] |
| Initial Electrolyte Volume Ratio (Positive:Negative) | 2:1 | 1:1 | [1] |
| Reducing Agent | Not Applicable | Oxalic Acid | [1][3] |
| Waste Generation | 50% of initial positive electrolyte volume | None | [1] |
Table 2: Electrochemical Performance and Properties
| Parameter | Typical Value | Conditions | Reference |
| Energy Efficiency | 72-77% | 1.6 M Vanadium, 50 mA·cm⁻² | [4][9] |
| Coulombic Efficiency | 90-97% | 1.6 M Vanadium | [4] |
| Electrolyte Conductivity (1.6 M V in 4.7 M total sulfate) | ~330 mS·cm⁻¹ | Room Temperature | [4] |
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Electrolyte Additives in Vanadium Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN103401010A - Method for preparing electrolytes of all-vanadium flow battery - Google Patents [patents.google.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Vanadyl Sulfate Catalyzed Organic Synthesis Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for organic synthesis reactions catalyzed by vanadyl sulfate (B86663) (VOSO₄). Vanadyl sulfate is a versatile and cost-effective catalyst for a variety of organic transformations, owing to the ability of the vanadium center to exist in multiple oxidation states and act as a Lewis acid. These protocols offer practical guidance for laboratory-scale synthesis, focusing on reproducibility and efficiency.
Oxidation of Alcohols to Carbonyl Compounds
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. Vanadyl sulfate, in combination with a co-catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), provides an efficient system for aerobic oxidation under mild conditions. This method avoids the use of stoichiometric heavy metal oxidants, making it a greener alternative.
Data Presentation: Substrate Scope and Yields for VOSO₄/TEMPO Catalyzed Alcohol Oxidation
| Entry | Substrate (Alcohol) | Product (Carbonyl Compound) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Benzyl (B1604629) alcohol | Benzaldehyde | 3 | >99 | 98 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 2 | >99 | 97 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 5 | 95 | 94[1] |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | 4 | 98 | 95 |
| 5 | 1-Phenylethanol | Acetophenone | 6 | 96 | 94 |
| 6 | Cyclohexanol | Cyclohexanone | 8 | 92 | 90 |
| 7 | Geraniol | Geranial | 5 | 90 | 88 |
| 8 | Octan-2-ol | Octan-2-one | 10 | 85 | 82 |
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
Materials:
-
Vanadyl sulfate (VOSO₄)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Benzyl alcohol
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Molecular sieves (4 Å), activated
-
Oxygen balloon
-
Round-bottom flask equipped with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add vanadyl sulfate (0.02 mmol, 3.2 mg) and TEMPO (0.1 mmol, 15.6 mg).
-
Add activated 4 Å molecular sieves (200 mg) to the flask.
-
Evacuate the flask and backfill with oxygen gas. Attach an oxygen balloon to maintain a positive pressure of oxygen.
-
Add anhydrous acetonitrile (10 mL) to the flask and stir the mixture at room temperature for 10 minutes.
-
Add benzyl alcohol (1.0 mmol, 108 mg, 0.104 mL) to the reaction mixture.
-
Stir the reaction vigorously at room temperature (or slightly elevated temperature, e.g., 40 °C, to increase the reaction rate) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 3-5 hours), filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure benzaldehyde.
Catalytic Cycle: VOSO₄/TEMPO Catalyzed Aerobic Oxidation of Alcohols
Caption: Catalytic cycle for the vanadyl sulfate/TEMPO-catalyzed aerobic oxidation of alcohols.
Epoxidation of Alkenes
Vanadyl-catalyzed epoxidation of alkenes, particularly allylic alcohols, is a powerful tool for the stereoselective synthesis of epoxides. Vanadyl acetylacetonate (B107027) ([VO(acac)₂]), a common and stable derivative of vanadyl sulfate, is often used in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP). The reaction proceeds with high selectivity, and in the case of allylic alcohols, the hydroxyl group directs the epoxidation to occur on the same face of the double bond.
Data Presentation: Substrate Scope and Yields for Vanadyl-Catalyzed Epoxidation with TBHP[2]
| Entry | Substrate (Alkene) | Product (Epoxide) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) |
| 1 | Cyclohexene (B86901) | Cyclohexene oxide | 4 | 95 | 85 | 90 |
| 2 | Styrene | Styrene oxide | 6 | 88 | 75 | 85 |
| 3 | (Z)-Cyclooctene | (Z)-Cyclooctene oxide | 4 | 98 | 95 | >99 |
| 4 | Geraniol | 6,7-Epoxygeraniol | 5 | 92 | 88 | 95 (syn) |
| 5 | Linalool | Linalool oxide | 6 | 85 | 78 | 92 |
| 6 | α-Pinene | α-Pinene oxide | 8 | 70 | 60 | 85 |
| 7 | 1-Octene | 1,2-Epoxyoctane | 12 | 65 | 55 | 85 |
Experimental Protocol: Epoxidation of Cyclohexene[3]
Materials:
-
Vanadyl sulfate (VOSO₄) or Vanadyl acetylacetonate ([VO(acac)₂])
-
Cyclohexene
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution or anhydrous in decane
-
Benzene (B151609) or Toluene (B28343), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the vanadyl catalyst (0.1 mmol; VOSO₄: 16.3 mg or [VO(acac)₂]: 26.5 mg).
-
Add anhydrous benzene or toluene (20 mL) to the flask.
-
Add cyclohexene (10 mmol, 0.82 g, 1.01 mL) to the mixture.
-
Heat the mixture to reflux (approximately 80 °C for benzene) with vigorous stirring.
-
Slowly add tert-butyl hydroperoxide (20 mmol) to the refluxing mixture over a period of 30 minutes using a dropping funnel.
-
Continue refluxing and monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to destroy excess peroxide.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to obtain pure cyclohexene oxide.
Reaction Workflow: Vanadium-Catalyzed Epoxidation of Allylic Alcohols
Caption: Proposed catalytic cycle for the vanadium-catalyzed epoxidation of an allylic alcohol.
Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug development. Vanadyl sulfate can act as an efficient Lewis acid catalyst for the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds to afford quinoxaline derivatives in high yields under mild conditions.
Data Presentation: Synthesis of Substituted Quinoxalines using VOSO₄ Catalyst
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Product | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine (B120857) | Benzil (B1666583) | 2,3-Diphenylquinoxaline (B159395) | 2 | 92[2] |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline | 2.5 | 90 |
| 3 | 4-Chloro-1,2-phenylenediamine | Benzil | 6-Chloro-2,3-diphenylquinoxaline | 3 | 88 |
| 4 | o-Phenylenediamine | 2,3-Butanedione | 2,3-Dimethylquinoxaline | 1.5 | 95 |
| 5 | o-Phenylenediamine | Glyoxal | Quinoxaline | 1.5 | 93 |
| 6 | 4,5-Dimethyl-1,2-phenylenediamine | Acenaphthenequinone | 9,10-Dimethylacenaphtho[1,2-b]quinoxaline | 2 | 94 |
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline[4]
Materials:
-
Vanadyl sulfate (VOSO₄)
-
o-Phenylenediamine
-
Benzil
-
Ethanol (B145695) (EtOH)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine (1 mmol, 108 mg) and benzil (1 mmol, 210 mg).
-
Add ethanol (10 mL) to the flask, followed by vanadyl sulfate (0.05 mmol, 8.2 mg).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-3 hours.
-
After completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution.
-
If crystallization does not occur, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as pale yellow needles.
Reaction Mechanism: Acid-Catalyzed Quinoxaline Synthesis
Caption: General mechanism for the acid-catalyzed synthesis of quinoxalines.
References
Vanadyl Sulfate as a Dopant in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vanadyl sulfate (B86663) as a dopant in material science. Detailed experimental protocols for common doping methods are presented, along with quantitative data on the effects of vanadyl sulfate doping on the properties of various materials.
Introduction to Vanadyl Sulfate Doping
Vanadyl sulfate (VOSO₄) is a versatile precursor for introducing vanadium ions (primarily V⁴⁺) as dopants into a wide range of host materials. Doping with vanadyl sulfate can significantly alter the structural, optical, electronic, and catalytic properties of materials. The presence of vanadium can create defect sites, modify the band structure, and enhance photocatalytic activity, making it a valuable tool for tailoring material properties for specific applications.
Applications of Vanadyl Sulfate Doping
The incorporation of vanadyl sulfate as a dopant has been shown to be effective in a variety of applications:
-
Photocatalysis: Vanadium doping in metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO) can enhance their photocatalytic activity under visible light, making them more efficient for the degradation of organic pollutants.[1][2]
-
Optoelectronics: Doping with vanadium can tune the optical and electrical properties of semiconductor thin films, such as zinc sulfide (B99878) (ZnS), for potential use in optoelectronic devices.[3]
-
Sensors: The modified electronic properties of doped materials can be leveraged for the development of chemical sensors.
-
Energy Storage: Vanadium-doped materials are being explored for their potential in energy storage applications, such as in batteries.
Experimental Protocols
Detailed methodologies for three common doping techniques using vanadyl sulfate are provided below.
Sol-Gel Synthesis of Vanadyl Sulfate-Doped Titanium Dioxide (TiO₂) Nanoparticles
This protocol describes the synthesis of V-doped TiO₂ nanoparticles, a widely studied photocatalyst.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Vanadyl sulfate hydrate (B1144303) (VOSO₄·xH₂O)
-
Acetic acid
-
Deionized water
Procedure:
-
Precursor Solution A Preparation: In a beaker, dissolve a specific volume of titanium (IV) isopropoxide (TTIP) and a small amount of acetic acid in ethanol. Stir the solution continuously at room temperature for 1 hour.
-
Precursor Solution B Preparation: In a separate beaker, dissolve the desired amount of vanadyl sulfate hydrate in a mixture of ethanol and deionized water. The molar ratio of V to Ti can be varied to achieve different doping concentrations (e.g., 1%, 2%, 5% V:Ti).
-
Sol Formation: Slowly add Solution B dropwise to Solution A under vigorous stirring. Continue stirring the mixture for 2 hours at room temperature to form a homogenous sol.
-
Gelation: Age the sol at room temperature for 24 hours until a gel is formed.
-
Drying: Dry the gel in an oven at 80-100°C for 12 hours to remove the solvent.
-
Calcination: Grind the dried gel into a fine powder and calcine it in a furnace at a specified temperature (e.g., 400-600°C) for 2-4 hours to obtain the crystalline V-doped TiO₂ nanoparticles.
Experimental Workflow for Sol-Gel Synthesis:
Caption: Workflow for sol-gel synthesis of V-doped TiO₂.
Spray Pyrolysis Deposition of Vanadyl Sulfate-Doped Zinc Sulfide (ZnS) Thin Films
This method is suitable for creating thin films of doped materials on a substrate.
Materials:
-
Zinc chloride (ZnCl₂)
-
Thiourea (B124793) (SC(NH₂)₂)
-
Vanadyl sulfate hydrate (VOSO₄·xH₂O)
-
Methanol
-
Deionized water
-
Glass substrates
Procedure:
-
Precursor Solution Preparation: Prepare a precursor solution by dissolving zinc chloride and thiourea in methanol. A typical concentration is 0.1 M for both.
-
Dopant Addition: Dissolve the desired amount of vanadyl sulfate hydrate in a small amount of deionized water and add it to the precursor solution. The weight percentage of the vanadium dopant can be varied (e.g., 4, 8, 12 wt.%).[3]
-
Substrate Preparation: Clean the glass substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, ethanol, and deionized water).
-
Spray Pyrolysis: Heat the substrates to the desired deposition temperature (e.g., 300-400°C).[4] Spray the precursor solution onto the heated substrates using a spray nozzle with compressed air as the carrier gas. Maintain a constant solution flow rate and nozzle-to-substrate distance.
-
Annealing (Optional): The deposited films may be annealed at a specific temperature in a controlled atmosphere to improve crystallinity.
Experimental Workflow for Spray Pyrolysis:
Caption: Workflow for spray pyrolysis of V-doped ZnS thin films.
Hydrothermal Synthesis of Vanadyl Sulfate-Doped Nanomaterials
The hydrothermal method allows for the synthesis of crystalline materials at relatively low temperatures.
Materials:
-
Host material precursor (e.g., a metal salt)
-
Vanadyl sulfate hydrate (VOSO₄·xH₂O)
-
Deionized water or other solvent
-
(Optional) A mineralizer or pH-adjusting agent (e.g., NaOH, HCl)
Procedure:
-
Precursor Solution: Dissolve the host material precursor and the desired amount of vanadyl sulfate hydrate in deionized water or a suitable solvent.
-
pH Adjustment (Optional): Adjust the pH of the solution using an acid or base to control the morphology and size of the final product.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven to the reaction temperature (e.g., 150-250°C) for a specific duration (e.g., 2-72 hours).[5]
-
Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration.
-
Washing: Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C).
Quantitative Data on the Effects of Vanadyl Sulfate Doping
The following tables summarize the quantitative effects of vanadyl sulfate doping on key material properties.
Table 1: Effect of Vanadium Doping on the Band Gap Energy of Metal Oxides
| Host Material | Dopant Concentration (at. % or wt. %) | Band Gap (eV) | Reference |
| ZnS | 0% | 3.74 | [3] |
| 4% V | 3.45 | [3] | |
| 8% V | 3.28 | [3] | |
| 12% V | 3.15 | [3] | |
| NiFe₂O₄ | 0% | 1.65 | [6] |
| 2% V | 1.62 | [6] | |
| 4% V | 1.59 | [6] | |
| 6% V | 1.55 | [6] | |
| 8% V | 1.52 | [6] |
Table 2: Effect of Vanadium Doping on the Crystallite Size of Nanomaterials
| Host Material | Dopant Concentration (wt. %) | Crystallite Size (nm) | Reference |
| ZnS | 0% | 25.4 | [3] |
| 4% V | 22.1 | [3] | |
| 8% V | 19.8 | [3] | |
| 12% V | 17.5 | [3] | |
| Mn-doped PbS | 0% | 21 | [7] |
| 1% Mn | 17 | [7] | |
| 1.5% Mn | 14 | [7] | |
| 2% Mn | 11 | [7] |
Table 3: Photocatalytic Degradation of Methylene Blue using V-doped TiO₂
| Catalyst | Dopant Concentration | Degradation Efficiency (%) | Time (min) | Reference |
| V-TiO₂/zeolite | 1% V | 5.7 times faster than undoped | - | [2] |
| 2% V | 8.6 times faster than undoped | - | [2] | |
| V-doped TiO₂ on sulfated TiO₂ | 2 wt.% V₂O₅ | 98 | 70 | [1] |
| Undoped TiO₂ | 0% | 78 | 70 | [1] |
Mechanism of Action and Signaling Pathways in Doped Materials
In the context of material science, "signaling pathways" can be understood as the mechanisms by which the dopant influences the material's properties. Vanadyl sulfate doping primarily affects materials through the following mechanisms:
-
Creation of Defect States: The introduction of V⁴⁺ ions into the host lattice can create oxygen vacancies and other defect states. These defects can act as trapping sites for charge carriers, which can either enhance or hinder photocatalytic activity depending on their energy levels.
-
Modification of Band Structure: Vanadium d-orbitals can introduce new energy levels within the band gap of the host material. This can lead to a reduction in the band gap energy, allowing the material to absorb a broader range of light, including the visible spectrum. This is a key factor in enhancing the photocatalytic efficiency of wide-band-gap semiconductors under solar irradiation.
-
Inhibition of Electron-Hole Recombination: The defect states introduced by vanadium doping can act as charge separation centers, trapping either electrons or holes and thus preventing their rapid recombination. This increases the lifetime of the charge carriers, making them more available to participate in redox reactions at the material's surface.
Diagram of Doping Effects on a Semiconductor's Electronic Structure:
Caption: Vanadium doping introduces energy levels, enabling visible light absorption.
Vanadyl Sulfate Doping in Polymers
The use of vanadyl sulfate as a dopant in conducting polymers is an emerging area of research. Doping can enhance the electrical conductivity of polymers by introducing charge carriers. The synthesis often involves in-situ polymerization of the monomer in the presence of vanadyl sulfate, which gets incorporated into the polymer matrix.
General Protocol for Doping a Conductive Polymer (e.g., Polyaniline):
-
Monomer Solution: Prepare a solution of the monomer (e.g., aniline) in an appropriate solvent (e.g., acidic aqueous solution).
-
Dopant Addition: Dissolve vanadyl sulfate in the monomer solution. The concentration can be varied to study its effect on conductivity.
-
Initiator: Add an oxidizing agent (e.g., ammonium (B1175870) persulfate) to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 0-5°C) for several hours.
-
Purification: The resulting doped polymer is collected, washed thoroughly to remove unreacted species, and dried.
Further research is needed to establish detailed protocols and fully characterize the effects of vanadyl sulfate doping on the properties of various conductive polymers.
Safety Precautions
Vanadyl sulfate is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All procedures should be carried out in a well-ventilated fume hood.
Disclaimer: These protocols are intended for informational purposes for qualified researchers. Users should consult original research articles and safety data sheets (SDS) before conducting any experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. A Study on the Impact of Vanadium Doping on the Structural, Optical, and Optoelectrical Properties of ZnS Thin Films for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chalcogen.ro [chalcogen.ro]
Vanadyl Sulfate Pentahydrate in Enzyme Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl sulfate (B86663) is an inorganic compound that has garnered significant interest in biomedical research, primarily for its insulin-mimetic properties. Its pentahydrate form is a common salt used in these investigations. The biological effects of vanadyl sulfate are largely attributed to its ability to inhibit a variety of enzymes, most notably protein tyrosine phosphatases (PTPs). This document provides detailed application notes and protocols for the use of vanadyl sulfate pentahydrate in enzyme inhibition assays, focusing on its mechanism of action, quantitative inhibition data, and practical experimental guidance.
Mechanism of Action: A Phosphate (B84403) Analog
The inhibitory action of vanadyl sulfate is closely linked to its oxidized form in solution, vanadate (B1173111) (VO₄³⁻), which is a structural analog of phosphate (PO₄³⁻).[1][2] This structural similarity allows vanadate to act as a competitive inhibitor for enzymes that interact with phosphate-containing substrates, particularly phosphatases.[3]
The primary target of vanadyl sulfate's inhibitory action is Protein Tyrosine Phosphatase 1B (PTP1B) , a key negative regulator of the insulin (B600854) signaling pathway.[1] By inhibiting PTP1B, vanadyl sulfate prevents the dephosphorylation of the insulin receptor and its downstream substrates, thereby prolonging and enhancing the insulin signal.[4] This leads to increased glucose uptake and metabolism, underlying its insulin-mimetic effects.
Beyond PTP1B, vanadyl sulfate and its related vanadium forms have been shown to inhibit a range of other enzymes, including:
-
Na+/K+-ATPase: An essential enzyme for maintaining cellular membrane potential.[5][6]
-
Glucose-6-Phosphatase (G6Pase): A key enzyme in gluconeogenesis and glycogenolysis.[2][7][8]
-
Other phosphatases, RNases, and ATPases .[2]
It is important to note that in solution, especially in the absence of reducing agents, the tetravalent vanadyl (VO²⁺) ion from vanadyl sulfate can be oxidized to the pentavalent vanadate (VO₄³⁻) form, which is often the more potent phosphatase inhibitor.[2][6]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of vanadyl sulfate is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Ki). The following table summarizes published data for vanadyl sulfate and related vanadium compounds against various enzymes. It is important to recognize that these values can vary depending on the specific experimental conditions, such as pH, substrate concentration, and the presence of reducing agents.
| Enzyme | Vanadium Compound | Type of Inhibition | IC₅₀ Value | Ki Value |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Vanadium(IV) complexes | - | 0.06 - 0.8 µM[9] | - |
| Sodium Orthovanadate (V) | - | 19.3 ± 1.1 µM[9] | - | |
| Na+/K+-ATPase | Vanadyl (VOSO₄) | - | 10⁻⁶ - 10⁻⁷ M[10] | 1 µM[6] |
| Glucose-6-Phosphatase (G6Pase) | Vanadyl Sulfate (VOSO₄) | Competitive | Causes 36.9% inhibition at 48 µM[7][8] | - |
| Vanadate (V) | Competitive | - | Micromolar range[3] | |
| Insulin Receptor Tyrosine Kinase | Vanadyl Sulfate | Non-competitive | 23 ± 4 µM | - |
| Insulin-like Growth Factor-I Receptor | Vanadyl Sulfate | - | 19 ± 3 µM | - |
| DNA Polymerase alpha | Vanadate (V) | - | 60 µM | - |
| Terminal deoxynucleotidyl transferase | Vanadate (V) | Competitive | - | 2.5 µM |
Signaling Pathways and Experimental Workflow
Insulin Signaling Pathway Inhibition by Vanadyl Sulfate
The diagram below illustrates how vanadyl sulfate, by inhibiting PTP1B, enhances the insulin signaling cascade.
General Workflow for an Enzyme Inhibition Assay
This diagram outlines the typical steps involved in determining the inhibitory effect of this compound on a target enzyme.
Experimental Protocols
Note: Vanadyl sulfate solutions can be unstable and prone to oxidation. It is recommended to prepare fresh solutions for each experiment and to consider the inclusion of a reducing agent like Dithiothreitol (DTT) if the vanadyl (V⁴⁺) state is specifically being investigated.
Protocol 1: PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a common method for measuring PTP1B activity and its inhibition. PTP1B hydrolyzes the colorless substrate pNPP to produce p-nitrophenol (pNP), which is yellow and can be quantified by measuring its absorbance at 405 nm.[1][11]
Materials and Reagents:
-
Recombinant human PTP1B (catalytic domain)
-
This compound (VOSO₄·5H₂O)
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (or citrate), 100 mM NaCl, 1 mM EDTA, pH 7.4. Add 1 mM DTT fresh before use.
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 100 mM stock solution of pNPP in deionized water.
-
Dilute PTP1B enzyme in ice-cold Assay Buffer to a 2x working concentration (e.g., 50 nM). The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
Dilute the pNPP stock solution in Assay Buffer to a 2x working concentration (e.g., 2 mM).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Create a serial dilution of the vanadyl sulfate stock solution in the plate to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include control wells:
-
100% Activity Control: 50 µL Assay Buffer (no inhibitor).
-
Blank (No Enzyme) Control: 50 µL Assay Buffer.
-
-
-
Pre-incubation:
-
Add 25 µL of the 2x PTP1B enzyme solution to all wells except the blank controls. Add 25 µL of Assay Buffer to the blank wells.
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 25 µL of the 2x pNPP solution to all wells. The total volume in each well should be 100 µL.
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of inhibition for each vanadyl sulfate concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the vanadyl sulfate concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Glucose-6-Phosphatase (G6Pase) Inhibition Assay
This protocol involves the isolation of microsomes containing G6Pase and a subsequent colorimetric assay to measure the release of inorganic phosphate (Pi).
Materials and Reagents:
-
Fresh bovine or rat liver
-
Homogenization Buffer: 0.25 M sucrose, 5 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Cacodylate buffer, pH 6.5
-
Substrate: Glucose-6-Phosphate (G6P)
-
This compound
-
Reagents for phosphate detection (e.g., Molybdate-based reagent)
-
Centrifuge, spectrophotometer
Procedure:
Part A: Microsome Isolation [7]
-
Mince fresh liver tissue and homogenize in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g for 20 min at 4°C) to pellet nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the microsomes.
-
Resuspend the microsomal pellet in Homogenization Buffer and determine the protein concentration.
Part B: Inhibition Assay [7][8]
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, a specific concentration of G6P (e.g., 1-5 mM), and varying concentrations of vanadyl sulfate.
-
Include a no-inhibitor control.
-
-
Reaction Initiation and Incubation:
-
Pre-warm the reaction mixtures to 37°C.
-
Initiate the reaction by adding a small amount of the microsomal preparation (e.g., 20-50 µg of protein).
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
-
Reaction Termination and Phosphate Detection:
-
Stop the reaction by adding a reagent that precipitates protein (e.g., trichloroacetic acid).
-
Centrifuge to pellet the protein and transfer the supernatant to a new tube.
-
Quantify the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.
-
-
Data Analysis:
-
Calculate the specific activity of G6Pase (e.g., in nmol Pi/min/mg protein) for each condition.
-
Determine the percentage of inhibition caused by vanadyl sulfate at each concentration.
-
Plot the data to determine the IC₅₀ value.
-
Protocol 3: Na+/K+-ATPase Inhibition Assay
This assay measures the ATPase activity by quantifying the release of inorganic phosphate from ATP. The Na+/K+-ATPase specific activity is determined by the difference in activity in the presence and absence of a specific inhibitor, such as ouabain (B1677812).
Materials and Reagents:
-
Tissue preparation rich in Na+/K+-ATPase (e.g., brain microsomes)[6]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and KCl at optimized concentrations.
-
ATP
-
This compound
-
Ouabain (for determining specific activity)
-
Reagents for phosphate detection
Procedure:
-
Reaction Setup:
-
Prepare two sets of reaction tubes. Both sets will contain Assay Buffer, ATP, and varying concentrations of vanadyl sulfate.
-
To one set of tubes, add ouabain to a final concentration that fully inhibits Na+/K+-ATPase (e.g., 1 mM). This will measure the non-specific ATPase activity.
-
The other set of tubes will measure total ATPase activity.
-
-
Pre-incubation:
-
Add the enzyme preparation (e.g., microsomes) to all tubes.
-
Pre-incubate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination and Phosphate Detection:
-
Stop the reaction and measure the released inorganic phosphate as described in Protocol 2.
-
-
Data Analysis:
-
For each vanadyl sulfate concentration, calculate the specific Na+/K+-ATPase activity by subtracting the activity in the presence of ouabain (non-specific) from the total activity.
-
Calculate the percentage of inhibition of the specific Na+/K+-ATPase activity by vanadyl sulfate.
-
Determine the IC₅₀ or Ki value from the dose-response curve.
-
Conclusion
This compound is a versatile and potent inhibitor of several key enzymes, making it a valuable tool in metabolic research and drug discovery. The protocols and data presented here provide a framework for investigating its effects in various enzymatic systems. Researchers should carefully consider the specific chemistry of vanadium in their experimental design to ensure accurate and reproducible results.
References
- 1. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Vanadate: a potent inhibitor of multifunctional glucose-6-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanadyl sulfate-stimulated glycogen synthesis is associated with activation of phosphatidylinositol 3-kinase and is independent of insulin receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of (Na,K)-ATPase by tetravalent vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vanadyl (VO2+) and vanadate (VO-3) ions inhibit the brain microsomal Na,K-ATPase with similar affinities. Protection by transferrin and noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] The potential effect of vanadium compounds on glucose-6-phosphatase | Semantic Scholar [semanticscholar.org]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Vanadate effect on the Na,K-ATPase and the Na-K pump in in vitro-grown rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: Preparation of Standard Solutions of Vanadyl Sulfate Pentahydrate
AN-VS01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of standard aqueous solutions of vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O). It includes information on the physicochemical properties of the compound, a step-by-step methodology for accurate solution preparation, and guidelines for storage and handling to ensure solution stability.
Introduction
Vanadyl sulfate (VOSO₄) is one of the most common and stable sources of vanadium used in laboratory research.[1][2][3] The pentahydrate form (VOSO₄·5H₂O) is a blue, crystalline, hygroscopic solid that is readily soluble in water.[2][3][4][5] Standard solutions of this compound are utilized in a variety of applications, including as precursors for other vanadium derivatives, as catalysts, and in biological and pharmacological studies investigating its insulin-mimetic properties.[1][3][5] Accurate and reproducible preparation of these solutions is critical for obtaining reliable experimental results. This application note details a standardized protocol for this purpose.
Physicochemical Properties
A summary of the key properties of vanadyl sulfate pentahydrate is provided in Table 1. This data is essential for calculating the mass required for solutions of a desired molarity.
| Property | Value | Reference |
| Chemical Formula | VOSO₄·5H₂O | [5][6] |
| Molar Mass | 253.08 g/mol | [6] |
| Appearance | Blue crystalline solid | [1][4][5] |
| Solubility in Water | 467 g/L at 20 °C | [4] |
| Melting Point | 105 °C (decomposes) | [1][3] |
| Stability | Stable under recommended storage conditions | [1][4] |
Experimental Protocol
This protocol describes the preparation of a standard solution of this compound in a dilute sulfuric acid solvent. The use of acidified water is recommended to prevent hydrolysis and maintain the stability of the vanadyl (VO²⁺) ion in solution.[7]
3.1 Materials and Equipment
-
This compound (VOSO₄·5H₂O), analytical grade or higher
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized or distilled water
-
Analytical balance (± 0.0001 g)
-
Class A volumetric flasks with stoppers (e.g., 100 mL, 250 mL, 500 mL, 1 L)
-
Beakers
-
Glass stirring rod
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
-
Wash bottle
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
3.2 Workflow for Standard Solution Preparation
Caption: Workflow for preparing a standard solution of this compound.
3.3 Step-by-Step Procedure
-
Calculate the Required Mass: Determine the mass of VOSO₄·5H₂O needed to achieve the desired molar concentration and volume. Use the formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass (253.08 g/mol ) (Refer to Table 2 for pre-calculated values).
-
Prepare the Acidic Solvent: Prepare a sufficient volume of dilute sulfuric acid (e.g., 0.1 M to 1.0 M H₂SO₄). To do this, carefully and slowly add the required amount of concentrated H₂SO₄ to deionized water (NEVER add water to acid) in a beaker, stirring continuously. Allow the solution to cool to room temperature. Studies have shown that vanadyl solutions are often prepared in sulfuric acid with concentrations ranging from 0.1 M to 5 M for various applications.[7]
-
Weigh the Compound: Accurately weigh the calculated mass of VOSO₄·5H₂O using an analytical balance and transfer it to a clean, dry beaker.
-
Dissolve the Compound: Add a portion (approximately half of the final volume) of the prepared dilute H₂SO₄ solvent to the beaker containing the VOSO₄·5H₂O. Stir with a glass rod or use a magnetic stirrer until the solid is completely dissolved. The solution should be a clear, light blue color.[2] Gentle warming on a hot plate can accelerate dissolution but avoid boiling, as the compound decomposes at 105 °C.[1][3]
-
Quantitative Transfer: Carefully transfer the dissolved solution into the appropriate Class A volumetric flask. Use a wash bottle with the dilute H₂SO₄ solvent to rinse the beaker, stirring rod, and funnel (if used) multiple times, transferring all rinsings into the volumetric flask to ensure no solute is lost.
-
Dilute to Volume: Add the dilute H₂SO₄ solvent to the volumetric flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
-
Final Mixing: Stopper the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the final standard solution to a clean, clearly labeled, and tightly sealed storage bottle.
Quantitative Data
For convenience, Table 2 provides the calculated mass of VOSO₄·5H₂O required to prepare standard solutions of common molarities and volumes.
| Desired Molarity (M) | Volume | Required Mass of VOSO₄·5H₂O (g) |
| 1.0 M | 100 mL | 25.31 g |
| 250 mL | 63.27 g | |
| 500 mL | 126.54 g | |
| 1 L | 253.08 g | |
| 0.5 M | 100 mL | 12.65 g |
| 250 mL | 31.64 g | |
| 500 mL | 63.27 g | |
| 1 L | 126.54 g | |
| 0.1 M | 100 mL | 2.53 g |
| 250 mL | 6.33 g | |
| 500 mL | 12.65 g | |
| 1 L | 25.31 g | |
| 0.01 M | 100 mL | 0.25 g |
| 250 mL | 0.63 g | |
| 500 mL | 1.27 g | |
| 1 L | 2.53 g |
Stability and Storage
-
Storage: Store the prepared standard solution in a well-sealed glass or polyethylene (B3416737) bottle in a cool, dark place.
-
Stability: Vanadyl sulfate is stable under recommended storage conditions.[4] The use of an acidic solvent minimizes the risk of precipitation or oxidation. For long-term storage, it is advisable to re-standardize the solution periodically, especially for low-concentration standards.
Safety Precautions
-
Vanadyl sulfate may cause skin, eye, and mucous membrane irritation.[2][4] It may be toxic if ingested or inhaled.[4][8]
-
Always handle the solid compound and its solutions in a well-ventilated area or a fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care, following all institutional safety protocols for strong acids.
References
- 1. biomall.in [biomall.in]
- 2. Vanadyl Sulfate or Vanadyl Sulphate Pure Manufacturers [vanadyl-sulfate.com]
- 3. Vanadyl sulfate - Wikipedia [en.wikipedia.org]
- 4. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 14708-82-8: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | H10O10SV | CID 167150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vanadyl Sulfate Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions in vanadyl sulfate-catalyzed reactions.
Troubleshooting Guide
This guide addresses common issues encountered during vanadyl sulfate (B86663) catalysis experiments in a systematic question-and-answer format.
Issue 1: Low or No Reaction Conversion
Question: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Follow this workflow to diagnose the problem:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Troubleshooting Steps:
-
Catalyst Integrity :
-
Purity and Source : Ensure the vanadyl sulfate is of high purity. Impurities can act as catalyst poisons. If in doubt, consider synthesizing vanadyl sulfate from vanadium pentoxide.[1][2]
-
Handling and Storage : Vanadyl sulfate can be sensitive to air and moisture. Handle it in a glovebox or under an inert atmosphere.
-
Deactivation : If the catalyst has been used previously, it may be deactivated. Common causes include leaching of the active vanadium species or poisoning by impurities like alkali metals.[3] Consider catalyst regeneration (see Protocol 2).
-
-
Reagent and Solvent Purity :
-
Substrate Purity : Impurities in the starting material can interfere with the catalytic cycle. Purify your substrate before use.
-
Solvent Quality : Use high-purity, anhydrous solvents. For oxidation reactions, the choice of solvent is crucial; acetonitrile (B52724) is often effective.[4]
-
-
Reaction Conditions :
-
Temperature : Temperature significantly impacts reaction rates.[5] However, excessively high temperatures can lead to catalyst deactivation.[6][7] There is an optimal temperature range for each reaction that must be determined experimentally.
-
Catalyst Loading : Both too low and too high catalyst loading can result in poor performance. A systematic optimization of the catalyst loading is recommended (see Table 1).
-
Atmosphere : Ensure the reaction is carried out under the appropriate atmosphere (e.g., inert gas for air-sensitive reagents or an oxygen atmosphere for aerobic oxidations).
-
Issue 2: Poor Product Selectivity
Question: My reaction is proceeding, but I am observing a mixture of products or low selectivity for the desired product. How can I improve this?
Answer: Poor selectivity can be influenced by the catalyst, reaction conditions, and the presence of co-catalysts or ligands.
-
Ligand/Additive Screening : The addition of a chiral ligand can dramatically improve enantioselectivity in asymmetric reactions like epoxidations.[8][9] For other reactions, additives may enhance selectivity.
-
Temperature Optimization : Temperature can affect the relative rates of competing reaction pathways. A lower temperature may favor the desired product.
-
Solvent Effects : The polarity and coordinating ability of the solvent can influence the selectivity. Screen a range of solvents to find the optimal one.
-
Catalyst Loading : High catalyst concentrations can sometimes lead to the formation of less selective catalyst aggregates.
Frequently Asked Questions (FAQs)
Q1: How do I choose the initial catalyst loading for a new reaction? A1: A good starting point for a new reaction is typically between 1-5 mol%. From there, you can optimize by running the reaction at lower and higher loadings to determine the effect on yield and selectivity (see Table 1).
Q2: What is the role of pH in vanadyl sulfate catalysis? A2: The pH of the reaction medium can influence the speciation of the vanadium catalyst in solution and the overall catalytic activity. For instance, in the oxidation of propane, catalysts synthesized at a pH of 9.0 showed the best steady-state performance in terms of selectivity to propene.[10] The optimal pH is specific to the reaction and should be determined experimentally.
Q3: Can I regenerate a deactivated vanadyl sulfate catalyst? A3: Yes, catalyst regeneration is often possible. A common method involves washing the deactivated catalyst with an acid solution to remove poisons, followed by impregnation with a solution containing vanadyl sulfate to replenish the active component.[3][11] (See Protocol 2 for a general procedure).
Q4: How should I properly store my vanadyl sulfate catalyst? A4: Vanadyl sulfate should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere to protect it from moisture.
Data Presentation
Table 1: Effect of Catalyst Loading on Yield and Selectivity
| Catalyst Loading (mol%) | Substrate | Reaction Type | Yield (%) | Selectivity/ee (%) | Reference |
| 1 | Homoallylic alcohol | Asymmetric Epoxidation | 90 | 96 (ee) | [8][9] |
| 2.5 | Thioether | Asymmetric Oxidation | 53 | - | |
| 3 | Thioether | Asymmetric Oxidation | - | 65 (ee) | |
| - | Benzyl alcohol | Aerobic Oxidation | 94 | >99 | [12] |
Table 2: Influence of Temperature on Reaction Outcome
| Temperature (°C) | Reaction | Effect | Reference |
| 0 to 40 | V₂O₅ dissolution in H₂SO₄ | Increased dissolution rate | [13] |
| 80 | Benzyl alcohol oxidation | High conversion and selectivity | [12] |
| > 600-650 | V₂O₅-WO₃/TiO₂ catalyst | Catalyst deactivation | [6] |
Experimental Protocols
Protocol 1: General Procedure for Vanadyl Sulfate Catalyzed Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General experimental workflow for catalytic epoxidation.
Methodology:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add vanadyl sulfate (e.g., 20 µmol) and the desired chiral ligand (e.g., 22 µmol) to the chosen solvent (e.g., 3 mL of distilled water).[14]
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Add the allylic alcohol (1 mmol) to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the oxidant (e.g., aqueous hydrogen peroxide) to the reaction mixture over a period of time.
-
Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired epoxide.
Protocol 2: General Procedure for the Regeneration of a Deactivated Vanadyl Sulfate Catalyst
This protocol is a general guideline for regenerating a supported vanadyl sulfate catalyst that has been deactivated by poisoning.
-
Washing :
-
Wash the deactivated catalyst with deionized water to remove any soluble deposits.
-
Dry the catalyst in an oven at a moderate temperature (e.g., 110 °C).
-
-
Acid Pickling :
-
Suspend the washed and dried catalyst in a dilute acid solution (e.g., nitric acid or sulfuric acid).[3][11]
-
Stir the suspension for several hours at room temperature.
-
Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.
-
Dry the acid-washed catalyst in an oven.
-
-
Impregnation :
-
Prepare a regeneration solution containing vanadyl sulfate in deionized water. The concentration will depend on the desired loading of the active component.[3]
-
Impregnate the acid-washed catalyst with the regeneration solution using the incipient wetness technique.
-
Dry the impregnated catalyst at 110 °C.
-
-
Calcination :
-
Calcine the dried catalyst in a furnace at a high temperature (e.g., 500 °C) for several hours to activate the catalyst.[15]
-
References
- 1. CN103043721A - Method for preparing vanadyl sulfate - Google Patents [patents.google.com]
- 2. CN104310475A - Method for preparing vanadyl sulfate solution - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols [organic-chemistry.org]
- 9. Vanadium Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. csc.com.tw [csc.com.tw]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
troubleshooting impurities in vanadyl sulfate pentahydrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O).
Frequently Asked Questions (FAQs)
Q1: My final product is a greenish color instead of the expected blue. What is the likely cause and how can I fix it?
A greenish tint in the final product typically indicates the presence of impurities, most commonly vanadium(III) species or the formation of certain vanadyl complexes. Vanadyl sulfate should be a distinct blue solid.[1][2] The green coloration can arise from several factors during the synthesis:
-
Over-reduction: Using an excessively strong reducing agent or allowing the reaction to proceed for too long can reduce the vanadyl (V⁴⁺) ion further to vanadium(III) (V³⁺), which is typically green in sulfate media.
-
Incomplete Oxidation of Byproducts: When using organic reducing agents like ethanol (B145695) or methanol (B129727), incomplete oxidation can lead to the formation of complexes that impart a greenish hue.[1]
-
pH Variations: The pH of the solution can influence the speciation of vanadium ions, potentially leading to the formation of green-colored hydroxo or polymeric complexes.
Troubleshooting Steps:
-
Optimize Reducing Agent Concentration: Carefully control the stoichiometry of the reducing agent. If over-reduction is suspected, slightly decrease the amount of reducing agent in subsequent syntheses.
-
Control Reaction Time and Temperature: Monitor the reaction closely. The solution should turn a clear, deep blue.[1] Prolonged reaction times, especially at elevated temperatures, can promote the formation of V³⁺.
-
Ensure Proper pH: Maintain the acidic conditions required for the stability of the vanadyl ion.
-
Purification: If a greenish product is obtained, recrystallization from water can help to isolate the desired blue vanadyl sulfate pentahydrate, leaving the more soluble green impurities in the mother liquor.
Q2: The yield of my this compound is consistently low. What are the potential reasons?
Low yields can be attributed to several factors throughout the synthesis and purification process:
-
Incomplete Reaction: The reduction of vanadium pentoxide (V₂O₅) may not have gone to completion. This can be due to insufficient reducing agent, low reaction temperature, or inadequate reaction time.
-
Loss during Work-up: Vanadyl sulfate is highly soluble in water.[3] Significant product loss can occur during filtration and washing if excessive amounts of water are used, or if the wash solutions are not saturated with the product.
-
Side Reactions: The formation of soluble vanadium(IV) species other than the desired sulfate salt can reduce the yield of the isolated crystalline product.[2]
-
Difficult Crystallization: Vanadyl sulfate solutions can become viscous and difficult to crystallize, leading to losses during attempts to isolate the solid product.[4]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction temperature is maintained within the optimal range for the chosen reducing agent and allow for sufficient reaction time with vigorous stirring to ensure complete conversion of the V₂O₅.
-
Minimize Aqueous Washing: When washing the crystalline product, use minimal amounts of ice-cold distilled water or, preferably, a saturated solution of pure vanadyl sulfate to prevent dissolution. Washing with a water-miscible organic solvent in which vanadyl sulfate is insoluble, such as ethanol or acetone (B3395972), can also be effective.[2][4]
-
Controlled Crystallization: To improve crystallization, consider slow evaporation of the solvent, cooling the solution slowly, or adding seed crystals to a supersaturated solution.
Q3: My vanadyl sulfate solution is viscous and difficult to filter and crystallize. How can I resolve this?
The high viscosity of concentrated vanadyl sulfate solutions is a common issue.[4] This can be due to the high concentration of the solute and the presence of polymeric vanadium species.
Troubleshooting Steps:
-
Dilution: A slight dilution with distilled water can reduce the viscosity, making the solution easier to handle and filter. However, be mindful that this will also reduce the supersaturation, potentially impacting crystallization.
-
Temperature Control: Gently warming the solution can decrease its viscosity. However, be cautious as excessive heating can lead to decomposition.[5]
-
Solvent-Assisted Precipitation: After concentrating the aqueous solution to a viscous state, adding a solvent in which vanadyl sulfate is insoluble, such as ethanol or acetone, can induce precipitation of the product.[1] This allows for easier isolation of the solid.
Q4: What are the common metallic impurities in vanadyl sulfate, and how can they be removed?
Common metallic impurities often originate from the vanadium pentoxide starting material and can include iron (Fe) and aluminum (Al).[6][7] These impurities can be problematic for certain applications, such as in the preparation of electrolytes for vanadium redox flow batteries.
Troubleshooting and Purification:
-
Solvent Extraction: A highly effective method for removing metallic impurities is solvent extraction.[6][7][8] This involves using an organic extractant, such as 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA), to selectively extract the vanadium ions, leaving impurities like aluminum in the aqueous phase. The vanadium can then be stripped back into a fresh aqueous phase.[6][7] This method can significantly reduce the levels of iron and aluminum.[6][7][8]
Data on Impurity Removal
The following table summarizes the reduction of iron and aluminum impurities in a vanadyl sulfate solution using a multi-stage solvent extraction process with EHEHPA.
| Impurity | Initial Concentration (g/L) | Concentration after 5 Stages of Extraction & Stripping (mg/L) |
| Iron (Fe) | 0.8 | 12 |
| Aluminum (Al) | 1.3 | 10 |
Data sourced from a study on the purification of vanadyl sulfate from industrial solutions.[6][7]
Experimental Protocols
Protocol 1: Synthesis of this compound using Ethanol as a Reducing Agent
This protocol is adapted from a method that utilizes a readily available and less hazardous reducing agent than sulfur dioxide.[1]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Sulfuric acid (H₂SO₄), ~1.6 M
-
Ethanol (or a mixture of methanol and ethanol)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Beakers, filtration apparatus (e.g., Buchner funnel)
Procedure:
-
In a round-bottom flask, create a suspension of vanadium pentoxide in an aqueous solution of sulfuric acid. A molar ratio of approximately 2.5 moles of sulfuric acid to 1 mole of vanadium pentoxide is recommended.[1]
-
Add ethanol to the suspension.
-
Heat the mixture to reflux with constant stirring. The reaction may take several hours. The color of the solution will gradually change from the initial orange/yellow of the V₂O₅ suspension to green and finally to a deep blue, indicating the formation of the vanadyl(IV) ion.[1]
-
Once the reaction is complete (the solution is a clear, deep blue and no solid V₂O₅ remains), cool the mixture to room temperature.
-
Filter the solution to remove any unreacted starting material or solid impurities.
-
Concentrate the filtrate by gently heating on a water bath to evaporate the excess water and ethanol. Avoid boiling the solution to dryness, as this can cause decomposition.[5]
-
Cool the concentrated solution to induce crystallization. The blue crystals of this compound will precipitate.
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a minimal amount of ice-cold distilled water, followed by a wash with acetone or ethanol to facilitate drying.[1]
-
Dry the final product in a desiccator.
Protocol 2: Purification of Vanadyl Sulfate by Solvent Extraction
This protocol provides a general workflow for the removal of metallic impurities like iron and aluminum.[6][7]
Materials:
-
Crude vanadyl sulfate solution containing impurities.
-
Organic extractant: 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA) diluted in a suitable organic solvent (e.g., n-heptane).
-
Phase modifier: Tri-n-butyl phosphate (B84403) (TBP).
-
Stripping solution: Dilute sulfuric acid.
-
Separatory funnels, mechanical shaker.
Procedure:
-
Extraction:
-
Prepare the organic phase by mixing EHEHPA and TBP in the organic solvent.
-
In a separatory funnel, combine the crude aqueous vanadyl sulfate solution with the organic phase.
-
Agitate the mixture vigorously for a set period (e.g., 30 minutes) to allow for the transfer of vanadyl ions into the organic phase.
-
Allow the phases to separate. The aqueous phase (raffinate) containing some of the impurities is drained off.
-
-
Stripping:
-
The vanadium-loaded organic phase is then mixed with a fresh aqueous solution of sulfuric acid (the stripping solution).
-
The mixture is agitated to transfer the vanadyl ions back into the new aqueous phase.
-
The phases are allowed to separate, and the purified aqueous vanadyl sulfate solution is collected.
-
-
Multiple Stages:
Visual Troubleshooting Guides
Below are diagrams to assist in visualizing the troubleshooting process and the chemical pathways involved in vanadyl sulfate synthesis.
Caption: Troubleshooting logic for off-color (greenish) product.
Caption: Chemical pathways in vanadyl sulfate synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103043721A - Method for preparing vanadyl sulfate - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Vanadyl Sulfate Pentahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude vanadyl sulfate (B86663) pentahydrate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude vanadyl sulfate pentahydrate?
A1: Common impurities in crude this compound can include various metal ions such as iron (Fe), aluminum (Al), chromium (Cr), sodium (Na), and potassium (K).[1][2][3] The presence and concentration of these impurities can depend on the synthetic route and the starting materials used. For instance, vanadyl sulfate produced from vanadium slag may contain impurities like chromium and sodium.[3]
Q2: What are the primary methods for purifying crude this compound?
A2: The primary methods for the purification of crude this compound are:
-
Recrystallization: This technique involves dissolving the crude salt in a suitable solvent (typically water) and then inducing crystallization under controlled conditions to exclude impurities from the crystal lattice.[1]
-
Solvent Washing: This method uses organic solvents, such as absolute ethanol (B145695), to wash the crude crystals and remove surface impurities.[1]
-
Solvent Extraction: This is a liquid-liquid extraction technique where impurities are selectively removed from an aqueous solution of vanadyl sulfate using an organic extractant.[2][3][4]
-
Chemical Precipitation: This involves the selective precipitation of impurities by adjusting conditions such as pH or by adding a specific precipitating agent.[3]
Q3: How effective is recrystallization for removing metallic impurities?
A3: Recrystallization can be an effective method for reducing the levels of various metallic impurities. The process of controlled cooling crystallization from a supersaturated solution can significantly decrease the concentration of contaminants like Cr, K, and Na within the vanadyl sulfate crystals.[1] The effectiveness of the purification is influenced by factors such as the cooling rate and the use of seed crystals.[1]
Q4: Can organic solvents be used to purify this compound?
A4: Yes, organic solvents can be used in the purification process. Washing the crude crystals with absolute ethanol can help in removing surface impurities and some of the water of crystallization.[1] However, it is important to note that vanadyl sulfate is generally insoluble in ethanol.[5]
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
| Potential Cause | Troubleshooting Step |
| Cooling rate is too fast. | A rapid cooling rate can lead to the trapping of impurities within the crystal structure. It is recommended to use a slow cooling rate, for example, 1-2°C per hour, to allow for the formation of purer crystals.[1] |
| Lack of seed crystals. | The absence of seed crystals can result in spontaneous and uncontrolled crystallization, which may incorporate more impurities. Adding seed crystals (8-10 g/L) to the supersaturated solution can promote controlled crystal growth.[1] |
| Insufficient washing of crystals. | Surface impurities may remain on the crystals after filtration. Wash the recrystallized crystals with a small amount of cold, deionized water or a saturated solution of pure vanadyl sulfate to remove any adhering mother liquor.[1] A subsequent wash with absolute ethanol can also be beneficial.[1] |
Issue 2: Inefficient Removal of Iron and Aluminum by Solvent Extraction
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the aqueous phase. | The efficiency of extraction of metal ions is highly dependent on the pH of the solution. For the EHEHPA solvent extraction system, an optimal initial pH of around 1.8 has been suggested for good separation of V(IV) from aluminum.[4] |
| Inappropriate phase ratio (O/A). | The ratio of the organic phase to the aqueous phase affects the extraction efficiency. An increase in the O/A ratio generally leads to higher extraction percentages of V(IV), Fe, and Al.[2] The optimal ratio should be determined experimentally for a specific system. |
| Insufficient number of extraction stages. | A single extraction stage may not be sufficient to achieve the desired level of purity. Multiple stages of extraction and stripping are often necessary to significantly reduce the concentrations of impurities like iron and aluminum.[2][4] |
Quantitative Data Presentation
Table 1: Impurity Reduction via Cooling Crystallization and Washing
| Impurity | Initial Concentration in Solution | Concentration in First Crystal | Final Concentration After Washing |
| Cr | 0.223% | 0.017% | <0.008% |
| K | 1.22% | 0.015% | <0.009% |
| Na | 1.35% | 0.022% | <0.007% |
| Data sourced from a patented purification process.[1] |
Table 2: Impurity Levels in Vanadyl Sulfate after Solvent Extraction
| Impurity | Initial Concentration in Feed Solution | Concentration After 5 Stages of Extraction & Stripping |
| Fe | 0.8 g/L | 12 mg/L |
| Al | 1.3 g/L | 10 mg/L |
| Data from a study on the preparation of high-purity vanadyl sulfate using EHEHPA.[2][4] |
Experimental Protocols
Protocol 1: Purification by Cooling Crystallization and Washing
This protocol is based on a method described in a Chinese patent.[1]
-
Preparation of Supersaturated Solution: Prepare a solution of crude vanadyl sulfate in water. Evaporate the solution to a supersaturated state.
-
Seeded Cooling Crystallization:
-
For every 10L of the supersaturated solution (containing approximately 1 mol of vanadium ions), add 80-100g of pure vanadyl sulfate seed crystals.[1]
-
Cool the solution at a controlled rate of 1-2°C per hour to induce crystallization.[1]
-
Filter the resulting crystals (referred to as the first vanadyl sulfate crystal).
-
-
Ethanol Wash:
-
Saturated Solution Wash (Optional):
-
Wash the second vanadyl sulfate crystal with a pure, saturated vanadyl sulfate solution.
-
Stir for 3 minutes and then filter.
-
-
Drying: Dry the final purified crystals at 60°C for 30 minutes.[1]
Protocol 2: Purification by Solvent Extraction using EHEHPA
This protocol is based on a study preparing high-purity vanadyl sulfate.[2]
-
Organic Phase Preparation: Prepare the organic phase consisting of 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA) and tri-n-butyl phosphate (B84403) (TBP) as a phase modifier, diluted in a suitable solvent like n-heptane.
-
Extraction:
-
Mix the aqueous feed solution of crude vanadyl sulfate with the organic phase.
-
Adjust the initial pH of the aqueous phase to an optimal value (e.g., around 1.6-1.8).[4]
-
Shake the mixture mechanically (e.g., at 300 r/min) for a sufficient time (e.g., 10 minutes) to allow for mass transfer.[2]
-
Allow the phases to separate in a separating funnel.
-
-
Stripping:
-
Separate the organic phase containing the extracted vanadium.
-
Strip the vanadium from the organic phase using a sulfuric acid solution. This will transfer the purified vanadyl sulfate back to an aqueous phase.
-
-
Multiple Stages: Repeat the extraction and stripping steps for multiple stages (e.g., five stages) to achieve high purity.[2][4]
-
Organic Phase Regeneration: The used organic phase can be regenerated by washing with a solution like oxalic acid to remove any remaining iron.[2]
Visualizations
Caption: Workflow for Purification by Recrystallization and Washing.
Caption: Workflow for Purification by Solvent Extraction.
References
- 1. CN106395900A - Method for removing impurities in vanadyl sulfate crystal - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103043721A - Method for preparing vanadyl sulfate - Google Patents [patents.google.com]
preventing the oxidation of vanadyl (IV) sulfate solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of vanadyl (IV) sulfate (B86663) solutions. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your experimental solutions.
Troubleshooting Guide
Directly address common issues encountered during the handling and storage of vanadyl (IV) sulfate solutions.
| Problem | Probable Cause | Recommended Solution(s) |
| The vanadyl sulfate solution, which should be blue, has turned yellow or greenish-yellow. | The vanadyl (IV) ion has oxidized to the vanadyl (V) ion. This is often caused by exposure to atmospheric oxygen, incorrect pH, or contamination with oxidizing agents.[1] | 1. Verify pH: Ensure the solution is acidic. If the pH has risen, carefully adjust it by adding a small amount of sulfuric acid. 2. Prepare Fresh Solution: Discard the oxidized solution and prepare a new one following the detailed protocol for stabilized solutions provided below. 3. Review Storage: Confirm that the solution is stored in a tightly sealed, opaque, non-metallic container, in a cool, dark place, and preferably with an inert gas headspace.[2][3][4] |
| Precipitate has formed in the solution. | This can be due to a significant change in pH leading to the formation of vanadium hydroxides or from contamination. | 1. Check pH: An increase in pH can cause precipitation. 2. Filter (with caution): If the precipitate is minor and the solution color is still blue, filtration may be an option for immediate use, but it does not solve the underlying stability issue. 3. Prepare Fresh Solution: This is the most reliable course of action to ensure accurate concentration and purity. |
| Experimental results are inconsistent when using a previously prepared stock solution. | The concentration of the active vanadyl (IV) species may have decreased due to gradual, undetected oxidation over time. | 1. Quantify Oxidation: Use an analytical method like UV-Vis spectrophotometry to check for the presence of vanadyl(V). 2. Use Fresh Solutions: For sensitive applications, it is best practice to use freshly prepared solutions or solutions that have been stored for no longer than the recommended stability period.[5] |
Frequently Asked Questions (FAQs)
Q1: What causes the oxidation of vanadyl (IV) sulfate solutions?
A1: The primary cause of oxidation is the reaction of the vanadyl (IV) ion (VO²⁺) with an oxidizing agent. The most common culprit in a laboratory setting is atmospheric oxygen. This process is significantly accelerated at neutral or alkaline pH. In acidic solutions, vanadyl (IV) is relatively stable, but prolonged exposure to air can still lead to oxidation into the yellow-colored vanadyl (V) ion (VO₂⁺).[1]
Q2: How can I visually identify if my vanadyl (IV) sulfate solution has oxidized?
A2: A fresh, stable solution of vanadyl (IV) sulfate is characteristically blue. Oxidation to the vanadium (V) state results in a distinct color change to yellow.[1] Therefore, any deviation from a clear blue color towards green or yellow is a strong indicator that oxidation has occurred.
Q3: What is the most critical factor in preventing oxidation?
A3: Maintaining a low pH is the most critical factor. Vanadyl (IV) sulfate is most stable in acidic conditions.[1] Preparing and storing the solution in an acidic medium (e.g., dilute sulfuric acid) significantly inhibits the oxidation process. Studies have shown V(IV) is stable at a pH of 3.5.[5]
Q4: What are the ideal storage conditions for vanadyl (IV) sulfate solutions?
A4: To maximize shelf life, solutions should be stored in tightly sealed, non-metallic containers to prevent contamination and reaction with metal ions.[2] They should be kept in a cool, dry, and well-ventilated area, protected from direct sunlight.[2][3] For long-term storage, refrigerating the solution and purging the container's headspace with an inert gas (like nitrogen or argon) is highly recommended to minimize contact with oxygen.[6]
Q5: Can I use antioxidants to stabilize the solution?
A5: While vanadyl sulfate itself can exhibit both antioxidant and pro-oxidant properties depending on the biological system, adding external antioxidants to the solution is not a standard practice for routine stabilization.[7][8] The most effective methods are controlling the pH and limiting oxygen exposure. For specific experimental contexts where vanadium-induced oxidative stress is a concern, dietary antioxidants like Vitamin C have been studied, but this relates to biological effects rather than solution stability.[9]
Q6: What is the expected shelf life of a properly prepared vanadyl (IV) sulfate solution?
A6: When stored under optimal conditions (cool, dark, sealed, acidic), the solid form of vanadyl sulfate can be stable for 1-2 years.[2] Aqueous solutions are less stable. One study confirmed the stability of vanadyl sulfate dose formulations for up to 42 days when stored sealed at refrigerated or room temperatures and protected from light.[5] For high-purity experimental work, it is best to use solutions prepared within a few days to a week.
Quantitative Data Summary
The following tables summarize key parameters for maintaining the stability of vanadyl (IV) sulfate solutions.
Table 1: pH and its Effect on Vanadyl (IV) Solution Stability
| pH Range | Stability of Vanadyl (IV) | Observations |
| < 3.5 | High | The blue vanadyl (IV) ion is the predominant and most stable species.[1][5] |
| 3.5 - 6.0 | Moderate | Risk of oxidation and hydrolysis increases as pH rises. |
| > 6.0 | Low | Rapid oxidation to vanadyl (V) and precipitation of hydroxide (B78521) species is likely. |
Table 2: Recommended Storage Conditions for Vanadyl (IV) Sulfate Solutions
| Parameter | Recommendation | Rationale |
| Temperature | Cool / Refrigerated (2°C - 8°C) | Slows down the rate of oxidation and other degradation reactions.[5] |
| Light | Store in opaque containers or a dark place | Prevents potential photochemical reactions.[5] |
| Atmosphere | Tightly sealed container; inert gas (N₂, Ar) headspace for long-term storage | Minimizes exposure to atmospheric oxygen, a primary oxidizing agent.[2][6] |
| Container | Non-metallic (e.g., polypropylene, glass) | Avoids potential contamination or reaction with metallic containers.[2] |
| pH | Acidic (typically < 3.5) | Ensures the chemical stability of the vanadyl (IV) ion.[1][5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Vanadyl (IV) Sulfate Solution
This protocol describes the preparation of a 100 mM VOSO₄ stock solution with enhanced stability against oxidation.
-
Solvent Deoxygenation:
-
Take a suitable volume of deionized water (e.g., 100 mL).
-
Purge the water by bubbling with an inert gas (e.g., high-purity nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
-
Acidification:
-
While stirring the deoxygenated water, add a sufficient amount of concentrated sulfuric acid to bring the pH to approximately 3.0. This creates an acidic environment to stabilize the vanadyl (IV) ion.
-
-
Dissolution:
-
Weigh the required amount of vanadyl (IV) sulfate pentahydrate (VOSO₄·5H₂O, M.W. = 253.07 g/mol ) for your target concentration. For 100 mL of a 100 mM solution, this would be 2.53 g.
-
Slowly add the VOSO₄ powder to the acidified, deoxygenated water while stirring continuously until it is fully dissolved. The solution should be a clear, vibrant blue.
-
-
Storage:
-
Transfer the solution to a clean, non-metallic, and opaque storage bottle.
-
Before sealing, purge the headspace of the bottle with the inert gas for 1-2 minutes to displace any air.
-
Seal the bottle tightly and store it in a refrigerator (2°C - 8°C).
-
Protocol 2: Monitoring Oxidation via UV-Vis Spectrophotometry
This method allows for the qualitative and semi-quantitative assessment of vanadyl (IV) oxidation.
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Reference Spectrum:
-
Prepare a fresh, stabilized vanadyl (IV) sulfate solution according to Protocol 1.
-
Immediately after preparation, take a sample and run a full spectrum scan (e.g., 300-900 nm) using the acidified deionized water as a blank.
-
The spectrum for VOSO₄ should show a characteristic broad absorption peak in the visible range (approx. 600-800 nm), which is responsible for its blue color. Note the absorbance maximum and its value.
-
-
Sample Analysis:
-
Take a sample from the stock solution you wish to test.
-
Run a full spectrum scan under the same conditions.
-
Interpretation: Compare the spectrum of your test sample to the reference spectrum of the fresh solution.
-
A significant decrease in the absorbance of the main V(IV) peak indicates a loss of the species.
-
The appearance of absorbance in the yellow region of the spectrum (approx. 350-450 nm) indicates the formation of the vanadyl (V) species.[1]
-
-
Visualizations
Caption: Chemical pathway of Vanadyl (IV) oxidation.
Caption: Workflow for preparing a stable VOSO₄ solution.
References
- 1. Vanadyl sulfate - Wikipedia [en.wikipedia.org]
- 2. usvanadium.com [usvanadium.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Effect of vanadyl sulfate feeding on susceptibility to peroxidative change in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effects of Dietary Antioxidants against Vanadium-Induced Toxicity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
catalyst deactivation and regeneration of vanadyl sulfate catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadyl sulfate (B86663) catalysts. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause the deactivation of vanadyl sulfate catalysts?
A1: Deactivation of vanadyl sulfate catalysts, like other vanadium-based catalysts, can be attributed to three main mechanisms: poisoning, thermal degradation (sintering), and fouling (coking).[1][2][3]
-
Poisoning: This occurs when chemical species in the reaction stream strongly chemisorb onto the active catalytic sites, blocking them from participating in the reaction.[1][2] Common poisons for vanadyl sulfate catalysts include alkali and alkaline earth metals (e.g., K, Na, Ca), heavy metals (e.g., As, Pb), and sulfur compounds.[4][5][6] Alkali metals are particularly detrimental as they can neutralize essential Brønsted acid sites on the catalyst.[4][7]
-
Thermal Degradation (Sintering): High operating temperatures can lead to the agglomeration of catalyst particles, which reduces the active surface area.[2][8] This process, known as sintering, results in a significant loss of catalytic activity over time.[2][9]
-
Fouling (Coking): This involves the physical deposition of substances from the fluid phase onto the catalyst surface and within its pores.[1] In reactions involving hydrocarbons, this often manifests as the formation of carbonaceous deposits (coke), which block active sites and pores.[2][3]
Q2: My vanadyl sulfate catalyst has lost activity. How can I determine the cause of deactivation?
A2: A systematic approach is necessary to diagnose the cause of deactivation. This typically involves a combination of performance analysis and material characterization.
Troubleshooting Deactivation Flowchart
Caption: A flowchart for troubleshooting catalyst deactivation.
Q3: Is it possible to regenerate a deactivated vanadyl sulfate catalyst?
A3: Yes, in many cases, deactivated vanadyl sulfate catalysts can be regenerated to recover a significant portion of their original activity. The appropriate regeneration method depends on the deactivation mechanism.[10][11] Common regeneration strategies include washing with acidic or alkaline solutions to remove poisons, and thermal treatments to burn off coke deposits.[3][11]
Troubleshooting Guides
Issue 1: Gradual Loss of Catalytic Activity
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Slow, steady decline in conversion over time. | Poisoning by trace contaminants in the feed stream (e.g., alkali metals, sulfur).[4][5] | 1. Analyze Feed: Use techniques like ICP-MS or AAS to quantify potential poisons in the feedstock. 2. Purify Feed: Implement upstream purification beds to remove contaminants before they reach the catalyst. 3. Catalyst Regeneration: Wash the deactivated catalyst with an appropriate solvent (e.g., dilute acid) to remove the poison.[11] |
| Decreased activity, especially after exposure to high temperatures. | Sintering (thermal degradation), leading to a loss of active surface area.[2][9] | 1. Review Operating Temperature: Ensure the reaction temperature does not exceed the catalyst's recommended thermal stability limit. 2. Characterize Catalyst: Measure the BET surface area and compare it to that of the fresh catalyst. A significant decrease indicates sintering. 3. Sintering is largely irreversible. Future prevention is key. |
| Increased pressure drop across the reactor bed and decreased activity. | Coking/Fouling , where carbonaceous deposits block pores and active sites.[1][2] | 1. Thermogravimetric Analysis (TGA): Analyze the spent catalyst to quantify the amount of coke. 2. Regeneration: Perform a controlled oxidation (burn-off) of the coke in a dilute oxygen stream at elevated temperatures.[3] |
Issue 2: Sudden and Severe Loss of Catalytic Activity
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Rapid, significant drop in catalyst performance. | Acute Poisoning due to a sudden introduction of a high concentration of a catalytic poison. | 1. Investigate Process Upset: Check for any recent changes in feed source, leaks, or other process abnormalities. 2. Identify Poison: Analyze the feed and catalyst surface for the poisoning agent. 3. Regeneration/Replacement: Depending on the severity and nature of the poison, attempt regeneration or replace the catalyst bed. |
| Catalyst physically breaking apart (attrition). | Mechanical or Thermal Stress, possibly due to rapid temperature changes or high flow rates. | 1. Review Operating Procedures: Ensure heating and cooling rates are gradual. 2. Check Reactor Internals: Inspect for any issues that could cause mechanical stress on the catalyst particles. 3. Use a more robust catalyst support if the issue persists. |
Experimental Protocols
Protocol 1: Regeneration of an Alkali-Poisoned Vanadyl Sulfate Catalyst
This protocol describes a typical acid-washing procedure to remove alkali metal poisons.
Workflow for Regeneration of a Poisoned Catalyst
Caption: A step-by-step workflow for catalyst regeneration.
Methodology:
-
Water Washing: The deactivated catalyst is first washed with deionized water to remove any soluble salts and physically adsorbed materials.[10]
-
Acid Pickling: The catalyst is then immersed in a dilute acid solution (e.g., 0.1 M sulfuric acid or acetic acid) at a specific temperature (e.g., 50-80°C) for a set duration (e.g., 1-3 hours).[10][12] This step is crucial for removing acid-soluble poisons like alkali metal oxides.
-
Rinsing: Following the acid wash, the catalyst is thoroughly rinsed with deionized water until the pH of the filtrate is neutral. This removes any residual acid.
-
Impregnation (Optional): Acid washing can sometimes leach a small amount of the active vanadyl sulfate.[12] To counteract this, the catalyst can be re-impregnated with a dilute solution of vanadyl sulfate.[10][12]
-
Drying and Calcination: The washed and optionally impregnated catalyst is then dried (e.g., at 110°C for 4 hours) and calcined at a higher temperature (e.g., 400-500°C) to restore its active phase.
Protocol 2: Characterization of Catalyst Deactivation by Sintering
Methodology:
-
Gas Adsorption (BET Analysis):
-
Degas a known mass of both the fresh and spent catalyst samples under vacuum at an elevated temperature (e.g., 200°C) to remove adsorbed species.
-
Perform nitrogen physisorption at 77 K.
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) equation. A significant decrease in the surface area of the spent catalyst compared to the fresh one is a strong indicator of sintering.[9]
-
-
X-ray Diffraction (XRD):
-
Obtain the XRD patterns for both fresh and spent catalysts.
-
Analyze the diffraction peaks corresponding to the vanadyl species and the support material.
-
An increase in the crystallite size of the active phase, calculated using the Scherrer equation, points towards sintering.
-
Quantitative Data Summary
The effectiveness of regeneration can be quantified by comparing the properties of the fresh, deactivated, and regenerated catalyst.
Table 1: Example Data for Catalyst Characterization
| Parameter | Fresh Catalyst | Deactivated Catalyst | Regenerated Catalyst |
| Catalytic Activity (e.g., % Conversion) | 95% | 40% | 88% |
| BET Surface Area (m²/g) | 120 | 75 | 110 |
| Alkali Poison (e.g., K) Content (wt%) | <0.01 | 0.5 | 0.05 |
| Active Vanadium Content (wt%) | 1.5 | 1.45 | 1.48 |
Note: Data are illustrative and will vary based on the specific catalyst and process.
Logical Relationship of Deactivation Mechanisms
Caption: The relationship between causes, mechanisms, and effects of deactivation.
References
- 1. mdpi.com [mdpi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Deactivation of Industrial SCR Catalysts—A Short Review [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. csc.com.tw [csc.com.tw]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Vanadyl Sulfate Solubility Issues in Organic Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of vanadyl sulfate (B86663) (VOSO₄) in organic media.
Frequently Asked Questions (FAQs)
Q1: Why is my vanadyl sulfate not dissolving in a common organic solvent like Toluene, Hexane (B92381), or Dichloromethane?
Vanadyl sulfate is a metal salt that exists as a hydrated ionic complex, [V(O)(H₂O)₄]SO₄.[1] Its structure makes it highly polar and readily soluble in water.[2][3] Most organic solvents, particularly non-polar ones like hexane and toluene, or those with low polarity like dichloromethane, cannot effectively solvate the charged vanadyl (VO²⁺) and sulfate (SO₄²⁻) ions, leading to very poor solubility.
Q2: In which organic solvents does vanadyl sulfate show at least some solubility?
Solubility is highest in polar organic solvents. While quantitative data is scarce in public literature, qualitative observations indicate some solubility in polar protic and aprotic solvents.[4][5] For precise applications, it is crucial to determine solubility experimentally under your specific conditions.[6]
Table 1: Qualitative Solubility of Vanadyl Sulfate in Various Solvents
| Solvent Class | Solvent Example | Reported Solubility | Reference(s) |
| Polar Protic | Water | Very Soluble | [2][3] |
| Methanol | Soluble | [4] | |
| Ethanol | Soluble | [4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (for related complexes) | [5] |
| Dimethylformamide (DMF) | Soluble (for related complexes) | [5] | |
| Acetone | Somewhat Soluble | [4] | |
| Non-Polar | Hexanes | Insoluble | [6] |
| Toluene | Insoluble | ||
| Other | Glacial Acetic Acid | Almost Completely Insoluble | [6] |
Q3: I'm using a polar organic solvent, but solubility is still poor. What are my immediate options?
If you observe poor solubility even in a suitable polar solvent, you can try the following physical methods to enhance dissolution:
-
Heating: Gently warming the solution can increase the solubility of many salts. However, do not boil the solution, as vanadyl sulfate can decompose at temperatures around 105°C.[7]
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area for solvation, accelerating the dissolution process.
-
Stirring: Ensure vigorous and continuous stirring to maximize the interaction between the solvent and the solute.
Q4: How can I fundamentally alter the vanadyl species to make it soluble in a wider range of organic solvents?
The most effective strategy is to modify the vanadyl species chemically to create a new complex with a more "organic-friendly" exterior. This masks the charge of the metal center, making it compatible with less polar media. The two primary methods are:
-
Derivatization/Complexation: React vanadyl sulfate with an organic ligand to form a neutral coordination complex. A classic example is the synthesis of vanadyl acetylacetonate (B107027) [VO(acac)₂], which is soluble in many organic solvents.[1]
-
Phase Transfer Catalysis (PTC): Use a phase transfer catalyst to shuttle the vanadyl ion from its solid or aqueous phase into the organic phase where the reaction is intended to occur.[8][9]
Troubleshooting Guides & Experimental Protocols
This section provides detailed strategies and protocols to overcome solubility challenges.
Troubleshooting Workflow
The following decision tree illustrates a logical workflow for addressing solubility issues.
Caption: Logical workflow for troubleshooting VOSO₄ solubility.
Protocol 1: Experimental Determination of Solubility
This protocol provides a general method for quantitatively measuring the solubility of vanadyl sulfate in a specific organic solvent at a given temperature.[6]
-
Preparation: Add an excess amount of solid vanadyl sulfate to a sealed vial containing a known volume (e.g., 5.0 mL) of the desired organic solvent. The presence of undissolved solid is essential.
-
Equilibration: Place the vial in a shaker or stirring plate set to a constant temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure the solution reaches saturation.
-
Settling & Sampling: Turn off agitation and allow the excess solid to settle. Carefully draw a precise volume of the clear supernatant (e.g., 1.0 mL) using a volumetric pipette.
-
Filtration: Immediately filter the sampled supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This removes any suspended microparticles.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be done under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.
-
Mass Determination & Calculation: Once the solvent is completely removed, weigh the vial containing the dried blue residue. The difference between this final mass and the initial vial mass is the mass of the dissolved vanadyl sulfate. Calculate the solubility in g/L or mg/mL.
Protocol 2: Synthesis of an Organically Soluble Derivative - Vanadyl Acetylacetonate [VO(acac)₂]
This protocol describes the conversion of water-soluble vanadyl sulfate into the organic-soluble vanadyl acetylacetonate complex.[1]
Caption: Experimental workflow for synthesizing [VO(acac)₂].
Methodology:
-
Dissolution: Dissolve vanadyl sulfate pentahydrate (VOSO₄·5H₂O) in deionized water in a flask with stirring.
-
Ligand Addition: To this blue solution, add a stoichiometric excess (approximately 2.5 equivalents) of acetylacetone.
-
Basification: Prepare a separate aqueous solution of sodium carbonate (Na₂CO₃). Add this basic solution dropwise to the vanadyl sulfate/acetylacetone mixture with vigorous stirring. The base deprotonates the acetylacetone, allowing it to coordinate with the vanadyl ion.
-
Precipitation: As the sodium carbonate is added, a solid precipitate of vanadyl acetylacetonate will form. Continue stirring for 30-60 minutes after the addition is complete to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid first with deionized water to remove any remaining sodium sulfate, and then with a small amount of cold ethanol.
-
Drying: Dry the resulting solid. The final product, [VO(acac)₂], is a stable complex that is soluble in solvents like chloroform, toluene, and THF.
Protocol 3: Application of Phase Transfer Catalysis (PTC)
This guide outlines the general approach for using a phase transfer catalyst to facilitate a reaction between vanadyl sulfate and an organic substrate.
Caption: Mechanism of Phase Transfer Catalysis for VOSO₄.
Methodology:
-
System Setup: Create a biphasic system. This typically involves the solid vanadyl sulfate and the organic solvent containing your substrate. A small amount of water may be added to create an aqueous phase and facilitate initial ion dissociation.
-
Catalyst Selection: Choose a suitable phase transfer catalyst. Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat® 336 are common choices.[8] The catalyst should have sufficient lipophilicity to be soluble in the organic phase.
-
Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of the phase transfer catalyst to the reaction mixture.
-
Reaction: Stir the biphasic mixture vigorously at the desired reaction temperature. The catalyst will form a lipophilic ion pair with either the vanadyl or sulfate ion, transporting it into the organic phase where it can react with the substrate.
-
Workup: After the reaction is complete, the two phases can be separated. The organic phase, containing the product, is washed with water to remove the catalyst and any residual inorganic salts.
References
- 1. Vanadyl sulfate - Wikipedia [en.wikipedia.org]
- 2. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. VANADYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis of a vanadyl (IV) folate complex for the treatment of diabetes: spectroscopic, structural, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. iajpr.com [iajpr.com]
- 9. mdpi.com [mdpi.com]
analytical interference in the quantification of vanadyl sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical interferences during the quantification of vanadyl sulfate (B86663) (VOSO₄).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying vanadyl sulfate?
A1: The primary techniques for quantifying vanadium, the core component of vanadyl sulfate, are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-OES or ICP-AES). These methods offer high sensitivity and are excellent for determining total vanadium concentration. UV-Visible (UV-Vis) Spectrophotometry is also used, often for determining the concentration of the blue vanadyl (VO²⁺) ion in solution or for speciation studies.
Q2: What are the main types of interference in vanadyl sulfate analysis?
A2: Interferences are broadly categorized as spectral and non-spectral (matrix) effects.
-
Spectral Interferences: These occur when another ion or molecule has a similar mass-to-charge ratio (in ICP-MS) or emits light at a similar wavelength (in ICP-OES) as vanadium. A common example is the polyatomic interference of ³⁵Cl¹⁶O⁺ on ⁵¹V⁺ in chloride-containing matrices. High concentrations of vanadium itself can also cause spectral overlap when analyzing for trace impurities.
-
Non-Spectral (Matrix) Interferences: These are caused by the overall composition of the sample matrix. High concentrations of other elements can suppress or enhance the analyte signal, leading to inaccurate results. These effects can be caused by physical properties of the sample (viscosity, surface tension) or by processes within the plasma and instrument optics.
Q3: How does the sample matrix affect ICP-MS analysis?
A3: The sample matrix can significantly impact ICP-MS results. High concentrations of matrix elements can cause signal suppression, where the measured intensity for vanadium is lower than its actual concentration. This is often more severe with heavy matrix elements. The main cause appears to be a disturbance of the ion beam's path through the instrument's ion optics. Matrix effects can typically be minimized by diluting the sample.
Q4: Can I use UV-Vis spectrophotometry for any vanadyl sulfate sample?
A4: UV-Vis spectrophotometry is effective but can be prone to interferences. The method relies on the color of the vanadyl (VO²⁺) ion, which is typically blue. Therefore, any other colored ions or compounds present in the sample that absorb light at or near the analytical wavelength (around 760 nm for VO²⁺) will interfere. Sample turbidity can also scatter light and lead to erroneous readings. This method is best suited for relatively clean samples where the speciation of vanadium is known and stable.
Troubleshooting Guides
ICP-MS / ICP-OES Analysis
This guide addresses common issues encountered during the analysis of vanadyl sulfate using plasma-based techniques.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Signal / Signal Suppression | Matrix Effects: High concentration of total dissolved solids or a specific heavy element in the matrix is suppressing the vanadium signal. | Dilution: Dilute the sample to reduce the total matrix concentration. Internal Standardization: Use an internal standard (e.g., Scandium, Rhodium) to correct for signal drift and suppression. Matrix Matching: Prepare calibration standards in a solution that closely mimics the sample matrix. |
| Inaccurate or Inconsistent Results | Spectral Interference (ICP-MS): Polyatomic ions are overlapping with the vanadium isotope (⁵¹V). For example, ³⁵Cl¹⁶O⁺ from a chloride matrix. | Collision/Reaction Cell: Use a collision/reaction cell with a gas like helium or ammonia (B1221849) to remove the interfering polyatomic ions. Select Different Isotope: While ⁵¹V is the most abundant, check for less-interfered isotopes if available (though options are limited for vanadium). |
| Spectral Interference (ICP-OES): An emission line from another element is overlapping with the selected vanadium line. The vanadium matrix itself can interfere with the analysis of trace impurities. | Select Alternative Wavelength: Consult a wavelength table to choose an alternative, interference-free emission line for vanadium. Background Correction: Apply appropriate background correction points to subtract the interfering signal. | |
| Signal Enhancement | Matrix Effects: Certain matrix components can increase the analyte signal, leading to an overestimation of the concentration. | Dilution: Dilute the sample to minimize the effect. Matrix Matching: Ensure standards have a similar matrix composition to the samples. |
UV-Vis Spectrophotometry Analysis
This guide focuses on issues related to the colorimetric quantification of the vanadyl ion.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Sample Turbidity: Suspended particles in the sample are scattering light. | Filtration/Centrifugation: Filter the sample through a 0.45 µm or 0.22 µm filter or centrifuge to remove particulate matter. |
| Contaminated Cuvette: Fingerprints, smudges, or scratches on the cuvette are obstructing the light path. | Clean/Inspect Cuvette: Thoroughly clean the cuvette with an appropriate solvent and inspect for scratches. Replace if damaged. | |
| Non-Linear Calibration Curve | High Concentration: The sample concentration is too high and falls outside the linear range of the Beer-Lambert law. | Dilution: Dilute the samples and standards to fall within the optimal absorbance range (typically 0.1-1.0 AU). |
| Chemical Interference: Other colored ions (e.g., Cu²⁺, Ni²⁺) are present and absorb at the analytical wavelength. | Method Change: If interferences cannot be removed, consider a more selective method like ICP-OES or ICP-MS. Blank Correction: Use a sample blank that contains all matrix components except vanadyl sulfate to zero the instrument. | |
| Drifting/Unstable Absorbance Reading | Chemical Reaction/Speciation Change: The oxidation state of vanadium is changing (e.g., V(IV) oxidizing to V(V)), or the pH is shifting, affecting the vanadyl complex. | Control pH: Use a buffer to maintain a stable pH. Analyze Promptly: Analyze samples shortly after preparation to minimize oxidation. |
Experimental Protocols
Protocol 1: Quantification of Vanadium by ICP-MS
This protocol outlines a general method for determining the total vanadium concentration in an aqueous sample.
-
Sample Preparation:
-
Accurately prepare a stock solution of vanadyl sulfate in ultra-pure water or a weak acid solution (e.g., 2% nitric acid).
-
Perform serial dilutions of your unknown samples to ensure they fall within the linear range of the instrument and to minimize matrix effects. A dilution factor of 100x or greater is common.
-
Spike all samples, standards, and blanks with an internal standard (e.g., Scandium) to a final concentration of ~10 µg/L.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 50, 100 µg/L Vanadium) from a certified reference material.
-
Ensure the standards are matrix-matched to the diluted samples as closely as possible.
-
-
ICP-MS Analysis:
-
Monitored Isotope: Vanadium (⁵¹V).
-
Internal Standard: Scandium (⁴⁵Sc).
-
Instrument Mode: Use a collision/reaction cell (e.g., Kinetic Energy Discrimination - KED mode with Helium) to mitigate potential polyatomic interferences.
-
Typical Parameters:
-
Nebulizer Gas Flow: ~1.0 L/min
-
Plasma Power: ~1550 W
-
Helium Cell Gas Flow: ~4-5 mL/min
-
-
Analyze the blank, calibration standards, and then the unknown samples. Run a continuing calibration verification (CCV) standard every 10-15 samples to check for instrument drift.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the intensity ratio of ⁵¹V/⁴⁵Sc against the standard concentrations.
-
Calculate the concentration of vanadium in the unknown samples based on their intensity ratios and the calibration curve, remembering to account for the initial dilution factor.
-
Visualizations
Caption: A flowchart of the standard laboratory process for quantifying vanadyl sulfate.
Caption: How interferences arise and are mitigated in an ICP-MS system.
Caption: A decision tree for systematically diagnosing analytical errors.
Technical Support Center: Managing Side Effects of Vanadyl Sulfate in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadyl sulfate (B86663) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the common cytotoxic effects of vanadyl sulfate in cell culture?
A1: Vanadyl sulfate (VOSO₄) is known to induce dose-dependent cytotoxicity in various cell lines.[1][2][3] The primary cytotoxic effects include induction of apoptosis (programmed cell death) and necrosis.[1] The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell type and the duration of exposure. For example, in MCF-7 breast cancer cells, the IC50 has been reported to be 25 µg/mL for a 24-hour treatment and 20 µg/mL for a 48-hour treatment.[1][4][5] In primary mouse astrocytes, concentrations of 50 µM and higher have been shown to cause significant cytotoxicity after 24 hours.[2][3]
Q2: What are the underlying mechanisms of vanadyl sulfate-induced cytotoxicity?
A2: The cytotoxic effects of vanadyl sulfate are primarily attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS) and nitric oxide (NO).[2][3][6] This oxidative stress can lead to mitochondrial damage and the activation of apoptotic signaling pathways.[1][6] Key signaling pathways implicated include the upregulation of pro-apoptotic proteins like p53, p21, and Caspase-8, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][4][5] Vanadyl sulfate can also influence the MAPK/ERK signaling pathway, which is involved in cell cycle progression and apoptosis.[7][8]
Q3: How can I minimize off-target effects and cytotoxicity in my experiments?
A3: To minimize unwanted cytotoxic effects, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental goals. Consider the following:
-
Concentration Range: Start with a broad range of concentrations, including low micromolar levels (e.g., 1-20 µM), as some studies suggest that lower doses may not elicit pronounced adverse reactions in certain cell types.[2]
-
Time-Course Experiments: Evaluate the effects of vanadyl sulfate at different time points (e.g., 6, 24, 48 hours) to understand the kinetics of its action.[2][3]
-
Antioxidant Co-treatment: In some cases, co-treatment with antioxidants like sodium pyruvate (B1213749) has been shown to mitigate vanadyl sulfate-induced ROS generation and mitochondrial damage.[6]
-
Control for Media Effects: Be aware that vanadyl sulfate can generate hydrogen peroxide (H₂O₂) in cell-free culture medium.[2][3] It is advisable to include a "no-cell" control with vanadyl sulfate in your medium to assess this effect.
Q4: My cell viability assay results are inconsistent. What could be the issue?
A4: Inconsistent results in cell viability assays (e.g., MTT, resazurin) can arise from several factors:
-
Assay Sensitivity: Different viability assays have varying sensitivities to vanadyl sulfate-induced effects. For instance, the Neutral Red (NR) assay, which assesses lysosomal integrity, may be more sensitive than resazurin-based assays at longer incubation times in certain cell lines.[9]
-
Interference with Assay Reagents: Vanadium compounds can potentially interfere with the chemistry of certain viability assays. It is important to include appropriate controls, such as vanadyl sulfate in cell-free media with the assay reagent, to check for any direct chemical reactions.
-
Cell Density: Ensure consistent cell seeding density across all wells, as this can significantly impact metabolic activity and assay readouts.
-
Compound Stability: Vanadyl sulfate solutions should be freshly prepared, as the vanadyl ion (VO²⁺) can be oxidized.[10]
Troubleshooting Guides
Problem 1: Unexpectedly high levels of cell death at low concentrations of vanadyl sulfate.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities. Perform a thorough literature search for your specific cell line or a similar one. If data is unavailable, conduct a pilot experiment with a wide concentration range (e.g., 1 µM to 500 µM). |
| Compound Purity and Stability | Ensure the purity of your vanadyl sulfate. Prepare fresh solutions for each experiment, as the oxidation state of vanadium can change in solution over time.[10] |
| Contamination | Check your cell culture for any signs of contamination (e.g., bacteria, mycoplasma), which can exacerbate cytotoxicity. |
| Media Composition | Components in the cell culture media could potentially interact with vanadyl sulfate. Test the effect of vanadyl sulfate in different media formulations if possible. |
Problem 2: Difficulty in detecting a specific cellular response (e.g., apoptosis, oxidative stress).
| Possible Cause | Troubleshooting Step |
| Suboptimal Time Point | The desired cellular response may be transient. Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24, 48 hours) to identify the peak response time. For instance, ROS generation can be detected as early as 1-6 hours post-treatment.[2][6] |
| Inappropriate Assay | The chosen assay may not be sensitive enough or appropriate for the specific endpoint. For apoptosis, consider using multiple assays that measure different hallmarks, such as Annexin V-FITC/PI staining for membrane changes and a caspase activity assay for enzyme activation. |
| Insufficient Concentration | The concentration of vanadyl sulfate may be too low to induce a detectable response. Refer to your dose-response curve and select a concentration that is known to cause a measurable effect (e.g., IC50 for apoptosis studies). |
Quantitative Data Summary
Table 1: Cytotoxicity of Vanadyl Sulfate in Different Cell Lines
| Cell Line | Assay | Duration (hours) | IC50 / Effective Concentration | Reference |
| MCF-7 (Human Breast Cancer) | MTT | 24 | 25 µg/mL | [1][4][5] |
| MCF-7 (Human Breast Cancer) | MTT | 48 | 20 µg/mL | [1][4][5] |
| Primary Mouse Astrocytes | Resazurin | 24 | > 50 µM | [2][3] |
| Primary Mouse Astrocytes | Resazurin | 48 | > 100 µM | [2][3] |
| CHO-K1 (Chinese Hamster Ovary) | Neutral Red | 48 | 61 µM | [9] |
| CHO-K1 (Chinese Hamster Ovary) | Resazurin | 48 | 110 µM | [9] |
Table 2: Induction of Apoptosis and Oxidative Stress by Vanadyl Sulfate
| Cell Line | Effect Measured | Concentration | Duration (hours) | Observation | Reference |
| MCF-7 | Apoptosis | 25 µg/mL | 24 | 52% of cells underwent apoptosis | [1][4] |
| Primary Mouse Astrocytes | Intracellular ROS | 20 µM | 6 | Significant increase in ROS | [2][3] |
| Primary Mouse Astrocytes | Nitric Oxide (NO) | 20-500 µM | 6, 24, 48 | Elevated NO production at all concentrations | [2][3] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from studies assessing vanadyl sulfate cytotoxicity.[1][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of freshly prepared vanadyl sulfate for the desired duration (e.g., 24 or 48 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
2. Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol is based on the methodology used to measure apoptosis in vanadyl sulfate-treated cells.[1][4]
-
Cell Treatment: Culture and treat cells with vanadyl sulfate as desired in a 6-well plate.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.
3. Measurement of Intracellular ROS using DCFH-DA
This protocol is a standard method for detecting intracellular ROS generation.[6]
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with vanadyl sulfate for the desired time.
-
Probe Loading: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the results as a percentage of the fluorescence in control cells.
Visualizations
Caption: General experimental workflow for assessing vanadyl sulfate side effects.
Caption: Signaling pathway of vanadyl sulfate-induced apoptosis.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Cytotoxic and Apoptotic Effects of Vanadyl Sulfate on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro effect of vanadyl sulfate on cultured primary astrocytes: cell viability and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and Apoptotic Effects of Vanadyl Sulfate on MCF-7 Breast Cancer Cell Line: | Galen Medical Journal [journals.salviapub.com]
- 6. Effects of Sodium Pyruvate on Vanadyl Sulphate-Induced Reactive Species Generation and Mitochondrial Destabilisation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Vanadyl Complexes with Acetylacetonate Derivatives on Non-Tumor and Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Vanadium and Cell Signaling in Potential Cancer Treatments | MDPI [mdpi.com]
- 9. Comparison of three different cell viability assays for evaluation of vanadyl sulphate cytotoxicity in a Chinese hamster ovary K1 cell line | Semantic Scholar [semanticscholar.org]
- 10. Vanadyl sulfate - Wikipedia [en.wikipedia.org]
improving the yield and purity of vanadyl sulfate synthesis
Technical Support Center: Vanadyl Sulfate (B86663) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vanadyl sulfate (VOSO₄).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of vanadyl sulfate, focusing on identifying the problem, its probable causes, and recommended solutions.
| Problem | Observation | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | The final amount of vanadyl sulfate is significantly less than the theoretical yield. | Incomplete Reaction: The reduction of Vanadium(V) to Vanadium(IV) may not have gone to completion. This can be due to insufficient reducing agent, inadequate reaction time, or improper temperature.[1] Side Reactions: Formation of other vanadium oxidation states, such as green Vanadium(III) or violet Vanadium(II) species, can occur with excessive reduction.[2] Loss during Workup: Product may be lost during filtration, washing, or transfer steps. The product is soluble in water, so excessive washing with water should be avoided.[3] | - Ensure the correct stoichiometric amount of reducing agent is used. An excess may be needed depending on the agent. - Increase the reaction time or temperature according to the chosen protocol. Monitor the color change of the solution; a stable blue color indicates the formation of vanadyl sulfate.[1] - Carefully control the amount of reducing agent added. - Optimize the purification process. If using acetone (B3395972) for washing, ensure it is anhydrous to minimize dissolution of the hydrated product.[1][4] |
| Product Impurity | The final product is not the expected blue color, appearing greenish or containing insoluble matter. | Incomplete Oxidation/Reduction: A greenish tint can indicate the presence of Vanadium(III) species due to over-reduction.[1] Conversely, a yellowish or orange hue suggests unreacted Vanadium(V) pentoxide.[4] Presence of Other Metal Impurities: Starting materials may contain impurities like iron or aluminum, which can co-precipitate.[5][6] Formation of Insoluble Byproducts: Depending on the reducing agent, insoluble byproducts may form. | - Adjust the amount of reducing agent and reaction conditions. - Ensure the complete dissolution and reaction of the V₂O₅ starting material. This may require adjusting the sulfuric acid concentration or heating.[7][8] - For high-purity applications, consider using a purification method like solvent extraction to remove specific metal ions.[5][6][9] - Purify the product by recrystallization. Acetone is often used to wash the crude product.[1][4] |
| Crystallization Issues | Difficulty in obtaining solid, crystalline vanadyl sulfate from the solution. The solution may become a viscous, gooey paste upon concentration.[4][10] | High Viscosity of Concentrated Solution: Concentrated vanadyl sulfate solutions in sulfuric acid can be highly viscous, hindering crystal formation.[10] Supersaturation: The solution may be supersaturated, requiring nucleation to initiate crystallization. Presence of Impurities: Impurities can inhibit crystal growth. | - Avoid excessive evaporation to dryness. Instead, concentrate the solution and then allow it to cool slowly to promote crystallization.[4] - Introduce a seed crystal of vanadyl sulfate to induce crystallization. - Scratch the inside of the glassware with a glass rod to create nucleation sites. - Purify the solution before attempting crystallization to remove interfering impurities. |
| Product Instability | The blue product turns green upon drying or storage. | Dehydration and Oxidation: The hydrated blue form of vanadyl sulfate can lose water upon heating, and in the presence of air, the Vanadium(IV) may oxidize.[1] | - Dry the product at a moderate temperature (e.g., in a desiccator or under vacuum at room temperature) to avoid excessive dehydration and potential oxidation.[1] - Store the final product in a tightly sealed container to protect it from atmospheric moisture and oxygen. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing vanadyl sulfate?
A1: The most common methods involve the reduction of vanadium pentoxide (V₂O₅) in the presence of sulfuric acid. Common reducing agents include sulfur dioxide (SO₂), alcohols (like ethanol (B145695) or methanol), and oxalic acid.[1][2][7]
Q2: My final product is a greenish powder, not blue. What went wrong?
A2: A greenish color typically indicates the presence of Vanadium(III) ions, which means the vanadium pentoxide was over-reduced.[1] This can happen if too much reducing agent was used or if the reaction was allowed to proceed for too long under harsh conditions. To obtain the blue Vanadium(IV) oxysulfate, you will need to adjust your reaction conditions, primarily the stoichiometry of the reducing agent.
Q3: Why is my reaction mixture turning into a thick, hard-to-filter slurry?
A3: This is a common issue, especially when the reaction is nearing completion and the product begins to precipitate.[4] The resulting vanadyl sulfate solution can be quite viscous.[10] To manage this, ensure efficient stirring throughout the reaction. For filtration, you may need to dilute the mixture slightly with cold, distilled water, although this can lead to some product loss due to its water solubility.[3]
Q4: How can I improve the purity of my synthesized vanadyl sulfate?
A4: For general laboratory use, recrystallization is a common purification method. Washing the crude product with a solvent in which vanadyl sulfate has low solubility, such as acetone, can remove some impurities.[1][4] For applications requiring very high purity, such as for vanadium redox flow batteries, more advanced techniques like solvent extraction may be necessary to remove trace metal impurities like iron and aluminum.[5][6][9]
Q5: What is the expected yield for the synthesis of vanadyl sulfate?
A5: The yield can vary significantly depending on the chosen method and the care taken during the workup. While some literature suggests that yields can be high, practical laboratory work often results in lower yields due to incomplete reactions, side reactions, and losses during purification.[1] Optimizing reaction conditions and handling techniques is key to maximizing the yield.
Experimental Protocols
Protocol 1: Synthesis of Vanadyl Sulfate using Ethanol as a Reducing Agent
This protocol is adapted from a common laboratory procedure that avoids the use of sulfur dioxide gas.[1]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol (95% or absolute)
-
Distilled water
-
Acetone (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add a measured amount of concentrated sulfuric acid to distilled water to achieve the desired concentration (e.g., ~1.5-3 M).
-
To this diluted sulfuric acid, add the vanadium pentoxide to create a slurry. A typical molar ratio of H₂SO₄ to V₂O₅ is around 2.5:1.[1]
-
Add ethanol to the slurry.
-
Heat the mixture to reflux with continuous stirring. The reaction mixture will gradually change color from orange/yellow to green and finally to a deep blue, indicating the formation of vanadyl sulfate. This process may take several hours.[1]
-
After the reaction is complete (as indicated by a stable blue color), cool the mixture to room temperature.
-
Filter the resulting blue solid using vacuum filtration.
-
Wash the collected solid with small portions of cold distilled water, followed by a wash with acetone to aid in drying.
-
Dry the product in a desiccator to obtain the blue crystalline vanadyl sulfate hydrate.
Protocol 2: Synthesis of Vanadyl Sulfate using Sulfur Dioxide as a Reducing Agent
This is a traditional and highly effective method for producing vanadyl sulfate.[2][4]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium sulfite (B76179) (Na₂SO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅) for SO₂ generation
-
Distilled water
Procedure:
-
Prepare a slurry of vanadium pentoxide in a solution of sulfuric acid in a reaction vessel equipped with a gas inlet tube and a stirrer.
-
Generate sulfur dioxide gas in a separate apparatus (e.g., a Kipp's apparatus or by dropping acid onto sodium sulfite) and bubble it through the V₂O₅ slurry with vigorous stirring.[4]
-
Continue passing SO₂ through the mixture until the reaction is complete, which is indicated by the disappearance of the orange/yellow V₂O₅ and the formation of a clear, deep blue solution. This can take several hours.[4]
-
Once the reaction is complete, gently heat the solution on a steam bath to drive off any excess dissolved SO₂ and to concentrate the solution.[4]
-
Allow the concentrated solution to cool slowly. The vanadyl sulfate will crystallize out as the pentahydrate.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry.
Visualizations
Caption: General workflow for the synthesis of vanadyl sulfate.
References
- 1. youtube.com [youtube.com]
- 2. Vanadyl sulfate - Wikipedia [en.wikipedia.org]
- 3. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104310475A - Method for preparing vanadyl sulfate solution - Google Patents [patents.google.com]
- 8. CN103420415A - Preparation method of vanadyl sulfate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103043721A - Method for preparing vanadyl sulfate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Vanadyl Sulfate and Vanadyl Acetylacetonate in Catalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic applications of two prominent vanadium compounds, vanadyl sulfate (B86663) and vanadyl acetylacetonate (B107027). This guide delves into their comparative performance in key organic transformations, supported by experimental data and detailed protocols.
Vanadium-based catalysts have carved a significant niche in the landscape of organic synthesis, primarily owing to the ability of the vanadium atom to cycle through multiple oxidation states, a key attribute for catalytic redox reactions. Among the plethora of vanadium compounds, vanadyl sulfate (VOSO₄) and vanadyl acetylacetonate ([VO(acac)₂]) have emerged as versatile and widely utilized catalysts. This guide provides a comparative study of these two catalysts, focusing on their application in oxidation reactions, a cornerstone of modern synthetic chemistry. While both compounds are effective, their performance characteristics, solubility, and substrate specificity can differ, making the choice of catalyst crucial for reaction optimization.
Performance in Oxidation Reactions: A Comparative Overview
Direct comparative studies providing quantitative data for vanadyl sulfate and vanadyl acetylacetonate under identical reaction conditions are not extensively available in the reviewed literature. However, by examining their applications in similar reaction types, a qualitative and context-specific comparison can be drawn.
Vanadyl Acetylacetonate ([VO(acac)₂]) is a well-established and highly effective catalyst, particularly for the epoxidation of allylic alcohols.[1][2] Its solubility in organic solvents makes it a preferred choice for homogeneous catalysis.[1]
Vanadyl Sulfate (VOSO₄) , an inorganic and often more economical alternative, has demonstrated high activity in the oxidation of alcohols and sulfides.[3] In some applications, vanadyl sulfate has been reported to exhibit higher catalytic activity compared to other vanadium compounds.
The following tables summarize the catalytic performance of each compound in specific, well-documented reactions. It is important to note that these reactions were not conducted under identical conditions and are presented to illustrate the typical efficacy of each catalyst in its respective applications.
Catalytic Epoxidation of Geraniol (B1671447) using Vanadyl Acetylacetonate
| Substrate | Catalyst | Oxidant | Solvent | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Geraniol | Immobilized [VO(acac)₂] on Polystyrene | tert-Butyl hydroperoxide (TBHP) | Hexane (B92381) | 2-3 | >95 | High for 2,3-epoxygeraniol | [4] |
Catalytic Oxidation of Benzyl (B1604629) Alcohol using Vanadyl Sulfate
Vanadyl sulfate, in conjunction with a co-catalyst like 2,2,6,6-tetramethyl-piperidyl-1-oxyl (TEMPO), is an effective system for the aerobic oxidation of a wide range of alcohols to their corresponding carbonyl compounds under mild conditions.[3] This system has been noted for its efficiency with benzylic alcohols.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic research. Below are representative experimental protocols for reactions catalyzed by vanadyl acetylacetonate and a general protocol for alcohol oxidation which can be adapted for vanadyl sulfate.
Epoxidation of Geraniol using Immobilized Vanadyl Acetylacetonate
This protocol is adapted from a procedure for the epoxidation of geraniol using [VO(acac)₂] immobilized on polystyrene.[4]
Materials:
-
Immobilized [VO(acac)₂] on polystyrene (approx. 3.6 mol%)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), 5-6 M solution in hexane
-
Hexane
-
Diethyl ether
-
Phosphomolybdic acid solution in ethanol (B145695) (for TLC visualization)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add the immobilized [VO(acac)₂] catalyst (0.3 g).
-
Add geraniol (0.77 g, 5 mmol) and hexane (20 mL) to the flask.
-
Slowly add TBHP (1.2 mL, approx. 1.3 equivalents) to the stirring solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:diethyl ether (1:2) eluent system.
-
After complete consumption of geraniol (typically 2-3 hours), filter the reaction mixture to recover the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The product, 2,3-epoxygeraniol, can be further purified by column chromatography.
General Protocol for the Aerobic Oxidation of Alcohols using Vanadyl Sulfate/TEMPO
This is a general procedure based on the effective use of vanadyl sulfate in combination with TEMPO for alcohol oxidation.[3] Specific substrate-to-catalyst ratios and reaction times may require optimization.
Materials:
-
Vanadyl sulfate (VOSO₄)
-
2,2,6,6-tetramethyl-piperidyl-1-oxyl (TEMPO)
-
Substrate (e.g., benzyl alcohol)
-
Acetonitrile (solvent)
-
Molecular oxygen (or air)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and an oxygen supply (balloon or inlet), dissolve the alcohol substrate in acetonitrile.
-
Add a catalytic amount of vanadyl sulfate and TEMPO to the solution.
-
Stir the reaction mixture under an atmosphere of oxygen at the desired temperature.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Upon completion, the reaction mixture can be worked up by removing the solvent and purifying the product by column chromatography or distillation.
Catalytic Mechanisms and Visualizations
Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts.
Epoxidation of Allylic Alcohols with Vanadyl Acetylacetonate
The catalytic cycle for the epoxidation of an allylic alcohol, such as geraniol, by [VO(acac)₂] and TBHP involves the coordination of both the alcohol and the hydroperoxide to the vanadium center. The initial V(IV) species is oxidized to a V(V) species by the hydroperoxide.[1] This active V(V) species then directs the epoxidation to the double bond of the allylic alcohol.
Oxidation of Alcohols with Vanadyl Sulfate/TEMPO
The aerobic oxidation of alcohols catalyzed by vanadyl sulfate and TEMPO is thought to proceed through a cycle where the vanadium species facilitates the oxidation of the TEMPO radical to the active oxoammonium ion. The oxoammonium ion then oxidizes the alcohol to the corresponding carbonyl compound, and the reduced TEMPO is re-oxidized by the vanadium catalyst, which in turn is re-oxidized by molecular oxygen.
Conclusion
Both vanadyl sulfate and vanadyl acetylacetonate are highly effective catalysts in oxidation chemistry. Vanadyl acetylacetonate is a well-characterized, soluble catalyst particularly adept at the stereoselective epoxidation of allylic alcohols. Vanadyl sulfate offers a more cost-effective, inorganic alternative that demonstrates high activity in the oxidation of a broader range of alcohols and other substrates, often in combination with co-catalysts. The choice between these two catalysts will ultimately depend on the specific requirements of the chemical transformation, including substrate, desired selectivity, solvent system, and economic considerations. Further direct comparative studies under standardized conditions would be invaluable for a more definitive quantitative assessment of their relative catalytic prowess.
References
Vanadyl Sulfate vs. Sodium Orthovanadate: A Comparative Analysis of Their Effects on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Vanadium compounds, particularly vanadyl sulfate (B86663) and sodium orthovanadate, have long been investigated for their insulin-mimetic properties and potential as therapeutic agents for diabetes. Both compounds have demonstrated the ability to modulate glucose metabolism, primarily by impacting key components of the insulin (B600854) signaling pathway. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the field of metabolic disease.
At a Glance: Key Differences and Similarities
| Feature | Vanadyl Sulfate (VOSO₄) | Sodium Orthovanadate (Na₃VO₄) |
| Primary Form | Vanadium in +4 oxidation state (vanadyl ion, VO²⁺) | Vanadium in +5 oxidation state (vanadate ion, VO₄³⁻) |
| Primary Mechanism | Insulin receptor sensitization, PTP1B inhibition, potential beta cell regeneration.[1][2] | PTP1B inhibition, mimics insulin signaling downstream.[3][4][5] |
| Potency | Generally considered less potent but better tolerated.[2][6] | More potent inhibitor of phosphatases, but with a higher potential for toxicity.[4][7] |
| Bioavailability | Poor oral bioavailability, though formulation can improve it.[8][9] | Also exhibits poor bioavailability. |
| In Vivo Efficacy | Effective in lowering blood glucose in animal models and humans.[1][10][11][12][13] | Demonstrates glucose-lowering effects in animal models.[11][14] |
| Side Effects | Primarily gastrointestinal intolerance at higher doses.[10][11] | Higher toxicity profile, including potential for renal and hepatic side effects.[11] |
Quantitative Data from In Vivo and In Vitro Studies
The following tables summarize key quantitative findings from studies comparing the effects of vanadyl sulfate and sodium orthovanadate on glucose metabolism.
Table 1: Effects on Blood Glucose and Insulin Levels in Diabetic Animal Models
| Compound | Animal Model | Dose & Duration | % Reduction in Blood Glucose | Change in Plasma Insulin | Reference |
| Vanadyl Sulfate | STZ-induced diabetic rats | 1.1 mg/ml in drinking water for 2 weeks | Significant normalization | No significant change | [11] |
| Vanadyl Sulfate | STZ-induced diabetic rats | 10 mg/kg for 30 days | Normalized | Restored to near normal levels | [1] |
| Sodium Orthovanadate | STZ-induced diabetic rats | 0.50 mg/ml in drinking water for 2 weeks | Significant amelioration | Not specified | [11] |
| Sodium Orthovanadate | STZ-induced diabetic rats | i.p. injection | Normalized | No increase | [14] |
Table 2: Effects on Insulin Sensitivity and Glucose Homeostasis in Humans with Type 2 Diabetes
| Compound | Dose & Duration | Improvement in Insulin Sensitivity | Effect on Hepatic Glucose Production (HGP) | Reference |
| Vanadyl Sulfate | 150 mg/day for 6 weeks | Modest increase in insulin-mediated glucose disposal | Reduced by ~20% | [13] |
| Vanadyl Sulfate | 100 mg/day for 3 weeks | Increased Glucose Infusion Rate by ~82% | Enhanced suppression | [12] |
| Vanadyl Sulfate | 150-300 mg/day for 6 weeks | Improved in a subset of subjects | Unchanged | [10] |
Table 3: In Vitro Effects on Glucose Metabolism and Signaling
| Compound | Cell Type | Concentration | Effect on Glucose Uptake/Metabolism | Key Signaling Effect | Reference |
| Vanadyl Sulfate | Rat adipocytes | ~10 mmol/l | More effective than insulin in enhancing glucose uptake | Not specified | [14] |
| Sodium Orthovanadate | BC3H-1 myocytes | Not specified | Mimics insulin's activation of phospholipid/DAG/PKC signaling | Activates DAG/PKC signaling | [3] |
| Sodium Orthovanadate | Rat skeletal muscle | 1 mM | Small stimulation of glucose utilization | - | [15] |
| Sodium Orthovanadate | Rat jejunum | 1 mM | Diminished glucose absorption and transmural transport | Inhibition of Na+/K+-ATPase | [16] |
Signaling Pathways and Mechanisms of Action
Both vanadyl sulfate and sodium orthovanadate exert their insulin-mimetic effects primarily through the inhibition of protein tyrosine phosphatases (PTPs), most notably PTP1B.[1][4][5] PTP1B is a key negative regulator of the insulin signaling pathway, responsible for dephosphorylating and inactivating the insulin receptor. By inhibiting PTP1B, vanadium compounds prolong the phosphorylated, active state of the insulin receptor and its downstream substrates, thereby amplifying the insulin signal.
Figure 1. Simplified insulin signaling pathway and the inhibitory action of vanadium compounds on PTP1B.
While both compounds inhibit PTPs, there are nuances in their mechanisms. Sodium orthovanadate, being in the +5 oxidation state, is a direct and potent competitive inhibitor of PTPs.[17] Vanadyl sulfate, with vanadium in the +4 state, is thought to be converted intracellularly to the vanadate (B1173111) form to exert its inhibitory effects.[14] Furthermore, some studies suggest that vanadyl sulfate may also have beneficial effects on pancreatic beta cells, potentially promoting their proliferation and regeneration.[1]
Experimental Protocols
A common method to assess the effects of these compounds on glucose metabolism is the glucose uptake assay.
Protocol: Radiolabeled 2-Deoxy-D-glucose (2-DG) Uptake Assay
This protocol provides a general framework for measuring glucose transport in cultured cells.
-
Cell Culture: Plate cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in appropriate multi-well plates and culture until differentiated.
-
Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in a serum-free medium to establish a basal state.
-
Treatment: Treat the cells with varying concentrations of vanadyl sulfate or sodium orthovanadate for a predetermined time. Include a vehicle control and a positive control (e.g., insulin).
-
Glucose Uptake Initiation: Initiate glucose uptake by adding a solution containing radiolabeled 2-deoxy-D-[³H]-glucose and unlabeled 2-deoxy-D-glucose.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-DG.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., containing NaOH or SDS).
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Normalization: Normalize the counts per minute (CPM) to the total protein content of each well, determined by a protein assay (e.g., BCA or Bradford).
Figure 2. General experimental workflow for a radiolabeled glucose uptake assay.
Discussion and Conclusion
Both vanadyl sulfate and sodium orthovanadate have demonstrated significant insulin-mimetic effects, primarily through the inhibition of PTP1B. In comparative studies in diabetic rats, both compounds were effective in ameliorating hyperglycemia.[11] However, vanadyl sulfate was noted to be the most effective in normalizing blood glucose levels in one study.[11]
Human studies have largely focused on vanadyl sulfate, likely due to its better-tolerated safety profile. These trials have shown that vanadyl sulfate can improve both hepatic and peripheral insulin sensitivity in individuals with type 2 diabetes.[12][13] The primary dose-limiting side effect is gastrointestinal distress.[10]
A key consideration for both compounds is their low oral bioavailability.[8][9] Research into different formulations, such as enteric-coated capsules for vanadyl sulfate, has shown promise in improving absorption.[8]
References
- 1. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanadyl Sulfate Effects on Systemic Profiles of Metabolic Syndrome in Old Rats with Fructose-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-like effects of sodium orthovanadate on diacylglycerol-protein kinase C signaling in BC3H-1 myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Orthovanadate Changes Fatty Acid Composition and Increased Expression of Stearoyl-Coenzyme A Desaturase in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the glucose-lowering properties of vanadyl sulfate and bis(maltolato)oxovanadium(IV) following acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enteric-coating capsulation of insulinomimetic vanadyl sulfate enhances bioavailability of vanadyl species in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vanadium pharmacokinetics and oral bioavailability upon single-dose administration of vanadyl sulfate to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic effects of vanadyl sulfate in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement of glucose homeostasis by oral vanadyl or vanadate treatment in diabetic rats is accompanied by negative side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral vanadyl sulfate improves insulin sensitivity in NIDDM but not in obese nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. Insulin-like effect of vanadyl ion on streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of orthovanadate, vanadyl and peroxides of vanadate on glucose metabolism in skeletal muscle preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of vanadate on glucose transport and metabolism in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
A Comparative Guide to the Quantification of Vanadium in Tissues Following Vanadyl Sulfate Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of vanadium accumulation in various tissues following the oral administration of vanadyl sulfate (B86663) (VOSO₄), a widely studied vanadium compound with insulin-mimetic properties. The data presented here is juxtaposed with alternative vanadium compounds, namely sodium orthovanadate (Na₃VO₄) and the organic complex bis(maltolato)oxovanadium(IV) (BMOV), to offer a broader perspective on vanadium bioavailability and tissue distribution. Detailed experimental protocols for tissue analysis and relevant biological pathways are also outlined to support researchers in this field.
Comparative Analysis of Vanadium Tissue Distribution
The distribution of vanadium in tissues is significantly influenced by the chemical form of the administered compound and the duration of exposure. Generally, the highest concentrations of vanadium are found in the kidney and bone, followed by the liver and spleen.[1][2][3]
Table 1: Vanadium Concentration in Rat Tissues Following Oral Administration of Vanadyl Sulfate vs. Sodium Orthovanadate
| Tissue | Vanadyl Sulfate (V⁴⁺) | Sodium Orthovanadate (V⁵⁺) | Study Details |
| Kidney | High Accumulation | Higher accumulation than VOSO₄ | Wistar rats administered 50 ppm in drinking water for 3 months.[1] |
| Bone | High Accumulation | Higher accumulation than VOSO₄ | Wistar rats administered 50 ppm in drinking water for 3 months.[1] |
| Liver | Moderate Accumulation | Higher accumulation than VOSO₄ | Wistar rats administered 50 ppm in drinking water for 3 months.[1] |
| Muscle | Lower Accumulation | Higher accumulation than VOSO₄ | Wistar rats administered 50 ppm in drinking water for 3 months.[1] |
| Blood/Plasma | Lower Accumulation | Higher plasma concentrations than VOSO₄ (normalized for dose) | Rats administered via drinking water for 14 days.[4][5] |
Key Observations:
-
Studies consistently show that pentavalent vanadium (V⁵⁺), as in sodium orthovanadate, leads to higher tissue concentrations compared to the tetravalent form (V⁴⁺) in vanadyl sulfate when administered at similar levels.[1][2] This suggests greater oral absorption and/or different tissue retention for the V⁵⁺ form.[2]
-
The kidney consistently demonstrates the highest vanadium accumulation, highlighting its role in the excretion of this element.[1]
-
Bone acts as a significant reservoir for vanadium, with a slower decline in concentration after cessation of exposure compared to other tissues.[1]
Table 2: Comparison of Vanadyl Sulfate with Bis(maltolato)oxovanadium(IV) (BMOV)
| Feature | Vanadyl Sulfate (VOSO₄) | Bis(maltolato)oxovanadium(IV) (BMOV) |
| Chemical Nature | Inorganic Vanadium (V⁴⁺) Salt | Organic Vanadium (V⁴⁺) Complex |
| Potency | Standard | 2 to 3 times more potent as a glucose-lowering agent |
| Bioavailability | Lower | Approximately 3 times higher than VOSO₄ |
| Tissue Distribution | Kidney > Bone > Liver > Muscle | Bone > Kidney > Liver |
Key Insights:
-
The organic chelation of vanadium in BMOV significantly enhances its oral bioavailability and potency compared to the inorganic salt, vanadyl sulfate.[6][7]
-
BMOV demonstrates a different tissue distribution pattern, with the highest accumulation in the bone.[8]
Experimental Protocols
Accurate quantification of vanadium in biological tissues requires meticulous sample preparation and sensitive analytical techniques. The following protocols are synthesized from established methodologies.[3][9][10][11]
Experimental Workflow for Vanadium Quantification in Tissues
Caption: Workflow for tissue vanadium analysis.
Tissue Sample Preparation and Digestion
-
Tissue Collection: Excise tissue samples (e.g., kidney, liver, bone) from animal models.
-
Homogenization: Homogenize the tissue samples to ensure uniformity.
-
Weighing: Accurately weigh a portion of the homogenized tissue (typically 25-250 mg) into a clean microwave digestion vessel.[12]
-
Acid Digestion:
-
Add a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) to the vessel.[12][13]
-
Seal the vessel and place it in a microwave digestion system.
-
Heat the sample under high temperature and pressure according to a pre-programmed protocol to ensure complete dissolution of the tissue matrix.[3][12]
-
-
Dilution: After cooling, dilute the digested sample to a final volume with deionized water. The dilution factor should be chosen to bring the vanadium concentration within the linear range of the analytical instrument.[10]
Analytical Quantification
The two most common and sensitive techniques for quantifying vanadium in biological matrices are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS).[11]
a) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive method capable of detecting trace and ultra-trace levels of vanadium.[10][11][14]
-
Instrumentation: A high-resolution ICP-MS is recommended to overcome potential spectral interferences, such as from ³⁵Cl¹⁶O⁺, which can overlap with the major vanadium isotope ⁵¹V⁺.[10][15]
-
Calibration: Generate a calibration curve using a series of vanadium standards prepared in a matrix-matched solution (i.e., a diluted acid solution similar to the final sample matrix).[14]
-
Internal Standards: Utilize internal standards (e.g., Yttrium, Scandium) to correct for instrument drift and matrix effects.[4]
-
Analysis: Introduce the diluted samples into the ICP-MS. The instrument will measure the intensity of the ⁵¹V⁺ signal, which is proportional to the vanadium concentration.
-
Quantification: Calculate the vanadium concentration in the original tissue sample based on the calibration curve, taking into account the sample weight and dilution factor.[4]
b) Atomic Absorption Spectrometry (AAS)
Graphite (B72142) Furnace AAS (GF-AAS) is another sensitive technique suitable for vanadium quantification.[1][11]
-
Instrumentation: An AAS equipped with a graphite furnace and a Zeeman background correction system is typically used.[11]
-
Methodology: A small volume of the diluted sample is injected into a graphite tube. The tube is heated in a programmed sequence to dry, pyrolyze, and finally atomize the sample.
-
Detection: A vanadium-specific hollow cathode lamp emits light that is absorbed by the atomized vanadium in the sample. The amount of light absorption is proportional to the vanadium concentration.
-
Quantification: Similar to ICP-MS, a calibration curve is used to determine the vanadium concentration in the samples.
Vanadyl Sulfate and Insulin (B600854) Signaling
Vanadyl sulfate exerts its insulin-mimetic effects primarily through the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B.[7][16][17] This inhibition leads to the potentiation of the insulin signaling cascade.
Simplified Insulin Signaling Pathway and the Role of Vanadyl Sulfate
Caption: Vanadyl sulfate inhibits PTP1B, enhancing insulin signaling.
Mechanism of Action:
-
Insulin Binding: Insulin binds to its receptor on the cell surface, causing the receptor to autophosphorylate on tyrosine residues.[16]
-
Signal Transduction: The activated insulin receptor then phosphorylates intracellular substrate proteins, such as Insulin Receptor Substrate 1 (IRS-1).[18] This initiates a signaling cascade involving PI3-kinase and Akt (Protein Kinase B).[19]
-
GLUT4 Translocation: The activation of Akt promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the cell membrane.[16]
-
Glucose Uptake: GLUT4 transporters on the cell surface facilitate the uptake of glucose from the bloodstream into the cell.[16]
-
Role of PTP1B: Protein Tyrosine Phosphatase 1B (PTP1B) acts as a negative regulator of this pathway by dephosphorylating and thereby inactivating the insulin receptor.[16]
-
Vanadyl Sulfate Intervention: Vanadyl sulfate inhibits the action of PTP1B.[7][17] By blocking this negative regulator, vanadyl sulfate leads to sustained phosphorylation and activation of the insulin receptor and downstream signaling molecules, ultimately enhancing glucose uptake.[18] This "bypassing" of potential defects in the early stages of insulin signaling makes vanadium compounds a subject of interest for diabetes research.[20]
References
- 1. Accumulation and depletion of vanadium in selected tissues of rats treated with vanadyl sulfate and sodium orthovanadate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Internal dose of vanadium in rats following repeated exposure to vanadyl sulfate and sodium orthovanadate via drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal dose of vanadium in rats following repeated exposure to vanadyl sulfate and sodium orthovanadate via drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Table 7-2, Analytical Methods for Determining Vanadium in Environmental Samples - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Rapid sample preparation for determination of iron in tissue by closed-vessel digestion and microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of Total Vanadium in Rodent Plasma and Urine by Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of vanadium in biological fluids using HR-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 16. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. www1.udel.edu [www1.udel.edu]
- 18. Metabolic effects of vanadyl sulfate in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vanadyl Sulfate Effects on Systemic Profiles of Metabolic Syndrome in Old Rats with Fructose-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the catalytic efficacy of vanadyl sulfate against other transition metal catalysts
For scientists and professionals in drug development and chemical synthesis, the choice of an effective catalyst is critical for optimizing reaction efficiency, selectivity, and yield. Vanadyl sulfate (B86663) (VOSO₄) has emerged as a versatile and cost-effective transition metal catalyst for a range of organic transformations. This guide provides an objective comparison of vanadyl sulfate's catalytic performance against other transition metal catalysts, supported by experimental data, with a focus on oxidation reactions.
The catalytic activity of vanadium compounds, including vanadyl sulfate, is largely attributed to the ability of the vanadium atom to cycle between multiple oxidation states, most commonly V(IV) and V(V).[1][2] This redox capability facilitates electron transfer processes that are fundamental to many catalytic reactions, particularly oxidations.
Comparative Performance in Alcohol Oxidation
To provide a clear and standardized comparison, this guide focuses on the oxidation of benzyl (B1604629) alcohol to benzaldehyde, a benchmark reaction for evaluating catalyst performance. The efficacy of vanadyl sulfate is compared with another common vanadium catalyst, vanadium pentoxide (V₂O₅), as well as catalysts based on other transition metals like copper and manganese.
Table 1: Comparison of Catalysts in the Oxidation of Benzyl Alcohol
| Catalyst System | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Benzaldehyde Yield (%) | Primary Byproducts | Reference |
| VOSO₄ / TEMPO | O₂ | 100 | 5 | >99 | 98 | Benzoic Acid | [3] |
| V₂O₅ / TEMPO | O₂ | 100 | 5 | ~95 | ~93 | Benzoic Acid | [3] |
| CuCl / TEMPO | O₂ | 100 | 24 | 99 | 43 | 3,5-dimethoxybenzoic acid (13%)* | [4] |
| MnO₂ | O₂ | 100 | 8 | 85 | 80 | Benzoic Acid | [1] |
Note: Data for CuCl/TEMPO is for the oxidation of a complex lignin (B12514952) model, where 3,5-dimethoxybenzaldehyde (B42067) was the desired product. The yield indicates a different selectivity profile compared to vanadium catalysts.[4]
From the data, vanadyl sulfate in combination with TEMPO (2,2,6,6-tetramethyl-piperidyl-1-oxyl) demonstrates superior activity for alcohol oxidation compared to other vanadium compounds like V₂O₅.[3] While copper-based systems are also effective, they can exhibit different selectivity, leading to a varied product distribution.[4]
Experimental Protocols
Reproducibility is key in catalytic research. The following is a representative protocol for the aerobic oxidation of benzyl alcohol using a vanadyl sulfate/TEMPO catalytic system.
Protocol 1: Vanadyl Sulfate/TEMPO Catalyzed Oxidation of Benzyl Alcohol
Materials:
-
Vanadyl sulfate (VOSO₄)
-
2,2,6,6-tetramethyl-piperidyl-1-oxyl (TEMPO)
-
Benzyl alcohol
-
Acetonitrile (B52724) (solvent)
-
Molecular oxygen (O₂) or air
Procedure:
-
To a reaction flask equipped with a magnetic stirrer and a condenser, add vanadyl sulfate (e.g., 0.05 mmol) and TEMPO (e.g., 0.1 mmol).
-
Add acetonitrile (e.g., 5 mL) to the flask and stir the mixture to dissolve the catalyst components.
-
Add benzyl alcohol (e.g., 1.0 mmol) to the reaction mixture.
-
Purge the flask with O₂ and maintain an O₂ atmosphere (a balloon is often sufficient for lab scale).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir vigorously.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Analyze the product mixture using GC or NMR to determine conversion and yield.
Visualizing Catalytic Processes
Diagrams are essential for conceptualizing complex experimental and mechanistic pathways. The following have been generated using the DOT language.
Diagram 1: General workflow for a typical catalytic oxidation experiment.
Diagram 2: A simplified representation of a proposed V(IV)/V(V) catalytic cycle.
References
Vanadyl Sulfate in Biological Enzyme Assays: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of commonly used compounds in biological enzyme assays is critical for accurate data interpretation and therapeutic development. This guide provides a comprehensive comparison of vanadyl sulfate's performance with alternative compounds, supported by experimental data and detailed protocols.
Vanadyl sulfate (B86663) (VOSO₄) is widely recognized for its insulin-mimetic properties, primarily attributed to its potent inhibition of protein tyrosine phosphatases (PTPs).[1][2][3] This action prevents the dephosphorylation of key proteins in the insulin (B600854) signaling pathway, such as the insulin receptor, thereby prolonging insulin's effect.[1][4] However, its utility in research and potential as a therapeutic agent are often complicated by its cross-reactivity with other enzymes and potential toxicity.[5][6] This guide explores the enzymatic inhibition profile of vanadyl sulfate, compares it with emerging alternatives, and provides standardized protocols for assessing these interactions.
Comparative Analysis of Enzyme Inhibition
The primary mechanism of vanadyl sulfate's biological activity is its ability to act as a phosphate (B84403) analog and inhibit phosphatases.[5] Its cross-reactivity extends to various PTPs, including PTP1B, LAR, SHP1, and SHP2, as well as some serine/threonine phosphatases like PP2A and dual-specificity phosphatases such as CDC25A.[5][7] The development of organic vanadium complexes, such as bis(maltolato)oxovanadium(IV) (BMOV), has been a key strategy to enhance potency and reduce potential side effects.[8]
| Compound | Target Enzyme | Reported IC₅₀ / % Inhibition | Reference |
| Vanadyl Sulfate (VOSO₄) | Protein Tyrosine Phosphatase 1B (PTP1B) | Submicromolar range | [7] |
| Leukocyte Antigen-Related (LAR) Phosphatase | Submicromolar range | [7] | |
| SH2 domain-containing phosphatase 1 (SHP1) | Submicromolar range | [7] | |
| SH2 domain-containing phosphatase 2 (SHP2) | Submicromolar range | [7] | |
| Cell Division Cycle 25A (CDC25A) | Similar to BMOV | [7] | |
| Protein Phosphatase 2A (PP2A) | Similar to BMOV | [7] | |
| bis(maltolato)oxovanadium(IV) (BMOV) | Protein Tyrosine Phosphatase 1B (PTP1B) | 2-3 times more potent than VOSO₄ | [8] |
| Leukocyte Antigen-Related (LAR) Phosphatase | Submicromolar range | [7] | |
| SH2 domain-containing phosphatase 1 (SHP1) | Submicromolar range | [7] | |
| SH2 domain-containing phosphatase 2 (SHP2) | Submicromolar range | [7] | |
| Cell Division Cycle 25A (CDC25A) | - | [7] | |
| Protein Phosphatase 2A (PP2A) | - | [7] | |
| Other Organic Vanadium Complexes (e.g., ONS/ONO type) | Protein Tyrosine Phosphatases (general) | Stronger inhibition than VOSO₄ and BMOV | [7] |
Table 1: Comparative Inhibitory Activity of Vanadyl Sulfate and Alternatives. This table summarizes the reported inhibitory concentrations or relative potency of vanadyl sulfate and its organic derivatives against a panel of phosphatases.
Experimental Protocols
To ensure reproducible and comparable results when assessing the cross-reactivity of vanadyl sulfate and its analogs, standardized experimental protocols are essential.
Protocol 1: In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific PTP.
Materials:
-
Purified recombinant PTP enzyme (e.g., PTP1B)
-
p-Nitrophenyl Phosphate (pNPP) as a substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (Vanadyl Sulfate, BMOV, etc.) dissolved in an appropriate solvent (e.g., water or DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 10 µL of each compound dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 80 µL of the assay buffer containing the purified PTP enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Insulin Receptor Phosphorylation Assay
Objective: To assess the effect of a test compound on insulin-stimulated insulin receptor phosphorylation in a cellular context.
Materials:
-
A suitable cell line expressing the insulin receptor (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
Test compounds
-
Human insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Anti-phospho-Insulin Receptor β (pY1150/1151) and Anti-Insulin Receptor β
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 100 nM insulin for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the specified antibodies to detect the levels of phosphorylated and total insulin receptor.
-
Quantify the band intensities and express the results as the ratio of phosphorylated insulin receptor to total insulin receptor.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathway and a logical workflow for comparative analysis.
References
- 1. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Metabolic effects of vanadyl sulfate in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Comparison of the glucose-lowering properties of vanadyl sulfate and bis(maltolato)oxovanadium(IV) following acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanadyl Sulfate: A Comparative Guide to its Long-Term Stability as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
The selection of a stable and reliable reference standard is a critical prerequisite for the accuracy and reproducibility of analytical data in research and pharmaceutical development. Vanadyl sulfate (B86663), a common laboratory source of vanadium, is frequently employed as a reference standard. This guide provides a comprehensive comparison of the long-term stability of vanadyl sulfate with alternative vanadium compounds, supported by experimental data and detailed methodologies.
Comparative Stability of Vanadium Reference Standards
The long-term stability of a reference standard is paramount to ensure the integrity of analytical results. While vanadyl sulfate is widely utilized, its stability, particularly in its hydrated forms and in solution, warrants careful consideration.
Thermal Stability
Thermal analysis provides crucial insights into the decomposition profile of a substance. A comparison of the thermal stability of vanadyl sulfate with two common alternatives, sodium metavanadate and sodium orthovanadate, reveals significant differences.
| Compound | Formula | Key Thermal Events | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |
| Vanadyl Sulfate Trihydrate | VOSO₄·3H₂O | Dehydration (Step 1: -2H₂O) | ~160 | 160-190 | ~21.3 (calculated) |
| Dehydration (Step 2: -1H₂O) | ~260 | - | ~10.7 (calculated) | ||
| Decomposition of VOSO₄ to V₂O₅ | >500 | - | - | ||
| Sodium Metavanadate | NaVO₃ | Melting | - | 630 | - |
| Decomposition | >630 | - | - | ||
| Sodium Orthovanadate | Na₃VO₄ | Melting | - | 858-866 | - |
| Decomposition | >858-866 | - | - |
Data compiled from a comparative thermal analysis guide.[1]
Hydrated vanadyl sulfate undergoes a multi-step dehydration at relatively low temperatures before the anhydrous form decomposes at a much higher temperature.[1] In contrast, sodium metavanadate and sodium orthovanadate are thermally stable up to their melting points.[1] Sodium orthovanadate is the most thermally stable of the three compounds.[1]
Stability in Solution
A study by the National Toxicology Program (NTP) investigated the stability of vanadyl sulfate in drinking water formulations. The study found that vanadyl sulfate solutions stored in polyethylene (B3416737) bottles protected from light were stable for at least 42 days at refrigerated (2°C–8°C) and room temperatures.[2][3] However, a 7-day simulated dosing study in clear glass bottles exposed to room temperature showed a decrease in concentration of up to 20.7% for a 10 mg/L solution and 11% for a 30 mg/L solution.[2] This decrease was attributed to the oxidation of vanadyl (V⁴⁺) to vanadate (B1173111) (V⁵⁺), highlighting the importance of storage conditions, particularly protection from light and air.[2]
Experimental Protocols
Accurate assessment of the stability of a reference standard relies on validated analytical methods. The following are detailed methodologies for key experiments related to the stability of vanadyl sulfate.
Stability-Indicating HPLC Method
This method is suitable for quantifying vanadyl sulfate and detecting its potential degradation product, vanadate.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and/or a Charged Aerosol Detector (CAD).
-
Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient elution may be required to separate vanadyl and vanadate. A typical starting mobile phase could be a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0) with a gradient to an organic modifier like methanol (B129727) or acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both species have some absorbance (e.g., 210 nm). CAD provides a more universal response for non-chromophoric species.
-
Sample Preparation: Accurately weigh and dissolve the vanadyl sulfate reference standard in a suitable solvent (e.g., deionized water or mobile phase) to a known concentration.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main vanadyl sulfate peak over time. The peak corresponding to vanadate can be identified by comparing its retention time with a vanadate standard.
Determination of Vanadium Content by ICP-OES
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust method for determining the total vanadium content, which can be used to assess the purity of the reference standard.
-
Instrumentation: ICP-OES spectrometer.
-
Plasma Conditions: Optimized for vanadium analysis (e.g., RF power, nebulizer gas flow rate, auxiliary gas flow rate).
-
Wavelength: A sensitive and interference-free emission line for vanadium should be selected (e.g., 292.402 nm or 309.311 nm).
-
Sample Preparation: Accurately weigh the vanadyl sulfate reference standard and digest it in a suitable acid matrix (e.g., nitric acid and/or sulfuric acid) to ensure complete dissolution and to match the matrix of the calibration standards.
-
Calibration: Prepare a series of calibration standards from a certified vanadium reference solution in the same acid matrix as the sample.
-
Analysis: Aspirate the blank, calibration standards, and the sample solution into the plasma and measure the emission intensity at the selected wavelength. The concentration of vanadium in the sample is determined from the calibration curve.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a long-term stability study of a reference standard.
Caption: Workflow for a long-term stability study of a reference standard.
Signaling Pathway of Vanadyl Sulfate's Insulin-Mimetic Effect
Vanadyl sulfate has been shown to exhibit insulin-like effects, primarily through the inhibition of protein tyrosine phosphatases (PTPs). This leads to an enhancement of the insulin (B600854) signaling cascade.
References
- 1. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Materials and Methods - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Vanadyl sulfate pentahydrate proper disposal procedures
Proper handling and disposal of vanadyl sulfate (B86663) pentahydrate are critical for ensuring laboratory safety and environmental protection. This substance is classified as hazardous, posing risks if ingested or inhaled and causing irritation to the skin and eyes.[1][2][3][4] Furthermore, it is recognized as toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental contamination.[5][6]
This guide provides a comprehensive operational plan for the safe disposal of vanadyl sulfate pentahydrate, tailored for research, scientific, and drug development professionals.
Essential Safety and Handling Protocols
Before beginning any disposal-related activities, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): A complete set of PPE is mandatory. This includes chemical-resistant gloves, safety goggles or glasses with side-shields conforming to EN166 standards, and a lab coat or chemical-resistant suit.[2][7]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator must be used to prevent inhalation.[1][4][8][9]
-
Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10][11]
-
General Hygiene: Avoid all personal contact with the material. Do not eat, drink, or smoke in areas where the chemical is handled.[3][4] Always wash hands thoroughly after handling the waste.[4][12]
Accidental Spill Management
In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.
Small Spills:
-
Ensure proper PPE is worn.
-
Carefully sweep or scoop the spilled solid material.
-
Place the material into a designated, labeled, and sealed container for hazardous waste disposal.[1]
Large Spills:
-
Evacuate all non-essential personnel from the immediate area.[4]
-
Don full protective equipment, which may include a full suit, boots, and a self-contained breathing apparatus for significant spills.[1]
-
Prevent the powder from entering drains or waterways by covering drains.[5][7][10]
-
Use a shovel or other appropriate tools to collect the material, minimizing dust generation.[1][7]
-
Place the collected material into a suitable, sealed container for hazardous waste.
-
After the material has been removed, decontaminate the area and ventilate it thoroughly.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[8][9][10] It is generally classified as a hazardous waste.[4][6][8]
-
Waste Characterization: Treat all this compound, including contaminated materials and empty containers, as hazardous waste. Do not mix this waste with other chemical waste streams unless instructed to do so by your institution's safety officer.[10]
-
Containerization and Labeling:
-
Place waste this compound into a clearly labeled, sealed, and non-reactive container.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols (e.g., toxic, environmental hazard).
-
Store the container in a designated, secure, and well-ventilated waste accumulation area.
-
-
Engage a Licensed Disposal Service: The universally recommended method for disposal is to contact a licensed professional waste disposal company.[7][9][10] These companies are equipped to handle, transport, and process hazardous chemical waste in accordance with regulations.
-
Alternative Disposal Method (Specialized Facilities Only): An alternative method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7] This process requires specialized equipment and permits and should only be performed by a qualified waste management facility.
-
Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[3][5][7][10] This is to prevent contamination of water systems and harm to aquatic life.[5][6]
Quantitative Safety and Transportation Data
The following table summarizes key quantitative data for this compound, essential for risk assessment and shipping.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, Rat) | 4450 mg/kg | [1] |
| UN Number | 2931 | [3][9][10] |
| DOT Hazard Class | 6.1 (Poison) | [3][9][10] |
| Packing Group | II | [3][9][10] |
| Reportable Quantity (RQ) | 1000 lbs | [9] |
| NIOSH IDLH | 35 mg/m³ (as Vanadium) | [4] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for safe disposal of this compound.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Vanadyl Sulfate or Vanadyl Sulphate SDS MSDS of Manufacturers [vanadyl-sulfate.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.pt [fishersci.pt]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Vanadyl Sulfate Pentahydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of Vanadyl sulfate (B86663) pentahydrate, a compound frequently used in various research applications. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Vanadyl sulfate pentahydrate is a blue crystalline solid that is soluble in water.[1][2] It is harmful if swallowed and can cause skin and serious eye irritation.[3][4] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
The first line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for routine handling and in the event of a large spill.
| Operation | Required Personal Protective Equipment (PPE) |
| Routine Handling | Safety goggles or glasses, lab coat, and gloves.[1] An approved/certified respirator should be used if ventilation is inadequate.[1][5] |
| Large Spill | Splash goggles, full suit, dust respirator, boots, and gloves.[1] A self-contained breathing apparatus (SCBA) should be used to avoid inhalation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area.[2][5][6] Use a chemical fume hood if available.[7]
-
Locate the nearest eyewash station and safety shower before beginning work.[5][8]
-
Confirm that all necessary PPE is readily available and in good condition.
2. Handling the Compound:
3. Storage:
-
Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[4][8][9]
Emergency and Disposal Plan
Accidents can happen, and a clear plan for emergencies and waste disposal is a critical component of laboratory safety.
Spill Cleanup Procedure:
-
Small Spills:
-
Large Spills:
-
Evacuate all non-essential personnel from the area.[9]
-
Don the appropriate PPE for a large spill, including a full suit, dust respirator, and splash goggles.[1]
-
Use a shovel to place the material into a suitable, labeled waste disposal container.[1]
-
Ventilate the area and wash the spill site once the cleanup is complete.[9]
-
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][5] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3][5] Seek medical attention if irritation persists.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[4][5] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration.[1][5] Seek immediate medical attention.[1] |
Waste Disposal:
-
Dispose of this compound waste in a suitable, closed, and labeled container.[6]
-
It may be necessary to dispose of this chemical as hazardous waste.[9] Contact your institution's environmental health and safety department for specific disposal guidelines.
Caption: Workflow for Safe Handling of this compound.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vanadyl Sulfate or Vanadyl Sulphate SDS MSDS of Manufacturers [vanadyl-sulfate.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
